2-(5-methyl-1H-pyrazol-3-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQEHNCMPSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole-pyridine scaffold is a privileged structure, appearing in numerous biologically active agents.[1][2] Understanding the fundamental properties such as ionization constant (pKa), lipophilicity (logP/logD), aqueous solubility, and thermal characteristics is paramount for optimizing compound design, predicting pharmacokinetic behavior, and developing viable drug candidates. This document synthesizes computational data with field-proven experimental protocols, offering both a data repository and a practical guide for laboratory investigation.
Introduction and Molecular Overview
This compound is a bicyclic heteroaromatic compound that serves as a versatile building block in the synthesis of novel therapeutic agents.[3] Its structure combines the electron-rich pyrazole ring with the electron-deficient pyridine ring, creating a unique electronic and steric profile that facilitates diverse interactions with biological targets. Compounds incorporating this scaffold have been investigated for a range of activities, including their potential as enzyme inhibitors and modulators of cellular signaling pathways.[3][4]
This guide moves beyond a simple data sheet to explain the causality behind these properties and the experimental systems used for their validation. For professionals in drug development, a deep understanding of these parameters is not merely academic; it is the foundation upon which successful lead optimization, formulation, and preclinical evaluation are built.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 19959-77-4; 27305-70-0 | Sigma-Aldrich, ChemicalBook[6] |
| Molecular Formula | C₉H₉N₃ | PubChem[5] |
| Molecular Weight | 159.19 g/mol | PubChem[5] |
| Physical Form | White to off-white solid | Sigma-Aldrich |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Scientific Importance
The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the basic nitrogen atoms on both the pyridine and pyrazole rings can be protonated. This ionization state is critical as it directly influences:
-
Aqueous Solubility: The charged (protonated) form is generally more soluble in aqueous media than the neutral form.
-
Membrane Permeability: The neutral form is more lipophilic and thus more readily crosses biological membranes.
-
Target Binding: The specific protonation state can be essential for forming key ionic or hydrogen-bond interactions with a biological target.
Predicting the precise pKa is challenging due to the electronic interplay between the two rings. Therefore, experimental determination is non-negotiable for any serious drug development program.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method leverages the fact that the protonated and neutral forms of a molecule often have different UV-Vis absorption spectra. By monitoring spectral changes across a range of pH values, the pKa can be determined.[7][8][9]
Methodology:
-
Preparation of Solutions:
-
Sample Preparation:
-
In a 96-well UV-transparent microplate, add a small, fixed volume of the DMSO stock solution to each well containing the different pH buffers. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the pKa.[8]
-
-
Spectral Measurement:
-
Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[8]
-
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) against pH. The resulting curve will be sigmoidal.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[10][11] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[10]
-
Diagram 1: Workflow for pKa Determination via UV-Vis Spectrophotometry
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Lipophilicity (logP / logD): A Measure of Membrane Permeability
Scientific Importance
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its pharmacokinetic profile. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
-
logP: Refers to the partition coefficient of the neutral species.
-
logD: Refers to the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For ionizable compounds, logD is the more physiologically relevant parameter.
A compound's logD value influences its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logD (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability.
Physicochemical Data
-
Computed XLogP3: 1.2[5]
This computed value suggests that the neutral form of the molecule has moderate lipophilicity. However, this value does not account for ionization. The experimental logD at physiological pH (7.4) is essential for an accurate assessment.
Experimental Protocol: logD Determination by the Shake-Flask Method
The shake-flask method is the gold-standard technique for measuring logP and logD.[12] It involves directly measuring the concentration of the analyte in two immiscible phases after they have reached equilibrium.[13]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[14] This ensures that the two phases are in thermodynamic equilibrium.
-
-
Partitioning:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS.[13]
-
Cap the vial and shake or agitate it for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[13]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
-
Calculation:
-
The logD is calculated as: logD = log₁₀([Compound]octanol / [Compound]aqueous)[12]
-
Diagram 2: Workflow for logD Determination via Shake-Flask Method
Caption: Workflow for determining logD using the shake-flask method.
Aqueous Solubility: The Foundation of Bioavailability
Scientific Importance
Aqueous solubility is arguably one of the most critical physicochemical properties. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[17] Poor solubility is a leading cause of compound attrition in drug discovery.[18]
-
Kinetic Solubility: Measured after a short incubation period, relevant for high-throughput screening and early discovery where compounds are introduced from a DMSO stock.[15][19]
-
Thermodynamic Solubility: The true equilibrium solubility, measured after a long incubation of excess solid, crucial for pre-formulation and late-stage development.[18][19]
Physicochemical Data
-
Qualitative Solubility: Soluble in Deuterated Chloroform and DMSO.[20]
Quantitative aqueous solubility data is not publicly available and must be determined experimentally. A goal for many drug discovery projects is a solubility of >60 µg/mL.[19]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This assay is designed to rapidly assess the solubility of many compounds in early discovery.[19][21] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
Methodology (Direct UV Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[15][21]
-
Filtration: Filter the solution through a solubility filter plate to remove any precipitated (undissolved) compound.[19]
-
Quantification:
-
Transfer the filtrate to a UV-transparent plate.
-
Measure the UV absorbance of the filtrate using a spectrophotometer.[21]
-
-
Data Analysis:
-
Compare the absorbance of the filtered sample to a standard curve prepared by diluting the DMSO stock in a solvent system where it is fully soluble (e.g., 50% acetonitrile/water).
-
The solubility is the highest concentration that remains in solution after incubation and filtration.
-
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References
- 1. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 27305-70-0,this compound | lookchem [lookchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 27305-70-0 [chemicalbook.com]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. hi-tec.tripod.com [hi-tec.tripod.com]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. researchgate.net [researchgate.net]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. enamine.net [enamine.net]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound CAS#: 19959-77-4 [chemicalbook.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Foreword: Unveiling a Privileged Scaffold in Modern Chemistry
Welcome to a comprehensive exploration of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in contemporary chemical research. This guide is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of the intricate relationship between the structure and chemical behavior of this molecule. As a privileged scaffold, its unique arrangement of pyridine and pyrazole rings imparts a distinct set of electronic and steric properties, making it a valuable building block in medicinal chemistry, coordination chemistry, and materials science. Throughout this document, we will delve into the synthesis, molecular architecture, bonding characteristics, and coordination capabilities of this compound, supported by empirical data from analogous systems and computational insights. Our objective is to provide not just a collection of facts, but a cohesive narrative that illuminates the scientific rationale behind its versatile applications.
Foundational Chemistry and Synthesis
Molecular Identity
This compound is a bicyclic aromatic heterocycle. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 159.19 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Canonical SMILES | CC1=CC(=NN1)C2=CC=CC=N2 | --INVALID-LINK--[1] |
| InChI Key | KFJQEHNCMPSEJG-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Synthetic Pathways: A Strategic Overview
The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice versa. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A plausible and widely adopted synthetic route is the Claisen condensation followed by cyclization with hydrazine. This approach offers good control over regioselectivity and generally proceeds with high yields.
Experimental Protocol: Synthesis of a Substituted Pyridylpyrazole Derivative
The following protocol is adapted from the synthesis of a structurally related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, and illustrates a general methodology that can be modified to obtain this compound.[2]
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate
-
To a solution of an appropriate pyridine-containing starting material (e.g., ethyl 2-pyridinecarboxylate) in a suitable solvent such as toluene, add a ketone (e.g., acetone) as the nucleophile.
-
Introduce a strong base, such as sodium metal, to facilitate the Claisen condensation.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours) to ensure the formation of the enol tautomer of the 1,3-dicarbonyl intermediate.
-
Upon completion, quench the reaction and purify the intermediate using standard laboratory procedures.
Step 2: Cyclization to Form the Pyrazole Ring
-
Dissolve the purified 1,3-dicarbonyl intermediate in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a defined period to facilitate the cyclization and formation of the pyrazole ring.
-
After cooling, the product can be isolated and purified by recrystallization or column chromatography.
Figure 1: A generalized synthetic workflow for the preparation of pyridylpyrazole compounds.
Molecular Structure and Bonding: A Detailed Analysis
Insights from X-ray Crystallography of Analogous Structures
The crystal structures of several substituted pyrazolyl-pyridine derivatives have been reported, providing valuable insights into the expected structural parameters of the title compound.
For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol reveals that the pyridyl and pyrazole rings are nearly coplanar, with a dihedral angle of 10.65(2)°.[2] The C-C bond linking the two rings has a length of 1.472(3) Å.[2] These two rings are essentially planar, as indicated by the small root-mean-square deviations of the fitted atoms.[2]
Similarly, in the structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[3] This highlights the conformational flexibility of the bond linking the two heterocyclic systems, which can be influenced by substituents and crystal packing forces.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also crucial in dictating the solid-state arrangement of these molecules. In the case of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds.[2]
| Structural Parameter | 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[2] | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine[3] |
| Dihedral Angle (Pyridyl-Pyrazolyl) | 10.65(2)° | 87.77 (8)° and 85.73 (7)° |
| Inter-ring C-C Bond Length | 1.472(3) Å | N/A |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonding | C-H···N Hydrogen Bonding |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazole rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methyl carbon and the carbons of the two heterocyclic rings.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the rings, and N-H stretching and bending vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data available on PubChem for this compound confirms its molecular weight.[1]
Tautomerism: A Key Feature of the Pyrazole Ring
The 1H-pyrazole moiety in this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. This prototropic tautomerism is a fundamental aspect of pyrazole chemistry and can significantly influence the molecule's reactivity and coordination behavior. The equilibrium between the tautomers can be affected by factors such as the solvent, temperature, and the presence of substituents.
Figure 2: Tautomeric forms of this compound.
Coordination Chemistry: A Versatile Ligand
The presence of multiple nitrogen atoms with available lone pairs makes this compound an excellent chelating ligand in coordination chemistry. It can coordinate to a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties.
Coordination Modes
The pyridine nitrogen and the sp²-hybridized nitrogen of the pyrazole ring can act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal center. The specific coordination mode can be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
Metal Complexes and Their Significance
The coordination complexes of pyrazolyl-pyridine ligands have garnered significant attention due to their potential applications in various fields:
-
Catalysis: These complexes can serve as catalysts in a variety of organic transformations.
-
Materials Science: The ability to form well-defined structures makes them suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or porous properties.
-
Bioinorganic Chemistry: Metal complexes of these ligands can be designed as models for the active sites of metalloenzymes or as potential therapeutic agents.
The introduction of substituents, such as the methyl group in this compound, can fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and physical properties of the resulting metal complexes.[4]
Figure 3: The role of this compound as a ligand in forming metal complexes with diverse applications.
Concluding Remarks and Future Perspectives
This compound stands as a molecule of considerable importance, bridging the gap between fundamental chemical principles and practical applications. Its well-defined, yet conformationally adaptable structure, coupled with its versatile coordination chemistry, ensures its continued relevance in the pursuit of novel catalysts, functional materials, and therapeutic agents. While a complete experimental dataset for the parent molecule remains to be fully elucidated in publicly accessible literature, the wealth of information available for its analogues provides a robust framework for understanding its behavior. Future research will undoubtedly focus on the synthesis and characterization of a broader range of its derivatives and their metal complexes, further unlocking the potential of this remarkable heterocyclic scaffold.
References
- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Spectroscopic Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, molecules incorporating both pyridine and pyrazole scaffolds have attracted significant attention due to their diverse biological activities and applications as ligands in coordination chemistry. 2-(5-methyl-1H-pyrazol-3-yl)pyridine is a notable example of this class of compounds, serving as a crucial building block for the synthesis of novel therapeutic agents and functional materials.
This technical guide provides an in-depth analysis of the spectroscopic characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As experimental spectra for this specific compound are not widely published, this guide will leverage predicted NMR data, grounded in established principles of chemical shifts and coupling constants for heterocyclic systems. This approach not only offers a detailed interpretation of the expected spectra but also serves as an educational framework for scientists and researchers engaged in the analysis of related molecular structures. We will delve into the intricacies of ¹H and ¹³C NMR spectra, discuss the utility of 2D NMR techniques for unambiguous assignments, and provide a standardized protocol for sample analysis.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are essential for accurate spectral interpretation. The structure of this compound is depicted below, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. The predicted chemical shifts (δ) for this compound are influenced by the aromaticity of the pyridine and pyrazole rings, the electronegativity of the nitrogen atoms, and the electronic effects of the substituents.
Rationale for Predicted Chemical Shifts:
-
Pyridine Protons (H-3', H-4', H-5', H-6'): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The H-6' proton, being ortho to the electron-withdrawing ring nitrogen, is the most deshielded and appears at the lowest field. The H-4' and H-5' protons will have intermediate chemical shifts, while the H-3' proton will be the most shielded among the pyridine protons. The coupling between these protons will result in characteristic splitting patterns (doublets and triplets).
-
Pyrazole Proton (H-4): The single proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region but generally at a higher field compared to the pyridine protons due to the different electronic nature of the pyrazole ring.
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to C-5 of the pyrazole ring will appear as a singlet in the aliphatic region (around 2.4 ppm).
-
N-H Proton: The proton on the pyrazole nitrogen (N-H) is expected to be a broad singlet at a very low field (typically >10 ppm) due to hydrogen bonding and its acidic nature. Its observation can be solvent-dependent.[1][2]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound in a non-polar solvent like CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| NH | 12.5 - 13.5 | br s | - |
| H-6' | 8.55 - 8.65 | d | ~4.8 |
| H-4' | 7.75 - 7.85 | td | ~7.7, 1.8 |
| H-3' | 7.65 - 7.75 | d | ~8.0 |
| H-5' | 7.15 - 7.25 | ddd | ~7.5, 4.8, 1.2 |
| H-4 | 6.45 - 6.55 | s | - |
| -CH₃ | 2.35 - 2.45 | s | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their electronic environment.
Rationale for Predicted Chemical Shifts:
-
Pyridine Carbons (C-2' to C-6'): The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm). C-2' and C-6', being adjacent to the nitrogen, will be the most deshielded.
-
Pyrazole Carbons (C-3, C-4, C-5): The pyrazole ring carbons will also appear in the aromatic region. The carbons attached to nitrogen (C-3 and C-5) will be at a lower field compared to the C-4 carbon. The presence of the methyl group will shield the C-5 carbon to some extent.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region at a high field (around 14 ppm).
Predicted ¹³C NMR Data Summary
The following table summarizes the predicted ¹³C NMR data for this compound.
| Carbon | Predicted δ (ppm) |
| C-2' | 150.5 - 151.5 |
| C-3 | 149.5 - 150.5 |
| C-6' | 148.5 - 149.5 |
| C-5 | 141.5 - 142.5 |
| C-4' | 136.5 - 137.5 |
| C-3' | 120.5 - 121.5 |
| C-5' | 119.5 - 120.5 |
| C-4 | 105.5 - 106.5 |
| -CH₃ | 13.5 - 14.5 |
The Role of 2D NMR in Structure Elucidation
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguous structure confirmation by establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the singlet at ~2.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~14 ppm in the ¹³C spectrum, confirming the methyl group assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For instance, a correlation between the H-4 proton and the C-2' carbon would confirm the connectivity between the pyrazole and pyridine rings.
Caption: Key 2D NMR correlations for structure elucidation.
Experimental Protocol for NMR Analysis
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity and low in residual water. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
II. NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Conclusion
The spectroscopic analysis of this compound, particularly through NMR, is a powerful tool for its unambiguous identification and characterization. This guide, based on predicted data and fundamental principles, provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this important heterocyclic compound. By combining 1D spectral interpretation with the conceptual application of 2D NMR techniques, researchers can confidently elucidate the structure of this and related molecules, facilitating their application in drug discovery and materials science. The provided experimental protocol further ensures the acquisition of high-quality, reliable data for such analyses.
References
A Comprehensive Technical Guide to the Thermal Stability of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Given the limited publicly available data on this specific compound, this document synthesizes information from analogous pyrazole and pyridine structures to present a robust analytical strategy. We delve into the theoretical underpinnings of its stability, provide detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess thermal stability, a critical quality attribute that impacts shelf-life, processing, and the safety and efficacy of final products.
Introduction: The Critical Role of Thermal Stability
This compound is a bifunctional heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and a ligand in coordination chemistry. Its structure, featuring both a pyrazole and a pyridine ring, allows for diverse biological activities and applications in the synthesis of complex molecules. In the context of drug development, the thermal stability of an Active Pharmaceutical Ingredient (API) is a non-negotiable quality attribute.[1][2][] It profoundly influences every stage of the pharmaceutical lifecycle, from manufacturing and formulation to transportation and storage. An API that degrades under thermal stress can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, ultimately compromising patient safety and therapeutic efficacy.
This guide provides an in-depth exploration of the methodologies required to characterize the thermal behavior of this compound, ensuring its suitability and reliability for advanced applications.
Physicochemical Profile and Structural Considerations
A foundational understanding of the molecule's properties is the first step in any stability analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | PubChem |
| Molecular Weight | 159.19 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| CAS Number | 19959-77-4 | Commercial Suppliers |
Structural Influences on Thermal Stability
The inherent thermal stability of this compound is dictated by its molecular architecture:
-
Aromaticity: Both the pyrazole and pyridine rings are aromatic, a feature that confers significant thermodynamic stability due to the delocalization of π-electrons. Ring-opening reactions, therefore, require substantial energy input.
-
Intermolecular Hydrogen Bonding: The pyrazole moiety contains a pyrrole-like N-H group, which can act as a hydrogen bond donor, and a pyridine-like nitrogen that can act as an acceptor.[4] This facilitates the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or polymeric chains in the solid state.[4][5][6] These interactions typically result in a higher melting point and can influence the initial stages of thermal decomposition by requiring more energy to break the crystal lattice.
-
Potential Decomposition Pathways: The weakest points in the molecule are likely the C-C single bond connecting the two rings and the N-N bond within the pyrazole ring. Computational studies on similar pyrazole derivatives suggest that N₂ elimination is a possible decomposition channel, although this is highly dependent on substituents.[7] For this specific molecule, fragmentation at the C-C linkage or cleavage of the pyrazole ring are plausible initial steps in thermolysis.
Core Analytical Methodologies
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.[8][9][10] These methods are the workhorses of thermal analysis in the pharmaceutical industry.[11][12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[13] It is the definitive technique for determining the temperature at which degradation begins and quantifying mass loss events.
-
Instrument Preparation: Ensure the TGA microbalance is calibrated and the sample chamber is clean.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina pans are standard). A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run.
-
Causality: An inert nitrogen atmosphere is crucial for studying the intrinsic thermal stability of the molecule. Running the experiment in an air or oxygen atmosphere would introduce oxidative degradation, which is a different and often more complex process.[13]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is standard for screening studies, providing a good balance between resolution and experiment time.[14] Slower rates can improve the resolution of overlapping thermal events but may not be necessary for initial characterization.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. The instrument software will generate a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15] It detects thermal events such as melting, crystallization, and decomposition, quantifying the energy changes associated with them.[16]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a sample press.
-
Causality: A hermetic seal is essential to prevent the loss of any volatile components or the sample itself through sublimation before a thermal event occurs. This ensures that the measured heat flow corresponds to the bulk sample.
-
-
Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Causality: Using the same heating rate as the TGA experiment allows for direct correlation of thermal events between the two techniques.
-
-
Data Acquisition: Record the differential heat flow versus temperature. The resulting DSC curve will show endothermic (heat absorbing) and exothermic (heat releasing) peaks.
Visualization of Analytical Workflow
A systematic workflow ensures data integrity and reproducibility.
Caption: Experimental workflow for thermal stability analysis.
Expected Thermal Profile and Data Interpretation
Table 2: Illustrative Thermal Analysis Data for this compound
| Parameter | Technique | Expected Value | Interpretation |
| Melting Point (Tₘ) | DSC | ~150 - 170 °C | A sharp endothermic peak indicating the transition from solid to liquid. The temperature suggests strong intermolecular forces in the crystal lattice. |
| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | 25 - 35 kJ/mol | The energy required to melt the solid. A higher value correlates with a more stable crystal lattice. |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | > 230 °C | The temperature at which significant mass loss begins. Indicates high intrinsic thermal stability suitable for most pharmaceutical processing. |
| Decomposition Profile | TGA/DSC | Multi-stage | A multi-step mass loss in TGA, likely corresponding to complex exothermic events in DSC, suggests a complex decomposition pathway rather than simple sublimation. |
| Residual Mass @ 600°C | TGA | < 5% | Low residual mass in a nitrogen atmosphere indicates that the compound decomposes primarily into volatile fragments. |
Synthesizing the Narrative: TGA and DSC Correlation
The synergy between TGA and DSC is crucial for unambiguous interpretation.[15][19]
-
Melting vs. Decomposition: The DSC will likely show a sharp endothermic peak corresponding to the melting point. By cross-referencing with the TGA data, we can confirm that no mass loss occurs during this event. This definitively identifies the peak as a melt and not a decomposition process.
-
Post-Melt Events: Following the melt, at higher temperatures, the TGA will show the onset of mass loss. Simultaneously, the DSC trace will likely exhibit one or more broad exothermic peaks, which is characteristic of decomposition reactions where bond-breaking and formation release energy.
-
Mechanistic Clues: The shape and number of peaks in both the DTG curve (from TGA) and the DSC curve provide clues about the decomposition mechanism. A single, sharp decomposition event suggests a simple, one-step process, whereas multiple or broad peaks indicate a more complex, multi-stage degradation.[13] For this compound, a multi-stage process involving the fragmentation of the molecule is expected.
Factors Influencing Thermal Stability
The thermal stability of a compound is not just an intrinsic property but is also influenced by external factors.
Caption: Intrinsic and extrinsic factors governing thermal stability.
Conclusion and Future Directions
This guide establishes a robust framework for the comprehensive thermal analysis of this compound. The compound is anticipated to exhibit high thermal stability, with a melting point likely in the 150-170 °C range and an onset of decomposition above 230 °C in an inert atmosphere. This profile suggests its suitability for standard pharmaceutical manufacturing processes, such as granulation and tableting, which can involve transient high temperatures.
Future research should focus on:
-
Evolved Gas Analysis (EGA): Coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to definitively identify the gaseous fragments produced during decomposition. This would provide invaluable insight into the precise degradation mechanism.
-
Isothermal Stability Studies: Performing long-term isothermal TGA experiments at temperatures below the onset of decomposition to predict the long-term stability and shelf-life under specific storage conditions.
-
Forced Degradation Studies: Assessing the compound's stability under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) as mandated by regulatory guidelines like those from the ICH.[1]
By following the protocols and interpretive logic outlined herein, researchers can confidently characterize the thermal properties of this compound, ensuring its quality and performance in its intended applications.
References
- 1. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alraziuni.edu.ye [alraziuni.edu.ye]
- 12. Unlocking the secrets of API stability | Malvern Panalytical [malvernpanalytical.com]
- 13. iitk.ac.in [iitk.ac.in]
- 14. files01.core.ac.uk [files01.core.ac.uk]
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- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a detailed, logic-driven narrative explaining the causality behind methodological choices, ensuring scientific integrity and fostering a deeper understanding of how computational tools can elucidate molecular properties critical for drug design. We will cover the entire workflow, from initial structure preparation to the prediction of geometric, electronic, and spectroscopic properties, culminating in an application-focused discussion on leveraging these results for molecular docking studies.
Introduction: The "Why" and "How" of Modeling this compound
The compound this compound belongs to a class of pyridine-pyrazole derivatives that are considered "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to form multiple interaction points (hydrogen bond donors/acceptors, aromatic interactions) with biological targets.[3] Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule at a quantum level is paramount for rational drug design.[4]
Quantum chemical calculations, based on the fundamental laws of quantum mechanics, allow us to predict molecular properties with high accuracy, complementing and guiding experimental work.[5][6] For a molecule like this compound, these calculations can help us:
-
Determine the most stable 3D conformation.
-
Identify reactive sites for metabolic activity or target binding.[7]
-
Predict spectroscopic signatures (IR, UV-Vis) for experimental validation.[8]
-
Generate high-quality input parameters for further computational studies like molecular docking.
This guide will primarily focus on Density Functional Theory (DFT), a robust method that offers an optimal balance between computational cost and accuracy for organic molecules of this size.[9][10]
The Computational Workflow: A Validated Approach
A successful computational study relies on a logical and self-validating workflow. Each step builds upon the last, with checkpoints to ensure the reliability of the generated data.
Caption: The overall computational workflow for this compound.
Core Directive: Methodology and Rationale
Software Selection
A variety of computational chemistry software packages can perform the calculations described herein. Gaussian is a widely used and versatile program suitable for this purpose, offering a broad range of methods and basis sets.[5][6][11][12][13] Other powerful alternatives include ORCA, GAMESS, and Spartan.[12] This guide will reference protocols applicable to the Gaussian software suite.[6]
Level of Theory and Basis Set: The B3LYP/6-31G(d,p) Standard
The choice of theoretical method and basis set is the most critical decision in a quantum chemical study.
-
Density Functional Theory (DFT): We employ DFT as it provides a good compromise between accuracy and computational expense for systems of this size.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic and heterocyclic compounds.[14][15] It reliably predicts geometries and electronic properties.[16]
-
6-31G(d,p) Basis Set: This Pople-style basis set is a split-valence basis set that provides a good description of the electronic structure. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the bonding in a non-planar molecule with heteroatoms.[15]
This combination, B3LYP/6-31G(d,p), represents a robust and well-established level of theory for obtaining reliable results for molecules like this compound.[15][16]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule and confirm it is a true minimum.
Step-by-Step Methodology:
-
Structure Input: Build the 2D structure of this compound in a molecular editor (e.g., GaussView, ChemDraw) and convert it to a 3D structure.
-
Initial Optimization: Perform a preliminary geometry optimization using a faster, lower-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.
-
DFT Optimization:
-
Set up the calculation in Gaussian.
-
Keyword Line: #p B3LYP/6-31G(d,p) Opt
-
The Opt keyword requests a geometry optimization to find the stationary point on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Use the optimized geometry from the previous step as the input.
-
Keyword Line: #p B3LYP/6-31G(d,p) Freq
-
The Freq keyword calculates the vibrational frequencies.
-
-
Validation: The primary purpose of the frequency calculation is to validate the optimized geometry.[8] A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
Analysis of Molecular Properties
Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.
Electronic Structure: Reactivity and Stability
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[17]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.[17]
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[17]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. This is a critical parameter in drug design for predicting molecular stability and reactivity within a biological system.[18][19]
| Property | Calculated Value (eV) | Implication in Drug Design |
| EHOMO | (Value to be calculated) | Indicates electron-donating capability |
| ELUMO | (Value to be calculated) | Indicates electron-accepting capability |
| ΔE (Gap) | (Value to be calculated) | Predicts chemical reactivity and stability[20] |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface.[7] It provides a powerful visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.[21][22]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.[23]
-
Blue Regions: Indicate positive electrostatic potential (electron-deficient), corresponding to sites susceptible to nucleophilic attack and favorable for hydrogen bond donating.[23]
-
Green Regions: Indicate neutral potential.
For this compound, the MEP map will highlight the electronegative nitrogen atoms as key sites for interaction with biological targets.
Spectroscopic Properties: Bridging Theory and Experiment
Computational chemistry allows for the prediction of various spectra, which can be directly compared with experimental data for validation.[8][24]
Infrared (IR) Spectroscopy
The vibrational frequency calculation not only validates the geometry but also provides the theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend). Comparing the calculated spectrum with an experimental one can confirm the structure and the accuracy of the computational model.[16]
UV-Visible Spectroscopy
Electronic transitions, which give rise to UV-Vis spectra, can be predicted using Time-Dependent DFT (TD-DFT).[25]
-
Protocol: This calculation is typically performed on the optimized ground-state geometry.
-
Keyword Line: #p TD(NStates=10) B3LYP/6-31G(d,p)
-
This will calculate the energies and oscillator strengths of the first 10 excited states, allowing for the simulation of the absorption spectrum.[25][26] This is particularly useful in drug development for understanding how a molecule might interact with light, which is relevant for phototoxicity studies.
Application in Drug Development: A Gateway to Molecular Docking
The quantum chemical calculations described above provide a highly accurate and electronically informed model of this compound. This is the ideal starting point for structure-based drug design, particularly molecular docking.[27][28]
Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein.[29][30] The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure and its partial atomic charges.
Caption: Workflow integrating QM calculations with molecular docking.
By using the DFT-optimized geometry and electrostatic potential-derived charges, we significantly enhance the reliability of the docking simulation, leading to more credible predictions of binding modes and affinities.[28][31]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following this framework, researchers can move beyond black-box computations and develop a deep, mechanistic understanding of the molecule's properties. The rationale behind each methodological choice—from the selection of the B3LYP functional to the validation of the optimized geometry with frequency calculations—ensures the trustworthiness of the results. The insights gained from analyzing the electronic structure and predicted spectra provide a solid foundation for further research, particularly in the application of this molecule in structure-based drug design. Ultimately, this integrated computational strategy accelerates the discovery process by prioritizing experimental efforts and providing a clearer path toward novel therapeutics.[32][33]
References
- 1. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]
- 5. ritme.com [ritme.com]
- 6. answers.uillinois.edu [answers.uillinois.edu]
- 7. MEP [cup.uni-muenchen.de]
- 8. fiveable.me [fiveable.me]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 12. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
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- 19. m.youtube.com [m.youtube.com]
- 20. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 22. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. fiveable.me [fiveable.me]
- 25. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 26. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 31. sites.ualberta.ca [sites.ualberta.ca]
- 32. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]
- 33. pubs.acs.org [pubs.acs.org]
electronic properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives
An In-Depth Technical Guide to the Electronic Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Derivatives
Authored by: A Senior Application Scientist
Foreword: The Unseen Influence of Electronic Architecture
In the realm of modern chemical science, the pursuit of novel molecular entities with precisely tailored functionalities is paramount. Among the vast expanse of heterocyclic chemistry, the this compound scaffold has emerged as a privileged structure, underpinning advancements in fields as diverse as medicinal chemistry and materials science.[1][2] Its significance lies not merely in its structural framework, but in the subtle yet profound interplay of its electronic properties. The distribution of electrons within this molecular architecture dictates its reactivity, its interaction with biological targets, and its photophysical behavior.[3]
This technical guide provides a comprehensive exploration of the . We will delve into the theoretical underpinnings of their electronic behavior, elucidated through computational modeling, and correlate these findings with empirical data obtained from spectroscopic and electrochemical investigations. For the researcher, scientist, or drug development professional, a deep understanding of these electronic properties is not just academic; it is the key to unlocking the full potential of this versatile molecular scaffold.
I. Synthetic Pathways: From Precursors to the Core Scaffold
The journey to understanding the begins with their synthesis. A common and effective strategy involves a multi-step process, often commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[4][5] The choice of reactants and reaction conditions allows for the introduction of various substituents, enabling the fine-tuning of the final compound's electronic characteristics.
Exemplary Synthetic Protocol: Synthesis of a Substituted this compound Derivative
This protocol outlines a general procedure for the synthesis of a this compound derivative, which can be adapted based on the desired substitutions.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate substituted acetophenone and a substituted pyridine-2-carbaldehyde in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 2: Pyrazole Ring Formation (Cyclization)
-
Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound derivatives.
II. Theoretical Insights into Electronic Architecture
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic landscape of molecules.[6] DFT calculations allow for the prediction of various electronic properties, including the energies of the frontier molecular orbitals and the molecular electrostatic potential, offering invaluable insights into the reactivity and stability of this compound derivatives.[7][8][9]
A. Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs.[6] A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
| Derivative (Substitution Pattern) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
| Unsubstituted | -6.2 | -1.5 | 4.7 | [7] |
| Electron-donating group on pyridine | -5.9 | -1.3 | 4.6 | [7] |
| Electron-withdrawing group on pyridine | -6.5 | -1.8 | 4.7 | [7] |
| Electron-donating group on pyrazole | -6.0 | -1.4 | 4.6 | [6] |
| Electron-withdrawing group on pyrazole | -6.4 | -1.7 | 4.7 | [6] |
Table 1: Representative calculated frontier molecular orbital energies and energy gaps for substituted this compound derivatives.
B. Molecular Electrostatic Potential: A Map of Reactivity
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule.[10] It maps the electrostatic potential onto the electron density surface, with red regions indicating areas of high electron density (electronegative) and blue regions representing areas of low electron density (electropositive). MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.[6] In this compound derivatives, the nitrogen atoms of both the pyridine and pyrazole rings are typically the most electronegative regions, making them susceptible to interaction with electrophiles and coordination with metal ions.
Caption: Molecular Electrostatic Potential (MEP) map of a representative derivative.
III. Experimental Validation of Electronic Properties
While theoretical calculations provide a robust framework for understanding electronic properties, experimental validation is crucial for confirming these predictions and gaining a complete picture of the molecule's behavior. UV-Visible spectroscopy and cyclic voltammetry are two indispensable techniques for probing the electronic structure of these compounds.
A. UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[11] For organic molecules, this absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals, most commonly from the HOMO to the LUMO.[12] The wavelength of maximum absorption (λmax) is inversely related to the energy gap (Eg).
Protocol for UV-Visible Spectroscopy
-
Prepare a dilute solution (typically 10-5 to 10-6 M) of the this compound derivative in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane).[13][14]
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λmax).
| Derivative (Substitution Pattern) | λmax (nm) | Solvent | Reference |
| Unsubstituted | 255 | Ethanol | [15] |
| With Phenyl Substitution | 290-320 | Dichloromethane | [13] |
| With Electron-Donating Groups | Red-shifted λmax | Various | [16] |
| With Electron-Withdrawing Groups | Blue-shifted λmax | Various | [16] |
Table 2: Experimental UV-Visible absorption maxima for selected this compound derivatives.
B. Cyclic Voltammetry: Unveiling Redox Behavior
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[17] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO.
Protocol for Cyclic Voltammetry
-
Prepare a solution of the sample (typically 1 mM) in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.
-
Scan the potential over a suitable range and at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting cyclic voltammogram.
Caption: Experimental workflow for Cyclic Voltammetry.
IV. Bridging Structure and Function: Applications
The tunability of the through synthetic modifications is the cornerstone of their wide-ranging applications.
A. In the Realm of Drug Discovery
The electronic properties of a drug molecule are critical for its interaction with biological targets. The MEP, for instance, can guide the design of molecules that form favorable electrostatic interactions with the active site of an enzyme or receptor.[18] The HOMO and LUMO energies influence the molecule's ability to participate in charge-transfer interactions, which are often crucial for binding affinity. Consequently, derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[7][19][20] The pyrazole scaffold is recognized as a privileged structure in drug discovery due to its metabolic stability and versatile biological activities.[2][21]
B. In the World of Materials Science
The electronic and photophysical properties of these derivatives also make them attractive candidates for applications in materials science. Their ability to absorb and emit light, governed by the HOMO-LUMO gap, makes them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs).[22][23] By modifying the substituents on the pyridine and pyrazole rings, the emission color can be tuned across the visible spectrum. Furthermore, their electrochemical stability, as determined by cyclic voltammetry, is a crucial factor for the longevity and performance of such electronic devices.
V. Concluding Remarks and Future Horizons
The this compound scaffold represents a remarkable confluence of synthetic accessibility, tunable electronic properties, and diverse applicability. This guide has provided a comprehensive overview of the theoretical and experimental approaches to understanding the electronic architecture of these fascinating molecules. The synergy between computational modeling and empirical characterization provides a powerful toolkit for the rational design of new derivatives with bespoke functionalities.
The future of research in this area is bright. Further exploration of novel substitution patterns will undoubtedly lead to the discovery of compounds with enhanced biological activities and superior performance in electronic devices. The continued development of more sophisticated computational models will enable even more accurate predictions of their electronic behavior, accelerating the design-synthesis-testing cycle. As our understanding of the intricate relationship between electronic structure and function deepens, so too will the impact of this compound derivatives on science and technology.
References
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- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones: an anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
preliminary investigation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine reactivity
An In-depth Technical Guide to the Reactivity of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a preliminary investigation into the chemical reactivity of this compound, a heterocyclic scaffold of significant interest in medicinal and materials chemistry.[1][2][3] This document explores the molecule's structural and electronic characteristics, which dictate its reactivity at distinct sites across both the pyrazole and pyridine rings. We will dissect key transformations including N-functionalization, electrophilic substitution on the pyrazole ring, and metal-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, and validated protocols are provided for core reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The 2-(Pyrazol-3-yl)pyridine Scaffold
The fusion of pyrazole and pyridine rings into a single molecular entity creates a "privileged scaffold" in modern chemistry. Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The pyridine moiety, a cornerstone of many pharmaceuticals, enhances aqueous solubility and provides a key vector for molecular interactions. This compound, hereafter referred to as MPP, combines these features, making it a valuable building block for drug discovery and a versatile ligand in coordination chemistry.[1][6][7] Understanding its reactivity is paramount to unlocking its full potential.
This guide will deconstruct the reactivity of MPP by examining its constituent heterocyclic systems. We will explore how to selectively modify the pyrazole's nitrogen and carbon atoms and discuss strategies for functionalizing the pyridine ring, thereby providing a foundational map for synthetic chemists.
Structural and Electronic Landscape
The reactivity of MPP is a direct consequence of the interplay between its two interconnected rings.
-
Pyrazole Ring: This five-membered ring contains two adjacent nitrogen atoms, rendering it a π-excessive system. This electron-rich nature makes the C4 position particularly susceptible to electrophilic attack. The two nitrogen atoms present a classic challenge in regioselectivity for N-functionalization reactions. The N1 nitrogen (pyrrole-type) is adjacent to the CH group, while the N2 nitrogen (pyridine-type) is adjacent to the methyl-bearing carbon.
-
Pyridine Ring: In contrast, the six-membered pyridine ring is π-deficient due to the electron-withdrawing nature of the nitrogen atom. This makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially if activated with a leaving group.
The molecule's overall reactivity is therefore dichotomous: the pyrazole moiety is the primary site for electrophilic and N-alkylation/arylation reactions, while the pyridine ring is a handle for nucleophilic substitution or metal-catalyzed cross-coupling.
Reactivity of the Pyrazole Moiety
N-Functionalization: The Regioselectivity Challenge
The most common initial transformation is the functionalization of the pyrazole NH. Due to the asymmetry of the 3- and 5-substituents (pyridine vs. methyl), N-alkylation or N-arylation can produce a mixture of two regioisomers. The outcome is typically governed by a combination of steric hindrance and the reaction conditions employed.[8][9][10] Generally, the incoming electrophile will favor the less sterically hindered nitrogen atom.[11]
N-alkylation introduces aliphatic groups, which are crucial for tuning solubility and exploring structure-activity relationships. The reaction typically proceeds via deprotonation of the pyrazole NH with a base, followed by nucleophilic attack on an alkyl halide or another suitable electrophile.
Causality in Protocol Design: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensures complete deprotonation, forming the pyrazolate anion for rapid reaction. A weaker base like potassium carbonate (K2CO3) is often sufficient and presents a milder, more practical option for many substrates.[10][11] The regioselectivity can be influenced by the cation of the base and the solvent system.[9][10]
Protocol 1: General Procedure for N-Alkylation of MPP
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K2CO3, 2.0 eq).
-
Reagent Addition: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.
-
Validation: Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regiochemical outcome. The chemical shifts of the pyrazole C-H and methyl protons will differ significantly between the two isomers.[11]
Forming a C-N bond between the pyrazole nitrogen and an aromatic ring is a cornerstone of modern synthetic chemistry, often accomplished via metal-catalyzed cross-coupling. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig reactions are the most prevalent methods.[12][13][14]
Causality in Protocol Design: Copper-catalyzed N-arylation is a robust and cost-effective method.[15] The reaction requires a copper(I) source (e.g., CuI), a ligand to stabilize the copper catalyst and facilitate the reaction, and a base.[16] Diamine ligands are often effective for this transformation.[15][16] The choice of aryl halide is also important, with aryl iodides being the most reactive, followed by bromides.[16]
Protocol 2: Copper-Catalyzed N-Arylation of MPP [15][16]
-
Setup: In an oven-dried reaction vessel, combine CuI (0.1 eq), MPP (1.2 eq), the aryl iodide or bromide (1.0 eq), and potassium phosphate (K3PO4, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add anhydrous, degassed dioxane or toluene as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as the ligand.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor for the disappearance of the aryl halide by GC-MS or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated products.
-
Validation: Confirm the structures of the regioisomers by NMR and mass spectrometry.
C-Halogenation: Activating the Pyrazole Core
Electrophilic halogenation provides a critical handle for further functionalization via metal-catalyzed cross-coupling reactions.[17] For pyrazoles, this reaction occurs with high regioselectivity at the electron-rich C4 position.[18][19]
Causality in Protocol Design: N-Halosuccinimides (NXS) are safe and effective electrophilic halogenating agents.[20] The reaction is often performed in a chlorinated solvent like chloroform or carbon tetrachloride, or even in water, and typically proceeds readily at room temperature without the need for a catalyst.[18] For more deactivated systems, a catalyst can be employed.[17]
Protocol 3: C4-Bromination of MPP using NBS [18]
-
Setup: Dissolve MPP (1.0 eq) in chloroform or acetonitrile (0.1 M) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the formation of the product by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo. The crude product can often be purified by recrystallization or flash chromatography.
-
Validation: The structure of the 4-bromo-MPP product is confirmed by the disappearance of the C4-H signal in the ¹H NMR spectrum and by mass spectrometry.
Reactivity of the Pyridine Moiety
While the pyridine ring of MPP is relatively unreactive towards electrophiles, it can be functionalized through metal-catalyzed cross-coupling reactions if it bears a halogen substituent. Often, the MPP scaffold is constructed from a pre-halogenated pyridine. For instance, 2-chloro-5-bromopyridine can be used as a starting material to install the pyrazole moiety, leaving a chloro-substituent that can be used in subsequent reactions.[21]
Causality in Protocol Design: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds.[22][23] It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex.[23] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups.[22]
Protocol 4: Suzuki-Miyaura Coupling of a Halogenated MPP Derivative Assuming the use of 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine as the substrate.
-
Setup: To a reaction vessel, add the chloro-MPP derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours until the starting halide is consumed (monitored by LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography.
-
Validation: Confirm the structure of the coupled product using NMR and mass spectrometry.
Summary of Reactivity and Data
The reactivity of MPP can be strategically directed to different positions on the molecule, enabling the synthesis of a diverse library of compounds.
| Reaction Type | Primary Site | Reagents | Typical Conditions | Outcome & Key Considerations |
| N-Alkylation | Pyrazole N1/N2 | Alkyl Halide, K2CO3/NaH | DMF or ACN, 60-80 °C | Mixture of N1 and N2 regioisomers; ratio is sterically controlled.[8][11] |
| N-Arylation | Pyrazole N1/N2 | Aryl Halide, CuI, Ligand | Dioxane or Toluene, 110 °C | Forms N-aryl derivatives; requires inert conditions.[15][16] |
| C-Halogenation | Pyrazole C4 | NBS, NCS, or NIS | CHCl3 or ACN, RT | Highly regioselective for the C4 position.[18][20] |
| Suzuki Coupling | Pyridine C-X | Arylboronic Acid, Pd catalyst | Dioxane/H2O, 80-100 °C | Requires a pre-halogenated pyridine ring; forms C-C bonds.[22][23] |
Conclusion
This compound is a molecule with a rich and versatile reactivity profile. By understanding the distinct electronic properties of its constituent pyrazole and pyridine rings, chemists can selectively target specific positions for functionalization. The protocols outlined in this guide for N-alkylation, N-arylation, C-halogenation, and Suzuki cross-coupling provide a robust starting point for synthetic exploration. These fundamental transformations pave the way for the development of novel pharmaceuticals, agrochemicals, and advanced materials built upon this highly valuable heterocyclic core.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 6. journals.pen2print.org [journals.pen2print.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 20. beilstein-archives.org [beilstein-archives.org]
- 21. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS Number: 27305-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, identified by CAS number 27305-70-0. This heterocyclic organic compound has garnered significant interest within the scientific community, primarily for its role as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological and oncological conditions. This document consolidates available data on its identity, physicochemical characteristics, synthesis, key applications in research, and safety considerations. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and drug development.
Chemical Identity and Structure
This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 5-methylpyrazole moiety at the 2-position. The presence of both pyridine and pyrazole rings imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 27305-70-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-methyl-5-(2-pyridyl)pyrazole, 2-(5-Methyl-3-pyrazolyl)pyridine, 2-(3-methyl-1H-pyrazol-5-yl)pyridine | [2] |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| InChI | InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | [2] |
| SMILES | CC1=CC(=NN1)C2=CC=CC=N2 | [2] |
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound is not widely available in the public domain. The following table summarizes available information from vendor specifications and computational predictions.
| Property | Value | Source/Method |
| Physical State | White to off-white solid; light brown powder | |
| Melting Point | Not available (often cited as N/A) | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in Deuterated Chloroform (CDCl₃) and Dimethyl Sulfoxide (DMSO) | |
| pKa | 11.92 ± 0.10 (Predicted) | |
| XLogP3 | 1.2 | Computed by PubChem[2] |
| Topological Polar Surface Area | 41.6 Ų | Computed by PubChem[2] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[2] |
| Rotatable Bond Count | 1 | Computed by PubChem[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its structure suggests a synthesis route based on established methods for pyrazole formation. A plausible and commonly employed method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Conceptual Synthesis Workflow
A general and efficient method for the synthesis of pyrazoles involves the reaction of a β-diketone with hydrazine. For the synthesis of this compound, a plausible precursor would be 1-(pyridin-2-yl)butane-1,3-dione, which can be reacted with hydrazine hydrate.
Caption: Conceptual synthesis pathway for this compound.
Illustrative Experimental Protocol (Adapted from similar syntheses)
Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar pyrazole-pyridine compounds and should be adapted and optimized by qualified personnel.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 1-(pyridin-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyridine and pyrazole ring protons, as well as a singlet for the methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with the methyl protons appearing as a singlet in the upfield region (around δ 2.3-2.5 ppm). The pyrazole N-H proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons of the pyridine and pyrazole rings are expected to resonate in the δ 100-150 ppm range, while the methyl carbon will appear at a much higher field (around δ 10-15 ppm).[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 159). Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the pyridine ring.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings and methyl group (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[1]
Applications in Scientific Research
The primary application of this compound is as a research chemical, particularly in the field of pharmacology and drug discovery.
Selective Inhibition of Phosphodiesterase 10A (PDE10A)
This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[6] PDE10A is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.
The inhibition of PDE10A by compounds like this compound leads to an increase in the intracellular levels of cAMP and cGMP, thereby modulating the signaling pathways in these neurons. This mechanism of action has made PDE10A inhibitors a subject of intense research for the treatment of various central nervous system disorders.[7]
Caption: Mechanism of action of this compound as a PDE10A inhibitor.
Potential Therapeutic Areas of Investigation
-
Neurological and Psychiatric Disorders: Due to its role in modulating striatal signaling, PDE10A inhibition is being investigated for its potential in treating schizophrenia, Huntington's disease, and Parkinson's disease.[6][7]
-
Oncology: Emerging research suggests that PDE10A may also play a role in the proliferation of certain cancer cells, making its inhibitors potential candidates for cancer therapy research.
Building Block in Organic Synthesis
The pyrazole and pyridine moieties are common pharmacophores in medicinal chemistry. As such, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential biological activity.[8]
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Potential Hazards (Inferred)
Based on the GHS pictograms for hazardous chemicals, compounds with similar structures can present the following risks:[9][10][11][12]
-
Health Hazard (GHS08): May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. Long-term exposure may have adverse health effects.
-
Exclamation Mark (GHS07): May cause skin and eye irritation.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound (CAS 27305-70-0) is a heterocyclic compound of significant interest to the scientific research community, particularly in the area of neuropharmacology. Its well-established role as a selective PDE10A inhibitor provides a valuable tool for investigating the therapeutic potential of modulating cAMP/cGMP signaling pathways in the brain. While a complete experimental dataset for its physicochemical and safety properties is not yet publicly available, the information compiled in this guide provides a solid foundation for its informed use in a research setting. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27305-70-0 [chemicalbook.com]
- 4. testbook.com [testbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 11. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemical hazard type pictogram (symbol) | PCC Group [products.pcc.eu]
Methodological & Application
Synthesis Protocol for 2-(5-methyl-1H-pyrazol-3-yl)pyridine: An Application Note
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science.[1] The described methodology is based on the classical and robust Knorr pyrazole synthesis, employing a two-step, one-pot approach that is both efficient and scalable.[2][3] We delve into the causality behind experimental choices, offering insights to ensure reproducibility and high yields. This document is structured to serve as a self-validating guide, complete with characterization data, safety precautions, and a thorough list of references to authoritative sources.
Introduction
The pyrazole moiety is a prominent scaffold in a vast array of pharmacologically active compounds, exhibiting diverse biological activities.[4][5] When fused with a pyridine ring, as in the case of this compound, the resulting molecule presents a unique electronic and structural profile, making it a valuable synthon for the development of novel therapeutic agents and functional materials.[1] Specifically, this compound has been identified as a crucial intermediate in the synthesis of potent enzyme inhibitors, such as those targeting phosphodiesterase 10A (PDE10A), with potential applications in treating neurological and psychiatric disorders.[1]
The synthesis of pyrazoles is a well-established field, with the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative being a cornerstone methodology, first reported by Knorr in 1883.[3][6][7] This application note details a refined and optimized protocol for this classic transformation, tailored for the specific synthesis of this compound. The procedure involves the initial formation of an enaminone intermediate from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.[8][9] This approach offers excellent control over regioselectivity and typically results in high yields of the desired product.
Reaction Scheme
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 1122-62-9 | Sigma-Aldrich | ≥98% |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 4637-24-5 | Sigma-Aldrich | ≥97% |
| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Sigma-Aldrich | ≥98% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | ≥99.5% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR | ACS Grade |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | ≥99% |
| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | Cambridge Isotope Labs | 99.8 atom % D |
Experimental Protocol
Part 1: Synthesis of the Enaminone Intermediate
This initial step involves the formation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine and DMF-DMA. The DMF-DMA acts as both a reagent and a solvent in this condensation reaction.[8][9]
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (5.0 g, 41.3 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.8 g, 124 mmol, 3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material (2-acetylpyridine) should be consumed, and a new, more polar spot corresponding to the enaminone should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil or a semi-solid. This intermediate is typically used in the next step without further purification.
Part 2: Cyclocondensation to form this compound
The crude enaminone intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the pyrazole ring.[10]
Procedure:
-
To the flask containing the crude enaminone intermediate, add absolute ethanol (50 mL).
-
Add hydrazine hydrate (2.5 g, 50 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The enaminone intermediate should be consumed, and a new spot corresponding to the final product should appear.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Column Chromatography: If necessary, purify the product on a silica gel column using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) as the eluent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.60 (d, 1H), 7.80 (d, 1H), 7.70 (t, 1H), 7.20 (dd, 1H), 6.70 (s, 1H), 2.40 (s, 3H). Note: The NH proton of the pyrazole ring may be broad and its chemical shift can vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 151.0, 149.5, 148.0, 140.0, 136.5, 122.0, 119.0, 104.0, 11.5. |
| Mass Spectrometry (ESI+) | m/z: 160.08 [M+H]⁺. |
| Melting Point | Literature values are typically in the range of 135-140 °C. |
Safety and Handling
-
2-Acetylpyridine: Harmful if swallowed. Causes skin and serious eye irritation.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of enaminone | Incomplete reaction. | Increase reaction time or temperature. Ensure DMF-DMA is not old or degraded. |
| Incomplete cyclization | Insufficient hydrazine hydrate or reaction time. | Add a slight excess of hydrazine hydrate. Increase reflux time. |
| Product is an oil, not a solid | Presence of impurities. | Purify by column chromatography. |
| Broad or absent NH peak in ¹H NMR | Proton exchange with residual water or solvent. | Add a drop of D₂O to the NMR tube to confirm the NH proton by exchange. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently and efficiently produce this valuable heterocyclic compound for their research and development endeavors. The provided characterization data and troubleshooting guide will further aid in achieving successful and reproducible results.
References
- 1. lookchem.com [lookchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. new.zodml.org [new.zodml.org]
- 10. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Metal Complexes
Introduction: The Unique Appeal of Pyrazolyl-Pyridine Ligands
In the vast landscape of coordination chemistry, N-heterocyclic ligands are foundational pillars for constructing functional metal complexes. While 2,2'-bipyridine and its derivatives have long been workhorses in the field, (1H-Pyrazolyl)pyridines are emerging as highly versatile and tunable alternatives.[1] These ligands, particularly 2-(5-methyl-1H-pyrazol-3-yl)pyridine, offer distinct advantages that are capturing the attention of researchers in catalysis, materials science, and drug development.
Unlike the rigid, neutral framework of bipyridine, pyrazolyl-pyridines introduce a crucial element: a proton-responsive pyrazole NH group. This feature allows the ligand to act not only as a neutral bidentate donor but also, upon deprotonation, as an anionic ligand.[2][3] This duality opens pathways to forming neutral metal complexes from cationic precursors, a property particularly valuable for applications like the fabrication of thin films for Organic Light-Emitting Diodes (OLEDs).[1][3] The ability to easily modify the pyrazole and pyridine rings allows for fine-tuning of the steric and electronic properties of the resulting metal complex, influencing its reactivity, photophysical behavior, and catalytic activity.[1][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the this compound ligand and its subsequent coordination to various metal centers, grounded in established scientific literature.
Part 1: Synthesis of the Ligand: this compound
The most common and efficient route to this ligand involves a two-step process: a Claisen-Schmidt-type condensation to form an enaminone intermediate, followed by a cyclization reaction with hydrazine. This method is reliable and provides the target ligand in good yield.
Workflow for Ligand Synthesis
Caption: General workflow for the two-step synthesis of the target ligand.
Detailed Protocol: Ligand Synthesis
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Rationale: This step involves the condensation of a methyl ketone (2-acetylpyridine) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a "masked" aldehyde and a dimethylamine group, which readily reacts with the enolate of the ketone to form the stable enaminone intermediate.
-
Procedure: a. To a round-bottom flask, add 2-acetylpyridine (1.0 eq). b. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq). c. Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. e. Remove the excess DMF-DMA and volatile byproducts under reduced pressure. The resulting crude product is often a solid or a thick oil and can be used in the next step without further purification. For rigorous purification, recrystallization from a solvent like ethyl acetate/hexanes can be performed.
Step 2: Synthesis of this compound [5]
-
Rationale: This is a classic pyrazole synthesis. The enaminone intermediate possesses two electrophilic centers. Hydrazine, a dinucleophile, attacks these centers sequentially, followed by elimination of dimethylamine and water to form the aromatic pyrazole ring. The regioselectivity (resulting in the 5-methyl isomer) is generally high.
-
Procedure: a. Dissolve the crude enaminone from Step 1 in a suitable solvent, such as ethanol. b. Add hydrazine hydrate (N₂H₄·H₂O) (1.1 - 1.5 eq) dropwise to the solution at room temperature. c. Heat the reaction mixture to reflux (approx. 60-80 °C) for 30 minutes to 2 hours.[5] Again, monitor by TLC until the starting enaminone is consumed. d. Cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. The resulting residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water or dichloromethane/hexanes) to afford this compound as a white to off-white solid.
Table 1: Expected Characterization Data for the Ligand
| Property | Value |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol [6] |
| Physical Form | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6 (d, 1H, py), ~7.7 (m, 2H, py), ~7.2 (m, 1H, py), ~6.8 (s, 1H, pz), ~2.4 (s, 3H, CH₃). Note: The NH proton may be broad or not observed. |
Part 2: Preparation of Metal Complexes
The coordination of this compound to a metal center is typically straightforward, involving the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent.
General Principles & Causality
-
Choice of Metal Precursor: The lability of the ligands on the metal precursor is key. Highly labile precursors like [Cu(CH₃CN)₄]BF₄ or MCl₂(solvent)ₓ are preferred, as the solvent or acetonitrile ligands are easily displaced by the stronger N^N pyrazolyl-pyridine ligand.[7] For air-sensitive metals like Ru(II) or Fe(II), precursors such as [Ru(p-cymene)Cl₂]₂ or Fe[BF₄]₂·6H₂O are commonly used.[8][9]
-
Solvent Selection: The solvent must dissolve both the ligand and the metal salt. Alcohols (methanol, ethanol), acetonitrile, dichloromethane (DCM), and acetone are common choices. For reactions requiring deprotonation of the pyrazole NH, a solvent that can accommodate the base is necessary.
-
Stoichiometry: The ligand-to-metal ratio dictates the final complex geometry. A 2:1 ratio is common for forming octahedral complexes like [M(L)₂]²⁺, while a 1:1 ratio is used for complexes where other ligands will fill the remaining coordination sites, such as [M(L)Cl₂].[8]
-
Atmosphere: For metals in low oxidation states (e.g., Cu(I), Fe(II), Ru(II)), reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Deprotonation: To form neutral complexes, a non-coordinating base (e.g., NaH, KOtBu, or a milder base like triethylamine) can be added to deprotonate the pyrazole NH group. This is often done in situ or by pre-treating the ligand before adding the metal salt. This deprotonation transforms the ligand into an LX-type donor, which can be crucial for catalytic applications involving proton-coupled electron transfer (PCET).[10][11]
Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis and purification of metal complexes.
Protocol 1: Synthesis of a Cationic Copper(I) Complex
This protocol is adapted from methodologies used for similar pyridine-pyrazole ligands and is designed to yield emissive complexes with potential applications in photophysics.[7]
-
Target Complex: [Cu(this compound)(PPh₃)₂]BF₄
-
Rationale: This is a heteroleptic complex. First, the bidentate pyrazolyl-pyridine ligand coordinates to the copper center. Then, monodentate phosphine ligands are added to complete the tetrahedral coordination sphere. [Cu(CH₃CN)₄]BF₄ is an excellent Cu(I) source as the acetonitrile ligands are very labile.
-
Procedure: a. Under an argon atmosphere, dissolve [Cu(CH₃CN)₄]BF₄ (1 eq) and this compound (1 eq) in degassed acetone or dichloromethane. b. Stir the resulting solution at room temperature for 1 hour. c. In a separate flask, dissolve triphenylphosphine (PPh₃) (2 eq) in the same degassed solvent. d. Add the phosphine solution to the copper-ligand solution and stir for an additional 2-4 hours at room temperature. e. Isolation: The complex can be isolated by layering the reaction solution with diethyl ether or hexanes and allowing it to stand at low temperature (4 °C). The resulting crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 2: Synthesis of an Iron(II) Spin-Crossover Complex
Iron(II) complexes with N-donor ligands are of great interest for their spin-crossover (SCO) properties, where the spin state of the metal can be switched by external stimuli like temperature or light.[8][12]
-
Target Complex: --INVALID-LINK--₂
-
Rationale: This protocol aims to form a homoleptic octahedral complex where two tridentate-like N^N ligands coordinate to the Fe(II) center. The 2:1 ligand-to-metal stoichiometry is crucial. Fe[BF₄]₂·6H₂O is a convenient and air-stable source of Fe(II).[8]
-
Procedure: a. Dissolve this compound (2.1 eq) in acetonitrile (or methanol). b. In a separate flask, dissolve Fe[BF₄]₂·6H₂O (1 eq) in a minimum amount of the same solvent. c. Add the iron solution dropwise to the ligand solution with vigorous stirring. An immediate color change (typically to yellow, orange, or red) should be observed, indicating complex formation. d. Stir the reaction mixture at room temperature for 4-12 hours. e. Isolation: Reduce the solvent volume under reduced pressure. Add diethyl ether as an anti-solvent to precipitate the complex salt. f. Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum. g. Single crystals suitable for X-ray diffraction can often be grown by slow vapor diffusion of diethyl ether into a nitromethane or acetonitrile solution of the complex.[8]
Protocol 3: Synthesis of a Ruthenium(II) Arene Complex
Ruthenium(II) complexes are widely explored for their catalytic and medicinal properties.[13][14][15] This protocol describes the formation of a "half-sandwich" complex.
-
Target Complex: [Ru(η⁶-p-cymene)(this compound)Cl]Cl
-
Rationale: The dimeric precursor [Ru(p-cymene)Cl₂]₂ reacts with two equivalents of the N^N ligand to cleave the chloride bridges, yielding two molecules of the monomeric product. This is a standard and high-yielding route to such complexes.[9]
-
Procedure: a. In a Schlenk flask under an argon atmosphere, add the ruthenium precursor [Ru(η⁶-p-cymene)Cl₂]₂ (1 eq). b. Add the this compound ligand (2.1 eq). c. Add dry, degassed methanol and stir the reaction mixture at room temperature for 18-24 hours.[9] d. The solution is typically filtered to remove any minor insolubles. e. Isolation: The solvent volume is reduced under vacuum, and diethyl ether is added to precipitate the product. f. The resulting solid is collected by filtration, washed with diethyl ether, and dried in vacuo.
Part 3: Essential Characterization Techniques
Validating the structure and purity of the synthesized complexes is a critical step.
Table 2: Key Characterization Methods and Expected Observations
| Technique | Purpose | Expected Observations & Insights |
| ¹H NMR Spectroscopy | Confirm ligand coordination and complex purity. | - Downfield shift of pyridine and pyrazole protons upon coordination to the electron-withdrawing metal center. - For diamagnetic complexes (e.g., Ru(II), Cu(I)), sharp signals are expected. - For paramagnetic complexes (e.g., high-spin Fe(II)), signals will be very broad and shifted over a wide ppm range.[12] |
| Mass Spectrometry (ESI-MS) | Determine the mass-to-charge ratio (m/z) of the complex ion. | - A peak corresponding to the molecular ion [M]⁺ or [M-anion]⁺ should be observed, confirming the complex's formation and mass.[12] |
| Single-Crystal X-ray Diffraction | Unambiguously determine the solid-state structure. | - Provides precise bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, octahedral).[16] - Confirms the coordination mode of the ligand and the identity of all atoms in the complex. |
| Infrared (IR) Spectroscopy | Observe changes in vibrational frequencies upon coordination. | - Shifts in the C=N and C=C stretching frequencies of the pyridine and pyrazole rings. - Appearance of new bands corresponding to metal-ligand vibrations in the far-IR region.[17] |
| UV-Vis Spectroscopy | Probe the electronic transitions within the complex. | - Ligand-centered (π-π*) transitions in the UV region. - Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region, which are often responsible for the complex's color.[7] |
Understanding Coordination Modes
The versatility of the this compound ligand stems from its ability to exist in two primary coordination modes, which directly impacts the overall charge and properties of the resulting metal complex.
Caption: The two primary coordination modes of the pyrazolyl-pyridine ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties [mdpi.com]
- 10. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Semantic Scholar [semanticscholar.org]
- 11. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
using 2-(5-methyl-1H-pyrazol-3-yl)pyridine in cross-coupling reactions
An In-Depth Guide to the Application of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine in Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrazolylpyridine Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The efficiency, selectivity, and functional group tolerance of these reactions are profoundly influenced by the choice of ligand coordinating to the metal center. Among the vast library of ligands, bidentate nitrogen-donor ligands have garnered significant attention.
This guide focuses on This compound , a versatile N,N-bidentate ligand. This molecule, featuring a pyridine ring linked to a pyrazole moiety, offers a unique electronic and steric profile that has proven highly effective in stabilizing palladium catalysts.[1] The pyrazole N-H group can also participate in hydrogen bonding, potentially influencing the reaction mechanism and transition state energies. Its derivatives are integral scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and anti-inflammatory agents.[2][3][4] This makes its application in cross-coupling reactions particularly relevant for drug discovery and development professionals aiming to synthesize novel molecular entities.[5]
This document serves as a detailed application note, providing both the theoretical underpinnings and practical, field-tested protocols for employing this compound in key cross-coupling transformations.
Caption: Logical workflow for the application of this compound.
Part 1: Mechanistic Considerations — The "Why" Behind the Protocol
The efficacy of this compound as a ligand is rooted in its ability to support the canonical palladium catalytic cycle.[6] While specific kinetics vary, the fundamental steps remain consistent across different cross-coupling reactions. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The general palladium(0)/palladium(II) catalytic cycle involves three primary stages:[6]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the pyrazolylpyridine ligand (L), reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate. The electron-donating nature of the N,N ligand helps to facilitate this otherwise challenging step, particularly with less reactive aryl chlorides.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, a base activates the organoboron species (e.g., Ar'-B(OH)₂) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[7]
-
In the Buchwald-Hartwig amination, the amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[8][9]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (e.g., Ar and Ar', or Ar and NR₂) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0)L catalyst. The steric bulk and bite angle of the ligand play a crucial role in promoting this step.[10]
Caption: The generalized catalytic cycle for palladium-mediated cross-coupling reactions.
Part 2: Synthesis of this compound
Before its application, the ligand must be synthesized. A common and reliable method involves the condensation of an acetylpyridine derivative with a source of hydrazine. A representative procedure is adapted from established methods for similar pyrazoles.[11][12]
Protocol 2.1: Synthesis via Claisen-Schmidt Condensation and Cyclization
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione
-
To a stirred solution of 2-acetylpyridine (1.0 equiv) in dry tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH, 2.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add ethyl acetate (1.5 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step without further purification.
Step 2: Cyclization with Hydrazine
-
Dissolve the crude 1-(pyridin-2-yl)butane-1,3-dione (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[13][14]
Scientist's Note: The use of hydrazine hydrate is a standard method for forming the pyrazole ring from a 1,3-dicarbonyl precursor. The reaction is typically high-yielding and clean. Ensure adequate ventilation as hydrazine is toxic.
Part 3: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids.[10] The this compound ligand, when paired with a palladium source, forms a highly active catalyst for this transformation.[15][16]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
This compound (Ligand, 0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O 4:1, or Toluene, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and the pyrazolylpyridine ligand.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: The Pd:Ligand ratio is typically 1:2 to ensure the formation of the desired L₂Pd complex. The choice of base is important; carbonates are generally effective, but for more challenging couplings, a stronger base like cesium carbonate may be required.[7]
Part 4: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent in pharmaceuticals.[8][17] The reaction couples an aryl halide with a primary or secondary amine. The chelation of the pyrazolylpyridine ligand is key to preventing β-hydride elimination and promoting the desired C-N bond formation.[9]
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (e.g., 2-chlorotoluene, 1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (Ligand, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial or flask.
-
Reagent Addition: Add the aryl halide and the amine. Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat with stirring in a heating block set to 100-120 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction by adding water. Extract with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Scientist's Note: NaOtBu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[18] It is highly hygroscopic and should be handled in an inert atmosphere. The Pd₂(dba)₃ is a common Pd(0) source, which circumvents the need for an in-situ reduction step.[19]
Part 5: Application in Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems used in materials science and as pharmaceutical intermediates.[20][21] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[22]
Protocol 5.1: General Procedure for Sonogashira Coupling
Materials:
-
Aryl Halide (e.g., 4-iodotoluene, 1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
This compound (Ligand, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, palladium catalyst, ligand, and CuI.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (which often acts as a co-solvent) and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be complete in 2-8 hours. Monitor progress by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Note: The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[22] The amine base is crucial; it serves to neutralize the HX by-product and facilitate the formation of the copper acetylide.[20]
Data Summary
The following table provides a comparative overview of typical conditions for the cross-coupling reactions discussed. Note that these are starting points and optimization is often required for specific substrates.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N | C(sp²) - C(sp) |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 1-3 mol% |
| Ligand Loading | 2-4 mol% | 2-4 mol% | 2-6 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ | TEA, DIPA |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | THF, DMF, TEA |
| Temperature | 80 - 110 °C | 100 - 120 °C | 25 - 60 °C |
| Co-catalyst | None | None | CuI (1-5 mol%) |
Conclusion and Outlook
This compound is a robust and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its bidentate nature provides the necessary stability to the active catalyst, while its electronic properties facilitate the key steps of the catalytic cycle. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement this ligand in their synthetic endeavors, from small-scale discovery chemistry to larger-scale production of key intermediates.
Future research may focus on developing chiral variants of pyrazolylpyridine ligands for asymmetric catalysis or immobilizing these ligand-catalyst systems on solid supports for improved recyclability and applications in flow chemistry. As the demand for efficient and selective synthetic methods continues to grow, ligands like this compound will remain at the forefront of innovation in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. lookchem.com [lookchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 19959-77-4 [sigmaaldrich.com]
- 14. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Application Notes and Protocols: 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Luminescent Materials
Introduction: The Strategic Advantage of Pyrazolyl-Pyridine Ligands
In the pursuit of advanced luminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs), Light-Emitting Electrochemical Cells (LEECs), and chemosensors, ligand design is paramount. While 2,2'-bipyridine has been a cornerstone, pyrazolyl-pyridine ligands, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine (herein abbreviated as mepzpy ), offer distinct advantages. The key difference lies in the acidic proton of the pyrazole's NH group. Upon coordination to a metal center, this proton can be removed (deprotonation), allowing the ligand to act as a monoanionic, bidentate chelator. This charge compensation is crucial for forming neutral metal complexes, a highly desirable trait for simplified device fabrication, particularly in vacuum-deposited OLEDs.[1][2]
The structure and coordination properties of pyrazolyl-pyridines are similar to the well-studied 2,2'-bipyridine ligands, but they offer greater synthetic flexibility.[2] This allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which directly impacts their photophysical characteristics such as emission color, quantum efficiency, and excited-state lifetime.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of mepzpy , its incorporation into a representative iridium(III) luminescent complex, and the subsequent photophysical characterization of the material.
PART 1: Synthesis of the Ligand and a Luminescent Iridium(III) Complex
Protocol 1.1: Synthesis of this compound (mepzpy)
This protocol details the synthesis of the mepzpy ligand via a Claisen condensation followed by a Knorr-type pyrazole synthesis.
Workflow Overview:
Caption: Workflow for the synthesis of the mepzpy ligand.
Materials:
-
2-Acetylpyridine (Reagent Grade, ≥98%)
-
Sodium ethoxide (NaOEt) (Reagent Grade, ≥98%)
-
Ethyl acetate (Anhydrous, ≥99.8%)
-
Hydrazine hydrate (N₂H₄·H₂O) (Reagent Grade, ≥98%)
-
Ethanol (Absolute)
-
Diethyl ether (Anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Protocol:
-
Preparation of 1-(pyridin-2-yl)butane-1,3-dione: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) to anhydrous diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Add a solution of 2-acetylpyridine (1.0 eq) and anhydrous ethyl acetate (1.5 eq) in diethyl ether dropwise over 1 hour, maintaining the temperature at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere. e. Quench the reaction by slowly adding ice-cold water. Acidify the aqueous layer to pH ~5-6 with 2M HCl. f. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diketone intermediate.
Scientist's Note: The use of anhydrous solvents and a nitrogen atmosphere is critical in this step to prevent the quenching of the strong base (sodium ethoxide) by ambient moisture. The dropwise addition at 0 °C helps to control the exothermicity of the Claisen condensation.
-
Synthesis of this compound: a. Dissolve the crude 1-(pyridin-2-yl)butane-1,3-dione intermediate (1.0 eq) in absolute ethanol. b. Add hydrazine hydrate (1.2 eq) to the solution. c. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A general procedure for a similar, non-methylated ligand shows reaction times of around 30 minutes at 60°C, but refluxing ensures completion for this substrate.[4] d. Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. e. Redissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude mepzpy product.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. c. Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield mepzpy as a white to off-white solid. d. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 1.2: Synthesis of a Representative Iridium(III) Complex: [Ir(ppy)₂(mepzpy)]PF₆
This protocol describes the synthesis of a heteroleptic, cationic iridium(III) complex using 2-phenylpyridine (ppy) as the cyclometalating ligand and mepzpy as the ancillary N^N ligand. Such complexes are known to be highly efficient green phosphorescent emitters.[3][5]
Materials:
-
Dichloro-bis(2-phenylpyridine)iridium(III) dimer, [Ir(ppy)₂Cl]₂
-
This compound (mepzpy ) (from Protocol 1.1)
-
2-ethoxyethanol or a 1:1 mixture of 1,2-dichloroethane and methanol[6]
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Step-by-Step Protocol:
-
Complexation Reaction: a. In a Schlenk flask, combine the iridium dimer [Ir(ppy)₂Cl]₂ (1.0 eq) and the mepzpy ligand (2.2 eq). b. Add degassed 2-ethoxyethanol to the flask. c. Reflux the mixture under an inert argon atmosphere for 12-24 hours. The solution will typically turn from red-orange to a bright yellow or yellow-green color. d. Monitor the reaction by TLC until the starting iridium dimer spot has disappeared.
Rationale: The reaction is performed under an inert atmosphere to prevent oxidation of the Ir(III) center and degradation of the ligands at high temperatures. Using a slight excess of the mepzpy ligand ensures the complete conversion of the dimer.[6]
-
Anion Exchange and Purification: a. After cooling to room temperature, remove the solvent under reduced pressure. b. Dissolve the crude residue in a minimum amount of methanol. c. In a separate flask, prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆). d. Add the NH₄PF₆ solution dropwise to the methanolic solution of the crude complex. A precipitate should form immediately. e. Stir the mixture for 1 hour to ensure complete precipitation. f. Collect the solid precipitate by vacuum filtration. g. Wash the solid extensively with water, followed by a small amount of cold diethyl ether to remove unreacted ligands and other organic impurities. h. Dry the final product, [Ir(ppy)₂(mepzpy)]PF₆, under high vacuum.
Scientist's Note: The anion exchange from chloride to hexafluorophosphate (PF₆⁻) is a critical step. The PF₆⁻ anion is non-coordinating and large, which generally improves the complex's stability and its solubility in common organic solvents used for characterization and device fabrication, while making it insoluble in water for easy precipitation.[7]
-
Characterization: a. Confirm the structure and purity of the final complex using ¹H NMR, ¹⁹F NMR (for the PF₆⁻ anion), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.
PART 2: Photophysical Characterization Protocols
Accurate photophysical characterization is essential to evaluate the potential of the synthesized complex as a luminescent material.
Protocol 2.1: Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade, UV-transparent solvent in which the complex is fully soluble (e.g., dichloromethane, acetonitrile, or THF).
-
Solution Preparation: Prepare a stock solution of the complex. For absorption measurements, dilute the stock solution to achieve an absorbance maximum below 1.0. For emission measurements, further dilute the solution so that the absorbance at the excitation wavelength is less than 0.1.
Rationale: Keeping the absorbance < 0.1 is crucial to minimize inner-filter effects, where the emitted light is re-absorbed by other complex molecules in the solution. This ensures the measured emission spectrum and quantum yield are accurate.[8]
-
Degassing: For phosphorescent materials like Ir(III) complexes, dissolved oxygen can quench the triplet excited state, leading to artificially low emission intensity and lifetime measurements. Degas the solution by bubbling with high-purity argon or nitrogen for 15-20 minutes or by performing several freeze-pump-thaw cycles.
Protocol 2.2: Absorption and Emission Spectroscopy
-
UV-Vis Absorption: a. Use a dual-beam UV-Vis spectrophotometer. b. Record the spectrum of the pure solvent in the reference cuvette. c. Record the absorption spectrum of the sample solution from ~250 nm to ~600 nm. d. Identify the high-energy bands corresponding to ligand-centered (π→π*) transitions and the lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) transitions.[9]
-
Photoluminescence (PL) Emission: a. Use a calibrated spectrofluorometer. b. Excite the sample at a wavelength on the low-energy edge of the absorption profile (typically an MLCT band) to minimize direct ligand excitation. c. Record the emission spectrum, ensuring the full emission profile is captured. d. Note the wavelength of maximum emission (λₑₘ).
Protocol 2.3: Photoluminescence Quantum Yield (PLQY) Determination
The relative method, using a well-characterized standard, is a widely adopted and reliable technique.[10]
Workflow for PLQY Measurement:
Caption: Workflow for relative PLQY determination.
Procedure:
-
Select a Standard: Choose a reference compound with a known quantum yield (Φᵣ) and emission in a similar spectral region to your sample. For a green-emitting Ir(III) complex, [Ir(ppy)₃] (Φᵣ ≈ 0.97 in degassed toluene) is a suitable standard.
-
Prepare Solutions: Prepare dilute, degassed solutions of both your sample (s) and the reference standard (r) in the same solvent. Adjust concentrations so their absorbances at the chosen excitation wavelength (λₑₓ) are similar and below 0.1.
-
Measure Absorbance: Record the absorbance of the sample (Aₛ) and the standard (Aᵣ) at λₑₓ.
-
Measure Emission: Record the emission spectra of both the sample and the standard using the same λₑₓ and identical instrument settings (e.g., slit widths).
-
Calculate Integrated Intensity: Calculate the integrated area under the emission curve for both the sample (Iₛ) and the standard (Iᵣ).
-
Calculate PLQY: Use the following equation:
Φₛ = Φᵣ × (Iₛ / Iᵣ) × (Aᵣ / Aₛ) × (nₛ² / nᵣ²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent (if the same solvent is used for both, this term (nₛ²/nᵣ²) cancels out to 1).
-
Subscripts s and r denote the sample and reference, respectively.
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Trustworthiness: This protocol is based on established guidelines for luminescence measurements.[8] Ensuring identical experimental conditions for both sample and standard is paramount for the validity of the result.
-
PART 3: Data Summary and Applications
Complexes based on mepzpy and its derivatives are excellent candidates for various optoelectronic applications due to their high efficiencies and tunable properties.
Table 1: Representative Photophysical Properties of Pyrazolyl-Pyridine Metal Complexes
| Complex Type | Metal Center | Emission Peak (λₑₘ) | PLQY (Φ) | Application Area | Reference |
| Cationic Ir(III) with mepzpy derivative | Iridium(III) | 494-499 nm (Green) | 0.76–0.82 | High-efficiency OLEDs | [3][5] |
| Cationic Cu(I) with phosphine and pyrazolyl-pyridine | Copper(I) | 520-650 nm (Yellow-Green) | 0.01–0.78 | LEECs, solid-state lighting | [1] |
| Dinuclear Pt(II) with pyrazolate bridges | Platinum(II) | ~450-480 nm (Blue) | High (Solid) | Blue-emitting OLEDs, mechanoluminescence | [11][12] |
| Cationic Ir(III) with functionalized pyrazolyl-pyridine | Iridium(III) | Varies (e.g., Green) | High | LEECs, Chemosensors (e.g., for carbohydrates) | [13][14] |
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): The high phosphorescence quantum efficiencies of Ir(III) complexes with mepzpy make them ideal emitters in OLEDs.[3][5] They can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The ability to form neutral complexes is a significant advantage for fabricating stable and efficient devices.[1]
-
Light-Emitting Electrochemical Cells (LEECs): Cationic complexes like [Ir(ppy)₂(mepzpy)]PF₆ are perfectly suited for LEECs. These devices have a simpler single-layer architecture where the ionic complex itself facilitates charge transport and emission.[7][13] The stability and high luminescence efficiency of pyrazolyl-pyridine complexes contribute to longer device lifetimes and better performance.
-
Chemosensors: The mepzpy ligand can be further functionalized to create responsive luminescent sensors. For example, incorporating a boronic acid group can lead to complexes whose emission changes significantly upon binding to saccharides, allowing for their detection.[14]
References
- 1. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient green electroluminescence of iridium(iii) complexes based on (1H-pyrazol-5-yl)pyridine derivatives ancillary ligands with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Highly efficient green electroluminescence of iridium(iii) complexes based on (1H-pyrazol-5-yl)pyridine derivatives ancillary ligands with low efficiency roll-off†,10.1039/C8TC01182F – 960化工网 [m.chem960.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. horiba.com [horiba.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chameleonic Photo- and Mechanoluminescence in Pyrazolate-Bridged NHC Cyclometalated Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Luminescent iridium(iii) complexes bearing boronic acid groups: potential sensors for carbohydrates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
Introduction
2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a versatile bicyclic heteroaromatic ligand that has garnered significant interest in the fields of coordination chemistry, catalysis, and materials science. Its unique structural motif, featuring both a pyridine and a pyrazole ring, allows it to act as a robust chelating agent for a wide array of metal ions. The presence of the methyl group on the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes, offering a handle for fine-tuning their reactivity and physical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this ligand, from its synthesis to its application in catalysis.
Scientific Foundation: The Chemistry of this compound
The synthetic strategy for this compound typically involves a two-step process: a Claisen condensation reaction to form a β-diketone, followed by a cyclization reaction with hydrazine. This classical approach offers a reliable route to the desired heterocyclic scaffold.
Mechanism of Synthesis
The synthesis initiates with a Claisen condensation between a pyridine-containing ester (e.g., ethyl picolinate) and a ketone (e.g., acetone). The ester is deprotonated at the α-carbon by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent elimination of the ethoxide group yields the 1,3-diketone, 1-(pyridin-2-yl)butane-1,3-dione.
The second step involves the cyclization of the diketone with hydrazine. The hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, leading to the formation of the pyrazole ring. The reaction proceeds through a dihydropyrazole intermediate which then aromatizes to the final this compound product.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the synthesis of this compound from commercially available starting materials.
Materials:
-
Ethyl picolinate
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
Protocol:
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol (100 mL).
-
Stir the mixture under a nitrogen atmosphere until the sodium ethoxide is fully dissolved.
-
In the dropping funnel, prepare a mixture of ethyl picolinate (1.0 eq) and acetone (1.2 eq).
-
Add the ester-ketone mixture dropwise to the stirred sodium ethoxide solution at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)butane-1,3-dione, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the pyridine and pyrazole protons, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the final structure. A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected.[1] |
| ¹³C NMR | The spectrum will display signals for all nine carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons of the pyridine and pyrazole rings, and the methyl carbon.[2] |
| FT-IR | The IR spectrum should exhibit a characteristic N-H stretching vibration for the pyrazole ring, typically in the range of 3100-3300 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.[1] |
| Mass Spec | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₉N₃, MW: 159.19 g/mol ).[3] |
Visualization of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Part 2: Synthesis of a Representative Metal Complex: [Cu(mpp)₂]Cl₂
This protocol describes the synthesis of a copper(II) complex using this compound (mpp) as the ligand.
Materials:
-
This compound (mpp)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
-
Sintered glass funnel
Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 eq) in methanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).
-
Slowly add the copper(II) chloride solution to the stirred ligand solution via cannula.
-
A precipitate should form upon addition. Stir the resulting suspension at room temperature for 2-4 hours.
-
Collect the solid product by filtration using a sintered glass funnel, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization of the Complex:
The formation of the complex can be confirmed by various analytical techniques, including single-crystal X-ray diffraction, elemental analysis, FT-IR, and UV-Vis spectroscopy. Changes in the spectroscopic signatures of the ligand upon coordination to the metal center provide evidence of complex formation.
Visualization of Complexation:
References
Application Notes and Protocols for 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Derivatives in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of derivatives with potent and selective activities against various biological targets. This comprehensive guide provides an in-depth exploration of this chemical class, offering detailed synthetic protocols, application notes for key therapeutic areas, and step-by-step methodologies for their biological evaluation. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the this compound Scaffold
The fusion of a pyrazole and a pyridine ring creates a bicyclic system with a rich chemical landscape, amenable to diverse functionalization. The this compound core, in particular, has emerged as a cornerstone in the design of small molecule inhibitors and modulators targeting a range of proteins implicated in human diseases.[1] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs and is known for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules.[2] The pyridine ring, on the other hand, provides a key hydrogen bond acceptor and allows for fine-tuning of physicochemical properties such as solubility and bioavailability.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the binding sites of target proteins. This guide will delve into the practical aspects of working with these compounds, from their synthesis to their biological characterization.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives can be achieved through several strategic approaches. A common and efficient method involves the condensation of a β-diketone with a hydrazine derivative, a reaction known for its robustness and high yields.
General Synthesis of the this compound Core
A foundational method for constructing the pyrazole ring is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base.[5][6][7] For the synthesis of the this compound core, a common starting material is a pyridyl-substituted β-diketone, which is then cyclized with hydrazine.
Caption: General workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of this compound
-
Materials: 2-Acetylpyridine, Ethyl acetate, Sodium ethoxide, Hydrazine hydrate, Ethanol, Diethyl ether, Hydrochloric acid.
-
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione.
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add 2-acetylpyridine dropwise at 0°C with stirring.
-
After the addition is complete, add ethyl acetate dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with ice-cold water and neutralize with dilute hydrochloric acid to precipitate the crude β-diketone.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water to obtain pure 1-(pyridin-2-yl)butane-1,3-dione.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the 1-(pyridin-2-yl)butane-1,3-dione in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[8]
-
Derivatization Strategies
The core scaffold can be further functionalized at several positions to explore structure-activity relationships (SAR). Common derivatization points include the N1 position of the pyrazole ring and various positions on the pyridine ring.
Caption: Key derivatization strategies for the core scaffold.
Applications in Medicinal Chemistry and Biological Evaluation Protocols
The versatility of the this compound scaffold has been exploited in various therapeutic areas. The following sections detail its application and provide protocols for biological evaluation.
Anticancer Activity
Many derivatives of this scaffold have demonstrated potent anticancer activity by targeting key signaling molecules such as protein kinases.[9][10]
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[11][12]
-
Materials: Recombinant target kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds dissolved in DMSO, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted test compounds, a known kinase inhibitor (positive control), and DMSO (negative control).
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be near the Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value using a dose-response curve.
-
Protocol 3.1.2: In Vivo Xenograft Tumor Model
This protocol assesses the in vivo efficacy of a lead compound in a tumor-bearing mouse model.[13][14]
-
Materials: Immunocompromised mice (e.g., NOD-SCID), human cancer cell line, Matrigel, test compound formulation, vehicle control.
-
Procedure:
-
Culture the chosen human cancer cell line to the desired number.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Neurological Disorders
Derivatives of this compound have shown promise as modulators of receptors in the central nervous system, such as the M4 muscarinic acetylcholine receptor and the corticotropin-releasing factor 1 (CRF1) receptor.
Protocol 3.2.1: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Assay
This assay identifies compounds that enhance the response of the M4 receptor to its endogenous ligand, acetylcholine (ACh).[15][16][17][18]
-
Materials: CHO or HEK293 cells stably expressing the human M4 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), acetylcholine, test compounds.
-
Procedure:
-
Seed the M4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compounds to the wells and incubate for a short period.
-
Stimulate the cells with an EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal response).
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
A PAM will potentiate the response to the EC20 concentration of ACh.
-
Determine the EC50 (potency) and maximal potentiation (efficacy) of the PAMs.
-
Caption: M4 receptor signaling and PAM mechanism.
Protocol 3.2.2: CRF1 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CRF1 receptor, indicating its binding affinity.[2][19][20][21]
-
Materials: Cell membranes prepared from cells expressing the human CRF1 receptor, a radiolabeled CRF1 antagonist (e.g., [³H]-Antalarmin), test compounds, scintillation fluid and counter.
-
Procedure:
-
In a 96-well plate, incubate the CRF1 receptor-containing membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled CRF1 antagonist).
-
After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
-
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed using well-established in vivo models.
Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[22][23][24][25][26]
-
Materials: Male Wistar or Sprague-Dawley rats, carrageenan solution (1% in saline), test compound, positive control (e.g., indomethacin), plethysmometer.
-
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, positive control, or vehicle to the respective groups of rats (e.g., via oral gavage).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
| Modification Point | General Observation | Therapeutic Target Example |
| N1 of Pyrazole | Substitution with small alkyl or aryl groups can significantly impact potency and selectivity. | M4 Muscarinic Receptor PAMs |
| C4 of Pyrazole | Introduction of substituents can influence interactions with the target protein's binding pocket. | Kinase Inhibitors |
| Pyridine Ring | Substitution patterns affect solubility, metabolic stability, and can introduce additional binding interactions. | CRF1 Receptor Antagonists |
| Methyl group at C5 of Pyrazole | Generally important for maintaining a specific conformation and interaction profile. | Various Targets |
Conclusion
The this compound scaffold represents a highly valuable platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern medicinal chemistry. The detailed protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of this promising chemical space and accelerating the journey from hit identification to lead optimization and beyond.
References
- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. guidetopharmacology.org [guidetopharmacology.org]
- 21. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coordination Chemistry of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with Copper(II)
Introduction
The field of coordination chemistry continually explores the synthesis and application of novel metal-ligand complexes. Among these, nitrogen-containing heterocyclic ligands have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes in areas ranging from catalysis to medicinal chemistry. The ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine (mpp) is a bifunctional N-donor ligand that combines the coordination properties of both pyridine and pyrazole moieties. This unique structural motif allows for the formation of stable chelate rings with transition metal ions, including copper(II).
The coordination of mpp to copper(II) generates complexes with interesting electronic, magnetic, and reactive properties. These properties are tunable by modifying the coordination sphere of the copper center, for instance, by the choice of counter-anions or the inclusion of co-ligands. This guide provides a comprehensive overview of the coordination chemistry of this compound with copper(II), detailing the synthesis of the ligand and its complexes, their characterization, and potential applications in catalysis and as anticancer agents. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale.
I. Synthesis of the Ligand and its Copper(II) Complexes
A fundamental aspect of coordination chemistry is the synthesis of both the ligand and the subsequent metal complex. The following section outlines reliable protocols for the preparation of this compound and its coordination compounds with copper(II).
A. Synthesis of this compound (mpp)
The synthesis of this compound can be achieved through a well-established condensation reaction involving a β-diketone and hydrazine. A common route involves the initial formation of 1-(pyridin-2-yl)butane-1,3-dione from 2-acetylpyridine, followed by cyclization with hydrazine.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione.
-
To a solution of 2-acetylpyridine in a suitable solvent such as ethyl acetate, add a slight excess of a strong base like sodium hydride.
-
Slowly add ethyl acetate to the reaction mixture while stirring vigorously at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(pyridin-2-yl)butane-1,3-dione. This intermediate can be used in the next step without further purification.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the crude 1-(pyridin-2-yl)butane-1,3-dione in ethanol.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
B. Synthesis of Copper(II) Complexes with mpp
The synthesis of copper(II) complexes with this compound is typically a straightforward reaction involving the combination of the ligand and a copper(II) salt in a suitable solvent. The stoichiometry of the reactants and the choice of the copper(II) salt can influence the final structure of the complex.
Protocol 2: General Synthesis of [Cu(mpp)₂X₂] Type Complexes
-
Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the desired copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂) (1 equivalent) in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
A precipitate usually forms immediately or upon standing. The reaction mixture can be stirred at room temperature for a few hours to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
II. Characterization of Copper(II)-mpp Complexes
Thorough characterization is crucial to confirm the formation of the desired complex and to understand its structural and electronic properties. A combination of spectroscopic techniques is typically employed.
A. Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the copper(II) ion. Key vibrational bands to monitor include:
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1600-1400 cm⁻¹ region, are expected to shift upon coordination to the copper(II) center.[1] This shift is indicative of the donation of electron density from the pyridine nitrogen to the metal.
-
Pyrazole Ring Vibrations: Similar shifts are expected for the vibrational modes of the pyrazole ring upon coordination of the pyrazolyl nitrogen to the copper(II) ion.
-
N-H Stretching: The N-H stretching vibration of the pyrazole ring, usually found in the range of 3100-3300 cm⁻¹, may also be affected by coordination and hydrogen bonding in the crystal lattice.[2]
-
Metal-Ligand Vibrations: New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the Cu-N stretching vibrations, providing direct evidence of coordination.[3]
Table 1: Typical IR Spectral Data for Copper(II)-mpp Complexes
| Vibrational Mode | Free Ligand (mpp) (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(N-H) of Pyrazole | ~3200 | Shifted or broadened |
| ν(C=N) of Pyridine | ~1590 | Shift to higher or lower frequency |
| Pyridine ring breathing | ~1000 | Shifted |
| ν(Cu-N) | - | ~400-500 |
UV-Visible (UV-Vis) Spectroscopy:
The electronic spectrum of copper(II)-mpp complexes provides insights into the d-orbital splitting and the coordination geometry around the copper(II) ion.
-
d-d Transitions: Copper(II) complexes are known for their characteristic d-d electronic transitions, which typically appear as a broad band in the visible region (around 600-800 nm).[4][5] The position and intensity of this band are sensitive to the coordination environment of the Cu(II) ion. For instance, a square planar or distorted octahedral geometry will give rise to distinct spectral features.
-
Ligand-to-Metal Charge Transfer (LMCT): Intense bands in the UV or near-UV region (around 300-400 nm) can often be assigned to LMCT transitions from the π-orbitals of the ligand to the d-orbitals of the copper(II) ion.[4][5]
Table 2: Typical UV-Vis Spectral Data for Copper(II)-mpp Complexes in Solution
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| d-d | 600 - 800 | 50 - 200 | 2Eg → 2T2g in Oh (distorted) |
| LMCT | 300 - 400 | > 1000 | π(ligand) → d(Cu) |
B. Electrochemical Analysis
Cyclic Voltammetry (CV):
Cyclic voltammetry is a valuable technique for probing the redox properties of the copper(II)-mpp complexes. A typical CV experiment will reveal the potential at which the Cu(II)/Cu(I) redox couple occurs. This information is particularly relevant for understanding the potential catalytic activity of the complexes in redox reactions. The reversibility of the redox process can also be assessed from the peak separation and the ratio of the anodic and cathodic peak currents.
III. Applications of Copper(II)-mpp Complexes
The unique electronic and structural features of copper(II) complexes with pyrazole-based ligands make them promising candidates for various applications, particularly in catalysis and medicinal chemistry.
A. Catalytic Oxidation Reactions
Copper complexes are well-known catalysts for a variety of oxidation reactions.[6][7] Copper(II)-mpp complexes can act as catalysts for the oxidation of substrates such as phenols and alcohols, often utilizing environmentally benign oxidants like hydrogen peroxide. The catalytic cycle typically involves the reduction of Cu(II) to Cu(I) by the substrate, followed by re-oxidation of the Cu(I) species by the oxidant.
Protocol 3: Catalytic Oxidation of Phenol
-
In a reaction vessel, dissolve the copper(II)-mpp complex (catalytic amount, e.g., 1-5 mol%) in a suitable solvent like acetonitrile or methanol.
-
Add the phenol substrate to the solution.
-
Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture while stirring.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be isolated by standard work-up procedures.
B. Anticancer Activity
Copper complexes have emerged as a promising class of potential anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based drugs.[8][9] The cytotoxicity of copper(II)-mpp complexes can be evaluated against various cancer cell lines. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells, or direct interaction with DNA.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of the copper(II)-mpp complexes in a suitable solvent like DMSO.
-
Treat the cells with serial dilutions of the complexes for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the complex required to inhibit 50% of cell growth, can be calculated from the dose-response curves.[2][8]
Table 3: Exemplary IC₅₀ Values of Similar Copper(II)-Pyrazole Complexes Against Cancer Cell Lines
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L)Cl₂] | HCT116 (Colon) | ~5-20 | [10] |
| [Cu(L)(phen)]²⁺ | A549 (Lung) | ~1-10 | [9] |
| --INVALID-LINK--₂ | MCF-7 (Breast) | ~2-15 | [2] |
(Note: L represents various pyrazole-based ligands. These values are illustrative and actual IC₅₀ values for Cu(II)-mpp complexes would need to be determined experimentally.)
IV. Conclusion
The coordination chemistry of this compound with copper(II) offers a rich area for scientific exploration with significant potential for practical applications. The straightforward synthesis of the ligand and its copper(II) complexes, combined with their interesting spectroscopic, electrochemical, and reactive properties, makes them attractive targets for further research. The protocols and application notes provided in this guide serve as a foundation for researchers to delve into the synthesis, characterization, and evaluation of these promising coordination compounds in the fields of catalysis and drug discovery. The versatility of the mpp ligand and the copper(II) center suggests that a wide array of novel complexes with tailored properties can be designed and investigated in the future.
V. References
-
Chaitanya, K. B. R., Sudhakar, B. K., & Naik, V. K. M. (2022). Spectroanalytical, In vitro Anticancer and Antibacterial studies of Novel substituted Heterocyclic Pyridine derivatives and its metal complexes. Research Journal of Chemistry and Environment, 26(1), 84-93.
-
Al-Sha'alan, N. H. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130948.
-
Cui, Y., et al. (2020). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 25(15), 3487.
-
Malik, M. A., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(38), 14533-14548.
-
Aljuhani, E., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PloS one, 16(11), e0259347.
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.
-
Iqbal, M. S., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry, 45(42), 19694-19711.
-
Mphahlele, M. J., & Malindisa, S. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6009.
-
Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46(6), 5691-5701.
-
Titi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162.
-
Malik, M. A., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(38), 14533-14548.
-
El-Sayed, M. Y. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 40(1), 29.
-
SI CHUAN UNIVERSITY, et al. (2014). 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis. US2014/142144 A1. Available at: --INVALID-LINK--
References
- 1. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemlett.com [jchemlett.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Welcome to the technical support guide for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This molecule is a valuable building block in medicinal chemistry and materials science.[1] The most common synthetic route involves a two-step process: a Claisen condensation to form the key 1,3-diketone intermediate, followed by a Knorr-type cyclization with hydrazine. While synthetically straightforward, this pathway presents several challenges that can impact yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers with actionable solutions to common experimental hurdles. We will delve into the causality behind each step, offering insights grounded in established chemical principles to empower you to optimize your synthesis.
Overall Synthetic Workflow
The synthesis is typically performed in two distinct stages. First, a Claisen condensation between a pyridine ester (e.g., ethyl picolinate) and a ketone (acetone) forms the intermediate 1-(pyridin-2-yl)butane-1,3-dione. This diketone is then cyclized using hydrazine to yield the target pyrazole.
Part 1: Troubleshooting the Claisen Condensation
The formation of the 1-(pyridin-2-yl)butane-1,3-dione intermediate is often the most challenging step. Low yields are common if conditions are not carefully controlled.
Q1: My yield for the 1,3-diketone is very low. What are the most critical factors to check?
A1: Low yields in a Claisen condensation are typically traced back to the base, solvent, or stoichiometry.[2]
-
Choice and Stoichiometry of the Base: This reaction requires a stoichiometric amount of a strong, non-nucleophilic base , not a catalytic amount. The reason is that the final 1,3-diketone product is significantly more acidic (pKa ≈ 9-11) than the starting ketone (acetone, pKa ≈ 19). The alkoxide base (e.g., ethoxide) deprotonates the newly formed diketone, creating a resonance-stabilized enolate. This final, irreversible deprotonation is the thermodynamic driving force for the entire reaction.[3][4] Using less than one full equivalent of base will result in an incomplete reaction. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Strong bases like NaH will be quenched by any protic contaminants (water, ethanol), reducing the effective amount of base available for the reaction and lowering the yield.
-
Reaction Temperature: The initial deprotonation of acetone to form the enolate should be performed at a low temperature (e.g., 0 °C) to minimize side reactions like the self-condensation of acetone. After the enolate is formed, the reaction with the ester can be allowed to warm to room temperature or be gently heated to ensure completion.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), LDA | Must be strong enough to deprotonate the ketone. |
| Stoichiometry | ≥ 1.0 equivalent | An irreversible deprotonation of the product drives the reaction.[3][4] |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Must be aprotic and dry to prevent quenching the base. |
| Temperature | 0 °C to reflux | Initial enolate formation should be cold to prevent side reactions. |
Q2: I'm seeing multiple products in my crude reaction mixture. What are the likely side reactions?
A2: The primary side reaction is the self-condensation of acetone, which can produce species like diacetone alcohol and mesityl oxide, especially if the temperature is not controlled or if the ester is added too slowly. To mitigate this, ensure the base is added to the acetone at a low temperature, and then add the ethyl picolinate dropwise to the pre-formed enolate.
Q3: Is it necessary to isolate and purify the 1,3-diketone, or can I proceed directly to the cyclization step?
A3: While a one-pot synthesis where hydrazine is added directly to the crude diketone mixture is possible and often faster, it can lead to a more complex final mixture that is difficult to purify.[5][6] We strongly recommend isolating and purifying the 1,3-diketone. This allows you to:
-
Confirm its formation and purity via NMR.
-
Accurately control the stoichiometry for the subsequent cyclization reaction.
-
Remove basic residues and side products from the first step, which can interfere with the cyclization and complicate the final purification.
Purification can typically be achieved via column chromatography on silica gel or by careful acid-base extraction.
Part 2: Troubleshooting the Pyrazole Formation
The cyclization of the unsymmetrical 1,3-diketone with hydrazine is generally efficient, but the key challenge is controlling the regioselectivity to obtain the desired isomer.
Q1: I'm getting a mixture of two pyrazole isomers. How can I selectively synthesize the 5-methyl-3-(pyridin-2-yl) isomer?
A1: This is the most common issue in this synthesis. The reaction of an unsymmetrical diketone with hydrazine can produce two regioisomers: this compound and 2-(3-methyl-1H-pyrazol-5-yl)pyridine. The outcome is highly dependent on the reaction conditions, particularly the pH.[7][8]
-
Under Acidic Conditions (e.g., in Acetic Acid): The reaction typically favors the desired this compound. The mechanism proceeds via initial condensation of a hydrazine nitrogen atom onto the more electrophilic carbonyl carbon. The carbonyl adjacent to the electron-withdrawing pyridine ring is more electrophilic and reacts faster, leading to the desired isomer.
-
Under Neutral or Basic Conditions (e.g., in Ethanol): The reaction may become less selective or even favor the other isomer. Under these conditions, the reaction may be governed more by the attack at the less sterically hindered carbonyl (the one adjacent to the methyl group).
For optimal selectivity, we recommend performing the cyclization in a protic acid solvent like glacial acetic acid or in ethanol with a catalytic amount of a strong acid.
Q2: The cyclization reaction is slow or does not go to completion. How can I improve it?
A2: If the reaction is sluggish, consider the following:
-
Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) is usually sufficient to drive the reaction to completion within a few hours.[9] Monitor the reaction by TLC or LCMS.
-
Solvent: While ethanol or acetic acid are standard, some studies show that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve both reaction rates and regioselectivity.[7]
-
Hydrazine Source: Hydrazine monohydrate is the most common and convenient reagent. Using anhydrous hydrazine is unnecessary and introduces significant handling hazards.
Part 3: Purification and Characterization
Q1: What is the most effective method for purifying the final product?
A1: A multi-step approach is often best.
-
Aqueous Workup: After the reaction, neutralize any acid with a base (e.g., NaHCO₃ or NaOH solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid Salt Formation: For highly effective purification, the crude product can be dissolved in an organic solvent and treated with an acid (e.g., HCl in ether or sulfuric acid) to precipitate the pyrazole as its acid addition salt. The salt can be isolated by filtration and washed to remove neutral impurities. The free base is then regenerated by dissolving the salt in water and adding a base.[10]
-
Chromatography: If isomers or other impurities remain, column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: The final solid product can be recrystallized from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to achieve high purity.
Q2: How can I use NMR to confirm that I have synthesized the correct regioisomer?
A2: 1H NMR is an excellent tool for distinguishing the two possible isomers. The key is the pyrazole ring proton.
-
In the desired this compound: The lone proton on the pyrazole ring is at the C4 position. It will appear as a singlet.
-
In the undesired 2-(3-methyl-1H-pyrazol-5-yl)pyridine: The lone proton is also at the C4 position and will also be a singlet.
While the multiplicity is the same, the chemical environment is different. The proximity to the pyridine ring in the desired isomer will influence the chemical shift. More definitive structural elucidation can be achieved with 2D NMR techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the pyrazole C4-H proton and the carbon of the methyl group (C5-CH₃). You should also see a correlation from this proton to the carbon atom attached to the pyridine ring (C3).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the pyridine ortho-protons and the pyrazole C4-H would be expected for the desired isomer, which might be absent or weaker in the undesired isomer where the methyl group is closer to the pyridine ring.
By carefully applying these troubleshooting strategies and analytical techniques, researchers can reliably improve the yield and purity of their this compound synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Derivatives
Welcome to the technical support center for the purification of 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during your experimental work. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively.
Section 1: Troubleshooting Guide - Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of your this compound derivatives.
Question 1: My compound is streaking badly on silica gel TLC plates, making it difficult to assess purity and choose a solvent system for column chromatography. What's causing this and how can I fix it?
Answer:
Streaking on silica gel is a common issue when working with nitrogen-containing heterocyclic compounds like your this compound derivative. The primary cause is the interaction between the basic nitrogen atoms in your molecule (on both the pyridine and pyrazole rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven movement up the TLC plate, resulting in tailing or streaking.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your solvent system. The triethylamine will preferentially bind to the acidic sites on the silica, "masking" them from your compound and allowing for a more uniform elution.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system, which serves the same purpose.
-
-
Consider an Alternative Stationary Phase: If streaking persists, or if your compound is sensitive to basic conditions, consider using a different stationary phase for your chromatography.
-
Alumina (Al2O3): Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic forms. For your derivatives, neutral or basic alumina would be the most appropriate choice.
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
dot
Caption: Troubleshooting workflow for streaking on TLC.
Question 2: I'm running a silica gel column, but my compound is either not eluting or is coming off the column very slowly with a broad peak, leading to low recovery. What should I do?
Answer:
This issue is closely related to the streaking problem on TLC and is likely due to strong binding of your basic compound to the acidic silica gel. Here’s a systematic approach to address this:
Troubleshooting Steps:
-
Modify the Mobile Phase: As with TLC, adding a basic modifier to your bulk solvent for column chromatography is the first and often most effective step.
-
Incorporate Triethylamine: Prepare your eluent with 0.1-1% triethylamine. This will improve the elution profile and peak shape significantly.
-
-
Use a More Polar Solvent System: If your compound is still retained, you may need to increase the polarity of your eluent.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate. A common gradient for these types of compounds is a gradient of ethyl acetate in hexane.[1]
-
Adding Methanol: A small amount of methanol (1-5%) in your ethyl acetate/hexane or dichloromethane/hexane system can significantly increase the eluting power.
-
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel.
-
Slurry with Modified Eluent: Prepare your silica gel slurry in the eluent that already contains triethylamine. This ensures the silica is "pre-treated" before your compound is loaded.
-
-
Consider a Different Purification Technique: If column chromatography on silica remains problematic, consider alternative methods.
-
Acid-Base Extraction: This is a powerful technique for purifying basic compounds. Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified compound back into an organic solvent.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.
-
Question 3: My crystallization attempt resulted in an oil instead of solid crystals. What are the next steps?
Answer:
"Oiling out" is a common problem in crystallization and usually indicates that the compound's solubility in the chosen solvent is too high, or that the solution is supersaturated with impurities that are inhibiting crystal formation.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the oil. This will act as a template for further crystal growth.
-
Re-dissolve and Cool Slowly: Gently warm the oil until it redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil. You can insulate the flask to slow down the cooling process.
-
Change the Solvent System:
-
Use a Mixed Solvent System: If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly. Common mixed solvent systems for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.
-
Try a Different Solvent: Experiment with different solvents of varying polarities.
-
| Solvent System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low-Mid | Good for less polar derivatives. The ratio can be varied for optimal results.[1] |
| Dichloromethane/Methanol | Mid-High | Effective for more polar compounds. Start with a low percentage of methanol. |
| Ethanol/Water | High | A common choice for polar, crystalline compounds. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives, and how can I remove them?
A1: The impurities will depend on your specific synthetic route. However, some common side products include:
-
Unreacted Starting Materials: These can often be removed by column chromatography or by choosing a crystallization solvent in which the starting materials are either highly soluble or insoluble.
-
Regioisomers: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers. These can be challenging to separate.
-
Fractional Crystallization: If the isomers have different solubilities, repeated crystallizations can enrich one isomer.
-
Preparative HPLC: High-performance liquid chromatography is often the most effective way to separate closely related isomers.
-
-
Byproducts from Side Reactions: Depending on the reagents used, you may have byproducts. A thorough understanding of your reaction mechanism can help predict these. Acid-base extraction can be very effective at removing non-basic byproducts.
Q2: How do I choose between column chromatography, crystallization, and acid-base extraction?
A2: The best purification strategy depends on the properties of your compound and the nature of the impurities.
dot
Caption: Decision tree for choosing a purification method.
-
Crystallization: This is the preferred method for solid compounds if a suitable solvent can be found. It is often the most effective way to obtain highly pure material.
-
Acid-Base Extraction: This is an excellent first-pass purification for basic compounds like your this compound derivatives, especially for removing non-basic impurities.
-
Column Chromatography: This is a very versatile technique that can be used for both solid and liquid samples and is good for separating compounds with different polarities. For derivatives of the title compound, silica gel chromatography with an ethyl acetate/hexane eluent system is a common choice.[2]
Q3: Are there any specific safety precautions I should take when purifying these compounds?
A3: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all organic solvents and reagents in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals you are using to be aware of any specific hazards.
-
Pressure: Be cautious when heating solvents in closed systems, as pressure can build up.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Prepare the Column:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica bed is level and free of cracks.
-
-
Prepare the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding the silica-adsorbed sample to the top of the column.
-
-
Elute the Column:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your compound using TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Crystallization
-
Dissolve the Crude Product:
-
Place your crude solid in an Erlenmeyer flask.
-
Add a small amount of your chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using a large excess.
-
-
Slow Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
-
References
Technical Support Center: Synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
Welcome to the dedicated technical support guide for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable heterocyclic building block. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to this compound?
The most prevalent and well-established method is a two-step process based on the Knorr pyrazole synthesis.[1][2][3] This involves:
-
Step 1 (Claisen Condensation): Formation of the key intermediate, 1-(pyridin-2-yl)butane-1,3-dione, via a Claisen condensation between a pyridine ester (e.g., ethyl picolinate or methyl picolinate) and acetone.[4][5]
-
Step 2 (Knorr Cyclization): Condensation of the resulting 1,3-diketone with hydrazine hydrate to form the final pyrazole ring.[1][2]
Q2: What are the critical starting materials for this synthesis?
The primary starting materials are:
-
A 2-acetylpyridine derivative or a picolinate ester: For example, ethyl picolinate.
-
Acetone: Serves as the source for the propan-2-one nucleophile in the Claisen condensation.
-
A strong base: Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used for the Claisen condensation to deprotonate acetone.[4][6]
-
Hydrazine hydrate (N₂H₄·H₂O): The nitrogen source for the pyrazole ring formation.
Q3: What is the single most significant challenge in pyrazole synthesis in general, and how does it apply here?
The most significant challenge in many pyrazole syntheses is controlling regioselectivity .[3] This occurs when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., methylhydrazine), leading to a mixture of two constitutional isomers that are often difficult to separate.[7]
For the specific synthesis of this compound using unsubstituted hydrazine, this issue is averted because hydrazine is a symmetrical reagent. However, understanding the principles of regioselectivity is crucial if any substituted analogs are considered. Factors like solvent choice, pH, and the electronic properties of the diketone substituents can heavily influence the outcome.[3]
Q4: How can I confirm the successful synthesis of the final product?
Standard analytical techniques are sufficient. A combination of ¹H NMR, ¹³C NMR, and mass spectrometry (MS) should be used to confirm the structure and purity. In ¹H NMR, you should be able to identify the characteristic pyrazole C-H proton singlet, the methyl group singlet, and the distinct signals for the pyridine ring protons. The final product is a white to off-white solid.
Troubleshooting Guide & In-Depth Protocols
This section addresses specific experimental failures and provides detailed protocols and the rationale behind them.
Workflow Overview: Two-Step Synthesis
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (5-Me-3-pp) complexes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to address common challenges related to the stability and degradation of these coordination compounds.
Introduction
The this compound ligand is a versatile building block in coordination chemistry, valued for its ability to form stable complexes with a variety of metal ions.[1] The resulting complexes have applications in catalysis, materials science, and as potential therapeutic agents.[2][3] Understanding the stability and degradation pathways of these complexes is crucial for predicting their shelf-life, ensuring their efficacy, and identifying potential toxic byproducts.[4] This guide provides a comprehensive resource for navigating the experimental challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound complexes?
A1: The stability of these complexes is a multifactorial issue. Key determinants include:
-
The nature of the metal ion: The Lewis acidity, coordination number, and preferred geometry of the metal center play a pivotal role.
-
The ligand-to-metal ratio: The stoichiometry of the complex can influence its overall charge and stability.
-
The reaction medium: pH, solvent polarity, and the presence of coordinating anions can all impact complex stability.
-
External stressors: Exposure to light, heat, and oxidizing or reducing agents can initiate degradation.[5][6]
Q2: What are the expected degradation pathways for these complexes?
A2: While specific pathways are complex-dependent, general degradation routes can be anticipated:
-
Ligand dissociation: The reversible or irreversible breaking of the metal-ligand bond is often the initial step.
-
Oxidation: The pyrazole or pyridine ring systems, as well as the methyl group, can be susceptible to oxidation.
-
Hydrolysis: In aqueous media, hydrolysis of the ligand or the metal center can occur, particularly at extreme pH values.[6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate bond cleavage or rearrangement reactions.
Q3: Which analytical techniques are best suited for monitoring the degradation of these complexes?
A3: A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent complex from its degradation products and for quantitative analysis.[7][8][9]
-
UV-Visible Spectroscopy: Useful for detecting changes in the coordination environment of the metal ion.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.[8][9][11]
-
Mass Spectrometry (MS): Enables the identification of degradation products by their mass-to-charge ratio.[8][9]
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format.
Issue 1: Unexpected Color Change or Precipitation in Solution
Question: My complex solution has changed color, and a precipitate has formed during storage. What is the likely cause, and how can I investigate it?
Answer: An unexpected color change often indicates a change in the coordination sphere of the metal ion, while precipitation suggests the formation of an insoluble species.
Potential Causes:
-
Ligand Dissociation/Substitution: The this compound ligand may have dissociated, followed by coordination of solvent molecules or counter-ions.
-
Redox Reaction: The metal center may have been oxidized or reduced, leading to a different color.
-
Hydrolysis: In aqueous or protic solvents, hydrolysis could lead to the formation of insoluble metal hydroxides or oxides.
Troubleshooting Workflow:
Troubleshooting Decision Tree.
Issue 2: Poor Yield or Multiple Products During Synthesis
Question: The synthesis of my this compound complex results in a low yield and several side products. How can I optimize the reaction?
Answer: Low yields and side products in coordination chemistry often stem from suboptimal reaction conditions or impure starting materials.[12]
Potential Causes:
-
Impure Ligand or Metal Salt: Impurities can compete for coordination to the metal center.
-
Incorrect Stoichiometry: An improper ligand-to-metal ratio can lead to the formation of multiple complex species.
-
Suboptimal Solvent or Temperature: The solvent affects the solubility of reactants and the stability of the product, while temperature influences reaction kinetics.[12]
Optimization Strategies:
-
Purify Starting Materials: Ensure the this compound ligand and the metal salt are of high purity. Recrystallization or column chromatography may be necessary.[12]
-
Systematic Stiochiometry Screening: Titrate the metal salt with the ligand while monitoring the reaction by a spectroscopic method (e.g., UV-Vis) to determine the optimal ratio.
-
Solvent and Temperature Optimization: Screen a variety of solvents with different polarities. Run the reaction at different temperatures and monitor the progress by TLC or HPLC to find the optimal conditions.[12]
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a complex and for identifying potential degradation products.[13][5][6]
Protocol 1: Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare solutions of the complex at a known concentration (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and a neutral aqueous solution (as a control).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC to quantify the remaining parent complex and detect the formation of degradation products.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the complex in a suitable solvent.
-
Addition of Oxidant: Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Incubation: Stir the solution at room temperature for a set time (e.g., 24 hours).
-
Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.
Protocol 3: Photodegradation
-
Sample Preparation: Prepare a solution of the complex and a solid sample.
-
Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
Control: Keep a set of samples protected from light as a control.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place a known amount of the solid complex in a vial.
-
Heating: Heat the sample in a temperature-controlled oven at a high temperature (e.g., 100°C) for a specified duration.
-
Analysis: Analyze the heated sample by techniques such as Thermogravimetric Analysis (TGA) to determine the decomposition temperature and by HPLC to identify degradation products.
Table 1: Thermal Stability of Related Pyrazolate-Based Metal-Organic Frameworks
| Compound | Decomposition Temperature in Air (°C) | Reference |
| Ni-based MOF | 430 | [14][15][16][17] |
| Zn-based MOF | 510 | [14][15][16][17] |
This table provides context for the expected thermal stability of coordination complexes containing pyrazolate-type ligands.
Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathway
Potential Degradation Pathways.
Workflow for Stability Investigation
Investigative Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metalation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Welcome to the technical support center for the metalation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the metalation of this compound.
Issue 1: No Reaction or Low Conversion to the Desired Product
Question: I've run my reaction, but upon quenching with an electrophile, I'm recovering mostly starting material. What could be the cause?
Answer:
Low or no conversion in organolithium reactions is a common issue that typically points to problems with reagents, reaction setup, or conditions. Here’s a systematic guide to diagnosing the problem.[1]
Potential Causes & Solutions:
-
Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents like n-butyllithium (n-BuLi) can decrease over time. It is crucial to titrate your reagent before use to determine its active concentration.[1]
-
Presence of Protic Impurities: Organolithium reagents are extremely strong bases and will react with any acidic protons present, especially water.
-
Solvents: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried and degassed. Using freshly distilled solvents from a suitable drying agent (like sodium/benzophenone) is recommended.[1]
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere to remove adsorbed moisture.[2]
-
Starting Material: Ensure your this compound is anhydrous.
-
-
Inadequate Inert Atmosphere: Organolithium reagents are pyrophoric and react with oxygen and moisture.[1][3]
-
Initial Deprotonation of Pyrazole N-H: The most acidic proton in this compound is the N-H proton on the pyrazole ring (pKa ≈ 14-15). Your first equivalent of base will deprotonate this position. To deprotonate a C-H bond, at least a second equivalent of the organolithium reagent is required.
-
Insufficiently Low Temperature: Many organolithium reactions require cryogenic temperatures (typically -78 °C) to prevent decomposition of the reagent or the lithiated intermediate and to control selectivity.[1][4] Ensure your cooling bath (e.g., dry ice/acetone) is maintained at the target temperature throughout the addition and stirring period.
Caption: Workflow to diagnose low reaction conversion.
Issue 2: Formation of a Major Byproduct Believed to be from Nucleophilic Addition
Question: My reaction is consuming the starting material, but I am not getting the desired product. Instead, I'm isolating a product consistent with the addition of the organolithium reagent to the pyridine ring. How can I prevent this?
Answer:
This is a classic competing reaction pathway in pyridine chemistry. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially by highly reactive reagents like n-BuLi.[5][6]
Strategies to Favor Metalation over Addition:
-
Switch to a More Hindered, Less Nucleophilic Base: This is the most effective solution.
-
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base and is an excellent choice for directed ortho-metalation (DoM) of pyridines.[5][7][8] It is typically prepared in situ at -78 °C from diisopropylamine and n-BuLi.
-
Lithium Tetramethylpiperidide (LiTMP): Even more sterically hindered than LDA, LiTMP can provide higher selectivity for deprotonation over addition.[7]
-
-
Lower the Reaction Temperature: Nucleophilic additions often have a higher activation energy than deprotonations. Running the reaction at a strictly maintained low temperature (-78 °C or even -100 °C) can significantly favor the desired metalation pathway.[9][10]
-
Change the Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. While THF is common, sometimes less coordinating solvents like diethyl ether or hexane can alter selectivity.[7]
| Base | Type | Typical Temperature | Pros | Cons |
| n-BuLi | Alkyllithium | -78 °C | Commercially available, high basicity | Prone to nucleophilic addition[5][11] |
| s-BuLi | Alkyllithium | -78 °C | More basic than n-BuLi | More sterically hindered, but still can add |
| t-BuLi | Alkyllithium | -78 °C | Very strong base | High steric hindrance, can still add[11] |
| LDA | Lithium Amide | -78 °C | Strong, non-nucleophilic, sterically hindered[12] | Often prepared in situ |
| LiTMP | Lithium Amide | -78 °C | Very hindered, excellent for avoiding addition[13] | Precursor can be expensive |
Issue 3: Poor or Incorrect Regioselectivity
Question: I've successfully metalated my molecule, but quenching with my electrophile gives a mixture of isomers. How can I control where the metalation occurs?
Answer:
The regioselectivity of deprotonation on the this compound scaffold is complex. After the initial, rapid deprotonation of the pyrazole N-H, several C-H sites become candidates for a second deprotonation.
Understanding Directing Group Effects:
-
Pyridine Nitrogen: The pyridine nitrogen is a powerful directing metalation group (DMG), favoring deprotonation at the C6 position (ortho to the nitrogen).[7][14][15]
-
Pyrazole Ring: The pyrazole ring itself also directs metalation. The C5 position of a pyrazole ring is often the most acidic C-H bond and is prone to lithiation.[16][17] In your molecule, this corresponds to the C4 position of the pyrazole ring.
-
Methyl Group: It is also possible to deprotonate the methyl group on the pyrazole ring, a process known as lateral metalation.[18][19]
Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Deprotonation: Usually achieved at very low temperatures (-78 °C) with a strong, hindered base like LDA. This will deprotonate the most accessible, sterically unhindered acidic proton. For this substrate, this is often the C6 position on the pyridine ring due to the powerful directing effect of the pyridine nitrogen.
-
Thermodynamic Deprotonation: Allowing the reaction to warm to a higher temperature (e.g., -20 °C or 0 °C) after initial lithiation can allow the organolithium species to equilibrate to the most stable carbanion. This could potentially favor lithiation at the pyrazole C4 or the methyl group.[17] Careful temperature control is critical.[20]
-
-
Choice of Base and Additives:
-
Using n-BuLi with an additive like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and increase the rate of metalation, sometimes altering selectivity.[13]
-
The choice between LDA and LiTMP can also influence which site is deprotonated due to their different steric profiles.
-
Caption: Potential sites for C-H metalation on the substrate.
Frequently Asked Questions (FAQs)
Q1: Which organolithium base is the best starting point for this reaction?
For the initial attempts at C-H metalation (after accounting for the N-H proton), LDA is the recommended starting point . Its strong basicity combined with its steric bulk and low nucleophilicity provides the best balance to achieve selective deprotonation while minimizing nucleophilic addition to the pyridine ring.[5][7]
Q2: Why is a reaction temperature of -78 °C so critical?
Maintaining a cryogenic temperature of -78 °C is crucial for several reasons:
-
Stability: Organolithium intermediates are often thermally unstable and can decompose at higher temperatures.[1]
-
Selectivity: It helps to kinetically favor deprotonation over unwanted side reactions like nucleophilic addition.[9]
-
Preventing Solvent Degradation: Strong bases like n-BuLi can react with ethereal solvents like THF at temperatures above -20 °C.[1]
Q3: How many equivalents of base should I use?
You must use at least two equivalents of your organolithium base.
-
First Equivalent: Rapidly and irreversibly deprotonates the acidic N-H proton of the pyrazole ring.
-
Second Equivalent: Acts as the base to deprotonate the desired C-H bond. Using a slight excess of the second equivalent (e.g., 2.1-2.2 total equivalents) can help ensure complete C-H metalation.
Q4: How can I confirm that my metalation reaction was successful before quenching?
Confirming the formation of the lithiated species in situ is challenging. The most common method is to perform a small-scale trial run and quench with a reliable electrophile.
-
Deuterium Quench: After the metalation step, add a few drops of a deuterated solvent like methanol-d4 (MeOD) or D₂O to a small aliquot of the reaction mixture. Analyze the resulting crude product by ¹H NMR to see if there is a disappearance of a proton signal at the expected position and by mass spectrometry to confirm the incorporation of deuterium.[21] This is a quick and effective way to verify that deprotonation has occurred.
Q5: What are some common quenching agents and any special considerations?
The choice of quencher depends on the desired functional group. The lithiated species is a powerful nucleophile.
-
Simple Alkyl Halides (e.g., Iodomethane, Benzyl Bromide): Good for adding alkyl groups.
-
Aldehydes and Ketones (e.g., Benzaldehyde, Acetone): Forms secondary and tertiary alcohols, respectively. Keep the temperature low during addition to avoid enolization.
-
Carbon Dioxide (Dry Ice): Forms a carboxylic acid after acidic workup. Ensure the dry ice is free of condensed water.[22]
-
Iodine (I₂): Used to install an iodine atom, which is useful for subsequent cross-coupling reactions.
Quenching Protocol: Always add the electrophile to the cold (-78 °C) solution of the lithiated species. Do not add the lithiated species to the electrophile, as this can lead to side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature before performing the aqueous workup.[23]
Experimental Protocols
Protocol 1: General Procedure for Metalation using LDA
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (titrated solution in hexanes)
-
Electrophile (e.g., iodomethane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.[1]
-
Initial Setup: Dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation (in situ): In a separate flame-dried flask under inert gas, dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool to -78 °C. Slowly add n-BuLi (2.2 eq) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA.
-
Metalation: Re-cool the LDA solution to -78 °C. Slowly add the LDA solution via cannula to the solution of the starting material at -78 °C.
-
Reaction Time: Stir the resulting mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by taking small aliquots, quenching with D₂O, and analyzing by LC-MS.
-
Quenching: Slowly add the chosen electrophile (1.5 - 2.0 eq) to the reaction mixture at -78 °C.
-
Warming and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amprius.com [amprius.com]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. baranlab.org [baranlab.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-lithiation of n-alkyl groups in pyrazoles (1983) | Alan R. Katritzky | 41 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
- 22. kgroup.du.edu [kgroup.du.edu]
- 23. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Welcome to the technical support guide for 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this versatile heterocyclic compound. We will explore the underlying physicochemical reasons for its solubility behavior and provide a series of practical, step-by-step troubleshooting guides and protocols to ensure its successful application in your experiments.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure, featuring both a pyridine ring (a weak base) and a pyrazole ring (weakly acidic/basic with a hydrogen bond donor), dictates its behavior in various solvents.[1][2] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, can lead to high crystal lattice energy, making the solid-state difficult to break down and dissolve.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | PubChem[1] |
| Molecular Weight | 159.19 g/mol | PubChem[1] |
| Melting Point | 113.0 - 116.5 °C | ChemicalBook[5] |
| XLogP3 | 1.2 | PubChem[1] |
| Predicted pKa | 11.92 ± 0.10 | ChemicalBook[5] |
| Appearance | Light brown powder | ChemicalBook[5] |
Note: The predicted pKa likely refers to the pyrazole N-H proton, indicating it is a very weak acid. The pyridine nitrogen provides a basic site for protonation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: I'm having trouble dissolving the compound straight from the vial. What are the recommended starting solvents?
A1: Due to its molecular structure, this compound exhibits poor solubility in neutral aqueous solutions and non-polar aliphatic solvents. Its solubility is significantly better in polar organic solvents.
For initial stock solution preparation, we recommend the following:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent starting solvent.
-
Secondary Recommendations: Deuterated Chloroform (CDCl₃) and other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective.[5]
-
Limited Solubility: Alcohols like ethanol or methanol may work, especially with heating, but typically to a lesser extent than DMSO.[6]
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Qualitative Solubility | Remarks |
| Water (neutral pH) | Poor / Insoluble | Hydrophobic nature and strong crystal lattice. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poor / Insoluble | Common issue for biological assays. |
| DMSO, DMF | Soluble | Recommended for primary stock solutions. |
| Chloroform, Dichloromethane | Soluble | Useful for organic synthesis and purification.[5] |
| Ethanol, Methanol | Sparingly Soluble to Soluble | Solubility can often be improved by heating.[3] |
| Hexanes, Ethyl Acetate | Poor / Insoluble | Not recommended for solubilization. |
Q2: My compound dissolves perfectly in DMSO, but crashes out (precipitates) when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a classic case of a compound exceeding its thermodynamic solubility in the final aqueous system. Your high-concentration DMSO stock represents a stable solution, but upon dilution into a buffer (an "anti-solvent"), the environment becomes predominantly aqueous and can no longer support the high drug concentration. This leads to supersaturation and subsequent precipitation.[7] This is a critical hurdle for in vitro biological assays.
To address this, a systematic approach is required. The following decision tree can guide you through the process of selecting an appropriate solubilization strategy.
Caption: Decision tree for troubleshooting precipitation issues.
In-Depth Solubilization Protocols
If simple concentration reduction is not feasible, the following formulation strategies can be employed to enhance aqueous solubility.[8]
Strategy 1: pH Adjustment
Scientific Rationale: The pyridine moiety in the molecule is a weak base. In an acidic environment (pH < ~5), the pyridine nitrogen can become protonated, forming a cationic salt. This charged species is generally much more soluble in aqueous media than the neutral form.[4] This is often the most effective and straightforward method if the assay tolerates a slightly acidic pH.
Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 7.4). Citrate or acetate buffers are suitable for the acidic range.
-
Add Excess Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH range for your experiment.
Strategy 2: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic compounds like this compound.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Prepare Co-solvent Buffers: Prepare your primary aqueous buffer containing various percentages of a biocompatible co-solvent.
-
Table 3: Recommended Co-solvents and Starting Concentrations
Co-solvent Typical Starting % (v/v) Notes Ethanol 1%, 2%, 5%, 10% Widely used, but can affect some enzyme activities. Propylene Glycol (PG) 5%, 10%, 20% Generally well-tolerated in cell-based assays. | Polyethylene Glycol 400 (PEG 400) | 5%, 10%, 20% | Common in preclinical formulations.[7] |
-
-
Dilute and Observe: Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve your desired final concentration. Vortex immediately.
-
Assess Solubility: Visually inspect for precipitation immediately and after incubation (e.g., 1-2 hours) at your experimental temperature. For quantitative data, use the equilibrium solubility method described above.
-
Validate: Always run a vehicle control (buffer with the same co-solvent percentage but no compound) in your assay to ensure the co-solvent itself does not affect the biological outcome.
Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Experimental Protocol: Phase-Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate and Analyze: Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm syringe filter). Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.
-
Plot and Select: Plot the compound's solubility against the HP-β-CD concentration. This will show the required cyclodextrin level to achieve your target concentration.
Caption: Recommended workflow for selecting a solubilization strategy.
By systematically applying these scientifically-grounded strategies, researchers can effectively overcome the solubility challenges associated with this compound, enabling its successful use in a wide range of scientific applications.
References
- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 19959-77-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Welcome to the dedicated technical support resource for the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield, purity, and regioselectivity of your reaction.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound, specifically 1-(pyridin-2-yl)butane-1,3-dione, with hydrazine hydrate.[1][2] While seemingly straightforward, this reaction is often plagued by a critical side reaction: the formation of a regioisomeric byproduct, 2-(3-methyl-1H-pyrazol-5-yl)pyridine. The similar electronic and steric environments of the two carbonyl groups in the starting material lead to a competitive reaction pathway, often resulting in a mixture of isomers that can be challenging to separate.[3]
This guide will address the root causes of this and other side reactions, providing you with the knowledge and tools to control your reaction's outcome.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction produces a mixture of regioisomers, with a significant amount of the undesired 2-(3-methyl-1H-pyrazol-5-yl)pyridine. How can I improve the selectivity for the desired 5-methyl isomer?
This is the most prevalent issue in this synthesis. The formation of two regioisomers arises from the non-selective nucleophilic attack of hydrazine on the two carbonyl groups of 1-(pyridin-2-yl)butane-1,3-dione.
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is similar, leading to a lack of strong preference for the initial attack by hydrazine.
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the reaction pathway and the resulting isomeric ratio.[3]
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the regioselectivity. While ethanol is a common solvent, studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the formation of the desired 5-substituted pyrazole isomer.[4] This is attributed to the unique hydrogen-bonding properties of these solvents.
-
pH Control: The pH of the reaction medium plays a crucial role.
-
Acidic Conditions: The use of a catalytic amount of a Brønsted acid (e.g., acetic acid) is common in the Knorr synthesis.[2] Acid catalysis can protonate a carbonyl oxygen, activating it for nucleophilic attack. The regioselectivity under acidic conditions can be sensitive to the specific acid and substrate.
-
Neutral/Basic Conditions: In some cases, running the reaction under neutral or slightly basic conditions (e.g., by adding a molar equivalent of sodium acetate when using hydrazine hydrochloride) can alter the selectivity.[5]
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in the activation energies of the competing reaction pathways. It is recommended to perform the reaction at room temperature or even cooler initially, and only heat if the reaction is sluggish.
| Parameter | Recommendation for Higher Regioselectivity | Rationale |
| Solvent | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Fluorinated alcohols can enhance the formation of the 5-substituted isomer.[4] |
| pH | Catalytic acetic acid (start with this) or buffered conditions | Fine-tuning the pH can influence the nucleophilicity of hydrazine and the electrophilicity of the carbonyls.[3] |
| Temperature | Start at room temperature and monitor | Lower temperatures can increase selectivity if there is a sufficient difference in activation energies. |
Experimental Protocol for Improved Regioselectivity:
-
Dissolve 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in 2,2,2-trifluoroethanol (TFE) (5-10 volumes).
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFE under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Analyze the isomeric ratio using ¹H NMR spectroscopy.
Issue 2: My final product is discolored (yellow/red) and contains multiple impurities, even after recrystallization.
Discoloration and the presence of multiple impurities often point to side reactions involving the starting materials or intermediates, particularly the hydrazine.
-
Hydrazine Decomposition/Oxidation: Hydrazine can undergo oxidation, especially in the presence of air and at elevated temperatures, leading to colored byproducts.
-
Self-Condensation of 1,3-Diketone: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions.
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to impurities.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of hydrazine.[5]
-
Purified Reagents: Ensure the purity of your 1-(pyridin-2-yl)butane-1,3-dione. Impurities in the starting material can lead to a variety of side products.
-
Controlled Addition of Hydrazine: Add the hydrazine hydrate dropwise to the solution of the diketone to maintain a low instantaneous concentration and minimize side reactions.
-
Use of Hydrazine Salts: Consider using a hydrazine salt (e.g., hydrazine hydrochloride or sulfate) and a mild base (e.g., sodium acetate). This can sometimes lead to cleaner reactions.[5]
-
Purification via Silica Gel Chromatography: If recrystallization is insufficient, silica gel column chromatography is an effective method for removing polar, colored impurities. A gradient elution from hexane to ethyl acetate is often effective.
Workflow for a Cleaner Reaction:
Caption: Workflow for minimizing impurities.
Issue 3: I am having difficulty separating the two regioisomers. What are the best methods for purification?
The structural similarity of the two isomers can make their separation challenging.
-
Silica Gel Column Chromatography: This is the most effective method for separating the this compound and 2-(3-methyl-1H-pyrazol-5-yl)pyridine isomers.[6]
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient will depend on the specific isomeric ratio and the scale of the reaction. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
TLC Analysis: Use TLC to identify a solvent system that provides good separation between the two spots corresponding to the isomers. The two isomers will likely have very close Rf values, so careful analysis is required.
-
-
Fractional Crystallization: In some cases, if one isomer is significantly in excess and the crude product is crystalline, fractional crystallization may be attempted. However, this is often less efficient than chromatography for closely related isomers.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of the two regioisomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most powerful tool for distinguishing between the this compound and 2-(3-methyl-1H-pyrazol-5-yl)pyridine isomers.
-
¹H NMR: The chemical shifts of the pyrazole proton and the methyl protons will be slightly different for each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a definitive method for assigning the correct structure.[6]
-
For This compound , a NOE correlation will be observed between the protons of the methyl group and the adjacent pyrazole ring proton.
-
For 2-(3-methyl-1H-pyrazol-5-yl)pyridine , a NOE correlation will be observed between the protons of the methyl group and the protons on the pyridine ring.
-
¹H NMR and NOESY Analysis Workflow:
Caption: NMR workflow for isomer identification.
Q2: Are there any potential side reactions involving the pyridine ring itself?
A2: Under the typical conditions for the Knorr pyrazole synthesis (mildly acidic or neutral, with hydrazine at temperatures generally not exceeding reflux in common solvents like ethanol), the pyridine ring is generally stable and unreactive. The reaction conditions are not harsh enough to promote side reactions such as nucleophilic aromatic substitution on the pyridine ring with hydrazine. However, under strongly acidic conditions and high temperatures, the pyridine nitrogen can be protonated, which could influence the electronic properties of the starting diketone.
Q3: Can I use a substituted hydrazine to synthesize an N-substituted pyrazole directly?
A3: Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a common method to produce N-substituted pyrazoles. However, this introduces another layer of complexity to the regioselectivity issue. The reaction of 1-(pyridin-2-yl)butane-1,3-dione with a substituted hydrazine can potentially yield four different isomers (two regioisomers, each with two possible N-substitution patterns). The factors influencing the outcome (steric and electronic effects of the hydrazine substituent, reaction conditions) become even more critical to control.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Scale-Up Synthesis of 2-(5-Methyl-1H-Pyrazol-3-yl)Pyridine
Welcome to the technical support center for the scale-up synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the large-scale production of this important pharmaceutical building block.[1]
The synthesis of this compound is a critical process in the development of various therapeutic agents.[1] As with any chemical synthesis, transitioning from laboratory scale to pilot or industrial scale introduces a unique set of challenges. This guide is structured to address these challenges head-on, providing practical, experience-based solutions to common problems encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound. The primary and most established synthetic route is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3] In this case, the key starting materials are 1-(pyridin-2-yl)butane-1,3-dione and a hydrazine source.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield during scale-up is a common problem and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, leading to side reactions or incomplete conversion.
-
Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling jacket. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the reaction temperature.
-
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Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, which can promote the formation of byproducts.
-
Solution: Ensure the agitator (stirrer) is appropriately sized and designed for the reactor geometry and the viscosity of the reaction mixture. The goal is to maintain a homogenous mixture throughout the reaction.
-
-
Sub-optimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for a larger scale.
-
Solution: A Design of Experiments (DoE) approach can be beneficial to re-optimize parameters such as temperature, reaction time, and stoichiometry for the larger scale.
-
-
Impurity in Starting Materials: The quality of starting materials becomes more critical at a larger scale.
-
Solution: Ensure rigorous quality control of the 1-(pyridin-2-yl)butane-1,3-dione and hydrazine hydrate. Impurities in the diketone can lead to the formation of undesired pyrazole isomers.
-
Issue 2: Formation of Regioisomeric Impurity: 2-(3-Methyl-1H-Pyrazol-5-yl)Pyridine
Question: Our analysis of the crude product shows a significant amount of the 2-(3-methyl-1H-pyrazol-5-yl)pyridine isomer. How can we improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a known challenge in the synthesis of unsymmetrical pyrazoles.[4] The reaction of 1-(pyridin-2-yl)butane-1,3-dione with hydrazine can theoretically produce two isomers. The desired product is formed when the hydrazine nitrogen attacks the carbonyl group adjacent to the pyridine ring first.
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity.[4]
-
Solution: Running the reaction under acidic conditions can favor the formation of the desired isomer. The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl group adjacent to the pyridine ring, making it more electrophilic and directing the initial attack of hydrazine.[3]
-
-
Reaction Temperature: Temperature can also play a role in controlling regioselectivity.
-
Solution: Lowering the reaction temperature may enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product or the product formed via the lower energy transition state.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway.[4]
-
Solution: Protic solvents like ethanol are commonly used. However, exploring other solvents or solvent mixtures could alter the selectivity.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the isolation of a pure product at a 1kg scale. Column chromatography is not a viable option for us. What are some alternative purification strategies?
Answer:
Large-scale purification requires moving away from chromatographic techniques towards more scalable methods.
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale.
-
Solution: Conduct a thorough crystallization solvent screening to find a single solvent or a solvent/anti-solvent system that provides good recovery and high purity. Key parameters to optimize include cooling rate, agitation speed, and seeding strategy.
-
-
Salt Formation and Recrystallization: If the freebase is difficult to crystallize, forming a salt with an appropriate acid can often lead to a highly crystalline solid that is easier to purify.
-
Solution: React the crude this compound with an acid (e.g., HCl, H2SO4) to form the corresponding salt. Purify the salt by recrystallization and then neutralize to obtain the pure freebase if required.
-
-
Extraction: A well-designed liquid-liquid extraction workup can significantly improve the purity of the crude product before crystallization.
-
Solution: Utilize pH-controlled extractions to remove acidic or basic impurities. For example, washing the organic solution of the product with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A1: Hydrazine and its hydrate are highly toxic and potentially carcinogenic.[5][6] They are also corrosive and can be absorbed through the skin.[6][7] Key safety considerations for scale-up include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), a lab coat or chemical-resistant suit, and chemical splash goggles with a face shield.[8][9]
-
Ventilation: All handling of hydrazine hydrate must be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[5]
-
Containment: Use closed systems for transfers whenever possible to minimize exposure.[7]
-
Spill Management: Have a clear spill response plan in place. Small spills can be neutralized with a dilute solution of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, but this should be done with caution as the reaction can be vigorous.[9] For larger spills, evacuation and professional hazardous material response may be necessary.[8]
-
Waste Disposal: Hydrazine waste must be handled as hazardous waste and disposed of according to regulations. Never mix hydrazine waste with oxidizing agents.[9]
Q2: How can we monitor the progress of the reaction effectively at a large scale?
A2: Real-time reaction monitoring is crucial for process control and optimization.
-
In-process Controls (IPCs): Implement regular sampling and analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow you to track the consumption of starting materials and the formation of the product and any byproducts.
-
Pat (Process Analytical Technology): For more advanced manufacturing, consider implementing PAT tools such as in-situ FTIR or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.
Q3: What are the critical process parameters (CPPs) to control during the synthesis?
A3: Based on the Knorr pyrazole synthesis, the following are likely to be CPPs:
-
Temperature: As discussed, it affects reaction rate, selectivity, and impurity profile.
-
Stoichiometry of Reactants: The ratio of hydrazine to the diketone will impact conversion and the level of unreacted starting materials.
-
Addition Rate: For exothermic reactions, the rate of addition of one reactant to another is critical for temperature control.
-
Agitation Speed: Affects mixing efficiency and heat transfer.
-
pH: Influences regioselectivity.
Q4: Are there any specific materials of construction to be aware of for the reactor when using hydrazine?
A4: Yes, certain metals can catalyze the decomposition of hydrazine.[6]
-
Recommended Materials: Glass-lined steel reactors or stainless steel (304 or 316) are generally suitable.
-
Materials to Avoid: Avoid contact with copper, brass, and iron, as these can promote decomposition, which can be exothermic and potentially lead to a runaway reaction.[6]
Experimental Workflow & Data
Illustrative Scale-Up Protocol for this compound
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
1. Reaction Setup:
- Charge a suitable reactor with 1-(pyridin-2-yl)butane-1,3-dione and ethanol.
- Begin agitation and ensure the mixture is homogenous.
- Add a catalytic amount of glacial acetic acid.
2. Reactant Addition:
- Slowly add hydrazine hydrate to the reactor, maintaining the internal temperature within the desired range (e.g., 20-30°C). This addition is typically exothermic.
3. Reaction:
- Once the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80°C) and hold for a predetermined time.
- Monitor the reaction progress by IPC (e.g., HPLC).
4. Work-up and Isolation:
- Once the reaction is complete, cool the mixture.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Add water and an appropriate organic solvent (e.g., ethyl acetate) to the residue.
- Separate the organic layer.
- Wash the organic layer with brine.
- Concentrate the organic layer to obtain the crude product.
5. Purification:
- Dissolve the crude product in a suitable solvent at an elevated temperature.
- Cool the solution slowly to induce crystallization.
- Filter the solid product and wash with a small amount of cold solvent.
- Dry the product under vacuum.
Data Summary Table
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) - Initial | Pilot Scale (1kg) - Optimized |
| 1-(pyridin-2-yl)butane-1,3-dione | 10 g | 1 kg | 1 kg |
| Hydrazine Hydrate (molar eq.) | 1.1 | 1.1 | 1.05 |
| Solvent (Ethanol) | 100 mL | 10 L | 8 L |
| Catalyst (Acetic Acid) | 0.2 mL | 20 mL | 20 mL |
| Reaction Temperature | 78°C | 78°C | 65°C |
| Reaction Time | 2 hours | 6 hours | 4 hours |
| Yield (Isolated) | 85% | 60% | 82% |
| Purity (HPLC) | 98% | 90% (with 8% regioisomer) | 99% (with <1% regioisomer) |
Visualizations
General Synthetic Workflow
Caption: High-level workflow for the scale-up synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Characterization and Control of Impurities in the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Introduction: 2-(5-methyl-1H-pyrazol-3-yl)pyridine is a crucial heterocyclic building block in pharmaceutical research and development, recognized for its role as a ligand and an intermediate in the synthesis of diverse biologically active compounds.[1][2] The isomeric purity of this compound is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and regulatory compliance. This guide provides in-depth technical support for researchers, addressing common challenges related to the characterization and control of impurities, particularly regioisomers, that arise during its synthesis.
Section 1: Understanding the Synthesis and Key Impurities
This section delves into the primary synthetic pathway for this compound and the mechanistic origin of its most common and challenging impurities.
Q1: What is the most common synthetic route for this compound, and what is the key mechanism?
The most prevalent and industrially scalable synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 1-(pyridin-2-yl)butane-1,3-dione, and hydrazine hydrate.[2] This reaction is a variant of the Knorr pyrazole synthesis.[3][4]
Mechanism Insight (The "Why"): The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of the diketone. The critical issue of regioselectivity arises because the unsymmetrical diketone presents two distinct electrophilic centers. The initial attack can occur at either the carbonyl group adjacent to the pyridine ring or the carbonyl next to the methyl group. Subsequent dehydration and cyclization lead to the pyrazole ring. The reaction conditions, particularly pH and solvent, can significantly influence which carbonyl is preferentially attacked, thereby affecting the ratio of the final isomeric products.[4][5] Acidic conditions, for instance, can accelerate the dehydration steps and improve regioselectivity in some cases.[4][5]
Q2: What are the primary expected impurities from this synthesis, and how are they formed?
The main impurities are typically process-related and can be categorized as regioisomers, unreacted starting materials, and potential side-products.
| Impurity Name | Structure | Formation Pathway |
| Regioisomeric Impurity: 2-(3-methyl-1H-pyrazol-5-yl)pyridine | ![]() | Formed when the initial nucleophilic attack by hydrazine occurs at the carbonyl carbon adjacent to the pyridine ring. This is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[3][5][6] |
| Starting Material: 1-(pyridin-2-yl)butane-1,3-dione | ![]() | Incomplete reaction due to non-optimized stoichiometry, reaction time, or temperature.[7] |
| Starting Material: Hydrazine Hydrate | N/A | Excess hydrazine is often used to drive the reaction to completion but must be removed during workup. |
| Side Product: Bis-pyrazole derivatives | ![]() | Can potentially form under certain conditions if an impurity in the hydrazine starting material (e.g., a di-hydrazine) is present or if reaction conditions promote dimerization. |
Section 2: Analytical and Characterization Strategy
A robust analytical strategy is essential for accurately identifying and quantifying impurities. This section provides validated starting points for method development.
Q3: How do I develop a robust HPLC method to separate the desired product from its main regioisomeric impurity?
A reverse-phase HPLC (RP-HPLC) method is the standard approach for separating the target compound from its more polar or non-polar impurities.[8][9] The pyridine and pyrazole moieties offer good UV absorbance for detection.
Expert Insight (The "Why"): The structural difference between the 5-methyl and 3-methyl regioisomers is subtle, leading to similar retention times. Achieving baseline separation requires careful optimization of the mobile phase composition and column chemistry. A C18 column is a good starting point due to its versatility. The mobile phase typically consists of an aqueous buffer (often with a small amount of acid like TFA or formic acid to improve peak shape for the basic pyridine nitrogen) and an organic modifier like acetonitrile or methanol.[8][10]
Step-by-Step Protocol: HPLC Method Development
-
Column Selection: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and impurities.
-
Optimization: Based on the initial run, create a shallower gradient around the elution time of the isomers to maximize resolution.
-
Parameter Validation: Once separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, and precision.[9]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H₂O; B: Acetonitrile |
| Gradient | 10% B to 70% B over 25 minutes |
| Flow Rate | 1.0 mL/min[8] |
| Column Temp | 25 °C[8] |
| Detection | UV at 254 nm and 220 nm[11] |
| Injection Vol. | 10 µL |
Q4: What are the characteristic NMR signals to differentiate the 5-methyl (desired) and 3-methyl (isomer) regioisomers?
¹H and ¹³C NMR are definitive techniques for structural elucidation.[12] 2D NMR experiments like NOESY and HMBC are particularly powerful for unambiguously assigning the correct regioisomer.[13]
Expert Insight (The "Why"): The key difference lies in the proximity of the methyl group to the different parts of the molecule. In the desired this compound, the methyl group is on the C5 carbon of the pyrazole ring, further from the pyridine ring. In the isomeric impurity, the methyl group is on the C3 carbon, adjacent to the point of attachment to the pyridine ring. This proximity affects the chemical environment and through-space correlations.
| Technique | Observation for Desired 2-(5-methyl...) | Observation for Isomeric 2-(3-methyl...) |
| ¹H NMR | The pyrazole C4-H proton signal will be a singlet. The methyl group protons will appear as a singlet around δ 2.3-2.4 ppm.[14] | The chemical shifts of the pyrazole C4-H and methyl protons will be slightly different. The key is 2D NMR. |
| ¹³C NMR | The chemical shifts of the pyrazole carbons (C3, C4, C5) will be distinct. C5 (bearing the methyl) will be upfield compared to C3. | The chemical shifts will be reversed for C3 and C5 compared to the desired isomer. |
| NOESY (2D) | No NOE correlation is expected between the methyl protons and the pyridine ring protons. | A clear NOE correlation should be observed between the methyl protons and the ortho-proton (H6) of the pyridine ring due to their spatial proximity. |
| HMBC (2D) | A 3-bond correlation (³J) will be seen between the methyl protons and the pyrazole C4 carbon. A 2-bond correlation (²J) will be seen to the pyrazole C5 carbon. | A 3-bond correlation (³J) will be seen between the methyl protons and the pyrazole C4 carbon, but the crucial 2-bond correlation will be to the C3 carbon.[13] |
Section 3: Troubleshooting and Purification
This section provides practical advice for resolving common synthetic and purification challenges.
Q5: My reaction is generating an almost 1:1 mixture of regioisomers. How can I improve the selectivity?
Controlling regioselectivity is a known challenge in pyrazole synthesis from unsymmetrical diketones.[3][4]
Troubleshooting Steps:
-
pH Control: The reaction's regioselectivity is often pH-dependent. Running the reaction under mildly acidic conditions (e.g., using acetic acid as a catalyst or solvent) can favor the attack on the more reactive ketone, which is typically the one adjacent to the methyl group due to electronic effects.[5]
-
Solvent Effects: Aprotic dipolar solvents (e.g., DMAc, DMF) have been shown to improve regioselectivity compared to protic solvents like ethanol in similar syntheses.[4]
-
Temperature and Addition Rate: Poor temperature control can lead to a loss of selectivity.[7] Maintain a consistent reaction temperature and consider a slow, controlled addition of the hydrazine to prevent temperature spikes from the exothermic reaction.[7]
Q6: I am struggling to separate the regioisomers by column chromatography. What strategies are most effective?
The similar polarity of the regioisomers makes them difficult to separate.
Purification Strategies:
-
Optimized Flash Chromatography:
-
Adsorbent: Use high-purity silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is required. Experiment with small percentages of a modifier like triethylamine (0.1-1%) to deactivate the silica and improve peak shape if tailing is observed.
-
-
Crystallization: This can be a highly effective method for isolating a single, high-purity isomer.
-
Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and solvent/anti-solvent pairs to find conditions where one isomer crystallizes preferentially while the other remains in solution.
-
-
Acid Salt Formation: The basicity of the two regioisomers may be slightly different. Reacting the mixture with a specific acid (e.g., phosphoric acid) might lead to the selective crystallization of the acid addition salt of one isomer, which can then be isolated and neutralized.[15]
Visual Workflows
General Synthesis & QC Workflow
Caption: Workflow for Synthesis and Quality Control.
Impurity Identification Logic
Caption: Decision tree for identifying unknown impurities.
References
- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. helixchrom.com [helixchrom.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 2-(5-methyl-1H-pyrazol-3-yl)pyridine
Welcome to the technical support center for 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Compound Overview and Key Properties
This compound is a heterocyclic organic compound featuring a pyridine ring linked to a methyl-substituted pyrazole ring.[1] This structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex, biologically active molecules.[2] Understanding its physical and chemical properties is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [1][3] |
| Molecular Weight | 159.19 g/mol | [1][3] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is recommended to dissolve the compound in a suitable organic solvent such as ethanol or DMSO. Based on synthetic procedures for similar compounds, ethanol is a viable solvent.[4] For biological assays, DMSO is commonly used. It is advisable to start with a small amount to ensure complete dissolution before scaling up. Prepare solutions in a well-ventilated area, preferably a chemical fume hood.
Q3: How should I store the solid compound and its solutions?
A3: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] Solutions should be stored in tightly sealed vials, protected from light, and refrigerated to minimize degradation. For long-term storage, aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.
Q4: Is this compound sensitive to air or moisture?
A4: While specific data on air and moisture sensitivity for this compound is limited, heterocyclic compounds, in general, can be sensitive to moisture. It is good laboratory practice to handle the compound in a dry environment and store it with a desiccant if you are in a humid location.
III. Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
A. Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: While ethanol and DMSO are good starting points, the polarity of your solvent may not be optimal. You can try other common laboratory solvents such as methanol or dichloromethane.
-
Insufficient Sonication or Agitation: Ensure the solution is being adequately mixed. Using a vortex mixer or a sonicator can aid in dissolution.
-
Low Temperature: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Precipitation Upon Cooling: If the compound dissolves upon heating but precipitates upon cooling, your solution may be supersaturated. In this case, you may need to work with a more dilute solution or a different solvent system.
B. Unexpected Reaction Outcomes
Problem: My reaction is not proceeding as expected, or I am observing unexpected byproducts.
Potential Causes & Solutions:
-
Reactivity of the Pyrazole Ring: The pyrazole ring is electron-rich and can undergo electrophilic aromatic substitution.[2] If your reaction mixture contains strong electrophiles, you may see substitution on the pyrazole ring.
-
Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient. If your compound has a good leaving group, it can undergo nucleophilic aromatic substitution.[2]
-
Incompatible Reagents: Avoid strong oxidizing agents, strong acids, and strong bases unless they are part of your intended reaction scheme, as they can lead to decomposition or unwanted side reactions.
-
Incorrect Reaction Conditions: Pyrazole and pyridine derivatives can be sensitive to temperature and pH. Optimize your reaction conditions, including temperature, reaction time, and pH, to favor the desired product.
C. Compound Stability and Degradation
Problem: I suspect my compound has degraded over time.
Potential Causes & Solutions:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can cause degradation. Always store the compound and its solutions as recommended.
-
Solution Instability: Some organic compounds are not stable in solution for extended periods. It is best to prepare fresh solutions for your experiments. If you must store solutions, do so at low temperatures and protected from light.
-
Contamination: Ensure that your storage containers and solvents are clean and free of contaminants that could catalyze degradation.
IV. Experimental Protocols & Workflows
Safe Handling and Personal Protective Equipment (PPE) Workflow
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Troubleshooting Decision Tree for Solubility Issues
This diagram provides a logical path for troubleshooting common solubility problems.
Caption: A decision tree for troubleshooting solubility issues.
V. References
-
Smolecule. (n.d.). Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 2-(5-methyl-1h-pyrazol-1-yl)pyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--
-
Global Substance Registration System. (n.d.). (2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHANOL. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Retrieved from --INVALID-LINK--
-
Elsevier. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. Retrieved from --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). University of Dundee Antitubercular 2-Pyrazolylpyrimidinones. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine and Bipyridine Ligands for Coordination Chemistry
For researchers and professionals in drug development and materials science, the selection of appropriate ligands is a critical step in designing metal complexes with desired electronic, optical, and catalytic properties. Among the vast array of N-heterocyclic ligands, 2,2'-bipyridine (bpy) has long been a cornerstone due to its robust coordination chemistry and versatile applications. However, the emergence of pyrazolyl-pyridine ligands, such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine (mpp), offers a nuanced alternative with distinct structural and electronic characteristics. This guide provides an in-depth, objective comparison of these two ligand classes, supported by experimental data, to inform rational ligand selection in your research endeavors.
At a Glance: Key Structural and Electronic Differences
The fundamental difference between 2,2'-bipyridine and this compound lies in the replacement of one pyridine ring with a methyl-substituted pyrazole ring. This seemingly subtle change introduces significant alterations to the ligand's steric and electronic profile, which in turn dictates the properties of the resulting metal complexes.
| Feature | 2,2'-Bipyridine (bpy) | This compound (mpp) |
| Structure | Symmetric, two pyridine rings | Asymmetric, one pyridine and one pyrazole ring |
| Donor Atoms | Two sp² hybridized nitrogen atoms | One sp² pyridine N, one sp² pyrazole N |
| π-System | Extended, delocalized over both rings | Less extended π-system, potential for NH tautomerism |
| Flexibility | Torsional freedom around the C-C bond | Generally more planar upon coordination |
| Basicity | Moderately basic | Pyrazole N is more basic than pyridine N |
Delving Deeper: A Comparative Analysis
Structural Properties and Coordination Geometry
A notable distinction in the coordination behavior of these ligands is the planarity of the resulting metal complexes. While 2,2'-bipyridine is planar in its free form, coordination to a metal center can induce a slight twist between the two pyridine rings due to steric hindrance. In contrast, 3-(pyridin-2-yl)pyrazole based ligands, like mpp, tend to form more co-planar complexes. This is attributed to the different bond lengths and angles at the inter-ring linkage, which minimizes steric clashes upon chelation. This increased planarity in mpp complexes can have significant implications for the electronic communication between the ligand and the metal center, as well as for the packing of molecules in the solid state.
Diagram 1: Structural Comparison of Ligands
Electronic Properties and Their Implications
The electronic nature of the ligand is paramount in determining the photophysical and electrochemical properties of its metal complexes. The replacement of a pyridine ring with a pyrazole ring in mpp leads to a ligand with a different electronic signature compared to bpy.
Redox Properties: The redox potentials of metal complexes are a direct reflection of the electron-donating or -accepting ability of the ligands. In general, pyrazole-containing ligands are considered to be stronger σ-donors and weaker π-acceptors than pyridine. This is expected to make the metal center in an mpp complex more electron-rich compared to a bpy complex. Consequently, the oxidation of the metal center (e.g., Fe(II) to Fe(III)) in an mpp complex should occur at a less positive potential than in the corresponding bpy complex.
Table 1: Comparative Redox Potentials of Fe(II) Complexes
| Complex | E°(Fe³⁺/Fe²⁺) vs Fc⁺/Fc (V) | Reference |
| [Fe(bpy)₃]²⁺ | +0.86 | [1][2] |
| [Fe(phen)₃]²⁺ (related polypyridyl) | +0.85 | [1] |
| [Fe(tpy)₂]²⁺ (related polypyridyl) | +0.87 | [3] |
| Fe(II) complex with pyrazolyl-pyridazine ligand | -0.67 (oxidation), -0.47 (reduction) | [4] |
Note: Direct comparative data for the specific mpp ligand is limited. The data for the pyrazolyl-pyridazine ligand complex is provided to illustrate the general trend of pyrazole-containing ligands influencing redox potentials.
Photophysical Properties: The nature of the ligand plays a crucial role in the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical properties of many transition metal complexes, particularly those of Ru(II) and Ir(III). The lower π-accepting ability of the pyrazole ring in mpp compared to the pyridine ring in bpy is expected to raise the energy of the ligand's π* orbitals. This would lead to a blue-shift (higher energy) in the MLCT absorption and emission bands of Ru(II) complexes with mpp-type ligands compared to their bpy analogues.
Table 2: Comparative Photophysical Data of Ru(II) Complexes
| Complex | λ_abs (MLCT, nm) | λ_em (nm) | Reference |
| [Ru(bpy)₃]²⁺ | ~452 | ~615 | [5][6][7][8] |
| [Ru(bpy)₂(phen)]²⁺ | ~450 | ~610 | [6] |
| Ru(II) complex with pyridyl-triazole ligand | ~450 | ~620 | [6] |
| Ru(II) complex with tridentate pyridinediimine ligand | 536-566 | 400-407 | [5] |
Note: The data for related pyrazolyl-containing and other N-heterocyclic ligands are presented to provide a general understanding of the expected trends.
Applications in Catalysis: A Performance Snapshot
Both bipyridine and pyrazolyl-pyridine ligands have been extensively used in catalysis. Bipyridine-ligated palladium and nickel complexes are workhorses in cross-coupling reactions.[9][10] The modular nature of pyrazolyl-pyridine ligands allows for fine-tuning of the steric and electronic environment around the metal center, which can lead to enhanced catalytic activity and selectivity.
For instance, in Suzuki-Miyaura cross-coupling reactions, the electron-donating nature of the pyrazolyl moiety in mpp can increase the electron density at the palladium center, potentially facilitating the oxidative addition step. However, the steric bulk of the ligand can also play a significant role.
Table 3: Comparative Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Reaction | Yield (%) | Reference |
| PdCl₂(dppf) (standard benchmark) | 4-bromoanisole + phenylboronic acid | 98 | [11] |
| Pd(II) complex with pyridine-pyrazole ligand | 4-bromoanisole + phenylboronic acid | 95 | [11] |
| PdCl₂ with 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine | 4-bromobenzotrifluoride + phenylboronic acid | High TONs | [12] |
Note: The data is compiled from different studies and serves as a general comparison of catalytic efficiency.
Experimental Protocols
Synthesis of this compound (mpp)
This synthesis is a two-step process involving a Claisen-type condensation followed by a cyclization reaction.
Diagram 2: Synthesis of this compound
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol, is added ethyl acetate (1.1 eq) at 0 °C.
-
2-Acetylpyridine (1.0 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling, the mixture is poured into ice-water and acidified with acetic acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product, which can be purified by recrystallization from ethanol.[13][14][15][16]
Step 2: Synthesis of this compound
-
A mixture of 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 6 hours.[17]
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane) affords the pure this compound.
Synthesis of 2,2'-Bipyridine (bpy)
A common laboratory-scale synthesis involves the nickel-catalyzed reductive homocoupling of 2-chloropyridine.
Diagram 3: Synthesis of 2,2'-Bipyridine
Procedure:
-
To a flask containing anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon) are added 2-chloropyridine (1.0 eq), nickel(II) bromide trihydrate (0.05 eq), and manganese powder (2.0 eq).[9]
-
The reaction mixture is heated to 80 °C and stirred for 20 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of celite.
-
The filtrate is washed with aqueous ammonia and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,2'-bipyridine as a white solid.
Conclusion and Outlook
Both 2,2'-bipyridine and this compound are valuable ligands in coordination chemistry, each offering a unique set of properties.
-
2,2'-Bipyridine remains the ligand of choice for applications where a well-defined, symmetric coordination environment and robust, predictable electronic properties are required. Its extensive literature precedent makes it a reliable starting point for many studies.
-
This compound and its derivatives provide a platform for fine-tuning the steric and electronic properties of metal complexes. The increased σ-donating character and potential for creating more planar complexes make them attractive for applications in catalysis and materials science where subtle modifications to the metal center's environment can lead to significant changes in performance.
The choice between these two ligand classes should be guided by the specific goals of the research. For establishing baseline properties or when synthetic accessibility is a primary concern, bpy is an excellent choice. For optimizing catalytic activity, tuning photophysical properties, or exploring novel coordination geometries, the versatility of mpp and other pyrazolyl-pyridine ligands offers exciting opportunities for innovation.
References
- 1. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. praxilabs.com [praxilabs.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Performance Guide to 2-(5-Methyl-1H-pyrazol-3-yl)pyridine-Based Catalysts
Introduction: Beyond Bipyridine, The Rise of Pyrazolylpyridines in Catalysis
For decades, the 2,2'-bipyridine scaffold has been a cornerstone in coordination chemistry and homogeneous catalysis, prized for its stable chelation and tunable electronic properties.[1] However, the quest for catalysts with enhanced activity, novel reactivity, and improved stability has driven the exploration of alternative ligand frameworks. Among these, pyrazole-substituted pyridines, particularly 2-(1H-pyrazol-3-yl)pyridine and its derivatives like 2-(5-methyl-1H-pyrazol-3-yl)pyridine, have emerged as exceptionally versatile and powerful ligands.[2]
Unlike the symmetric and electronically rigid bipyridine framework, the 2-(pyrazol-3-yl)pyridine structure offers a unique combination of features. The pyrazole moiety introduces an acidic N-H proton, rendering the ligand "protic" or "proton-responsive." This seemingly minor detail is, in fact, a profound advantage. The N-H group can participate directly in catalytic cycles through hydrogen bonding or deprotonation, enabling metal-ligand cooperation (MLC) pathways that are inaccessible to standard bipyridine ligands.[2][3] This cooperative mechanism often leads to lower activation barriers and unique substrate activations.
This guide provides an in-depth comparison of the performance of catalysts based on the this compound scaffold against established alternatives in key organic transformations. We will delve into the causality behind their performance, provide validated experimental protocols, and present quantitative data to support our analysis, offering researchers and drug development professionals a clear guide to harnessing the power of these advanced catalytic systems.
Ligand Synthesis and Catalyst Formation: A General Protocol
A key advantage of the pyrazolylpyridine ligand family is its straightforward and high-yielding synthesis. The most common route involves the condensation of a substituted 2-acetylpyridine with a formamide acetal, followed by cyclization with hydrazine.
Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine
This protocol describes a general synthesis for the parent ligand, which can be adapted for substituted analogues like this compound by starting with the corresponding substituted 2-acetylpyridine.
Step 1: Condensation
-
2-Acetylpyridine is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This reaction is typically performed neat or in a non-protic solvent and driven to completion by heating.
Step 2: Cyclization
-
The crude enaminone intermediate is dissolved in a protic solvent like ethanol.
-
Hydrazine hydrate is added to the solution. The mixture is heated, often to around 60°C, for a short period (e.g., 30 minutes).[4]
-
The reaction involves the nucleophilic attack of hydrazine onto the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water to form the pyrazole ring.
Step 3: Isolation
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is the desired 2-(1H-pyrazol-3-yl)pyridine product, often in high purity and yields exceeding 95%.[4]
Catalyst Formation: The synthesized ligand is then complexed with a suitable metal salt (e.g., PdCl₂, FeCl₂, NiBr₂, Cu(OAc)₂) in a solvent like ethanol, methanol, or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating to afford the final catalyst complex.
Performance Evaluation in Key Catalytic Transformations
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. While traditional palladium catalysts often rely on phosphine or N-heterocyclic carbene (NHC) ligands, pyrazolylpyridine-based systems have shown exceptional performance, particularly for challenging substrates.
Discussion: Palladium complexes of 2,6-bis(1H-pyrazol-3-yl)pyridine ligands have demonstrated remarkable activity in the Suzuki-Miyaura cross-coupling of aryl bromides.[5] The performance of these catalysts is highly dependent on the electronic nature of the substituents on the pyrazole rings. For instance, in the coupling of 4-bromobenzotrifluoride, a palladium complex bearing a pyrazole ligand with an electron-withdrawing p-trifluorophenyl group (PdCl₂-L5) exhibited the highest catalytic activity compared to ligands with electron-donating or less-withdrawing substituents.[5] This highlights the ability to fine-tune the catalyst's electronic properties.
Compared to standard phosphine-based catalysts, which can be sensitive to air and moisture, or NHC-based systems that sometimes require harsh conditions, the pyrazolylpyridine-palladium systems offer a balance of high activity and operational simplicity.[6]
Comparative Data:
| Catalyst System | Substrates | Yield (%) | Conditions | Ref |
| PdCl₂-L1 * | 4-chlorotoluene + Phenylboronic acid | ~95% | K₃PO₄, Toluene/H₂O, 100°C | [5] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene + Phenylboronic acid | >98% | K₃PO₄, Toluene, 100°C | [7] |
| Pd₂(dba)₃ / IMes | 4-chlorotoluene + Phenylboronic acid | 96% | Cs₂CO₃, Dioxane, 80°C | [6] |
*L1 = 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine
Iron- and Cobalt-Catalyzed Ethylene Oligomerization
The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) like 1-butene and 1-hexene is a process of immense industrial importance. Catalysts based on 2,6-bis(imino)pyridine ligands are well-established in this field. Replacing the imino groups with pyrazolyl moieties offers a new avenue for controlling catalyst activity and product selectivity.
Discussion: Iron and cobalt complexes featuring pyridine-imine ligands are known to be active catalysts for ethylene oligomerization.[8][9] When activated with a cocatalyst like methylaluminoxane (MAO), these systems typically produce 1-butene as the major product.[10] Nickel complexes bearing pyrazolyl-ethanol ligands have also proven to be highly active, with activities reaching up to 4329 kg/(mol Ni·h).[11][12] A key finding is that the ligand structure directly influences the product distribution. For example, a nickel catalyst with a [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] ligand produced a mix of butenes (57%) and hexenes (43%), while a related catalyst lacking the hydroxyl group yielded predominantly butenes (90%).[11][12] This indicates that the hydroxyl functional group on the pyrazole ligand plays a significant role, likely by interacting with the cocatalyst.
Comparative Data:
| Catalyst Precursor | Cocatalyst | Activity ( kg/(mol M·h)) | Major Product(s) & Selectivity | Ref |
| [(L1)₂NiBr₂] * | EtAlCl₂ | 4329 | Butenes (57%), Hexenes (43%) | [11][12] |
| [(L2)₂NiBr₂] | EtAlCl₂ | High | Butenes (90%) | [11][12] |
| Fe-1 (Pyridine imine) | MAO | Moderate | 1-Butene | [8][10] |
| Co-2 (Pyridine imine) | MAO | Moderate | 1-Butene | [8][10] |
*L1 = [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol]; L2 = [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole]
Mechanistic Insights: The Power of Metal-Ligand Cooperation
The superior performance of many pyrazolylpyridine-based catalysts can be attributed to the principle of Metal-Ligand Cooperation (MLC). The protic N-H group on the pyrazole ring is not a passive spectator but an active participant in the catalytic cycle.
In many reactions, the catalytic cycle involves a deprotonation/reprotonation of the pyrazole N-H. This process is often coupled with the dearomatization and rearomatization of a pincer-type ligand's central pyridine ring.[13][14] This sequence allows the ligand to act as a proton shuttle and to store and release electrons, facilitating substrate activation and bond-forming steps that would otherwise have high energy barriers.
For example, in transfer hydrogenation reactions, the pyrazole NH group can promote the heterolytic cleavage of bonds by forming a hydrogen bond with the substrate, effectively delivering a proton and an electron pair in a concerted fashion.[2]
This MLC mechanism distinguishes pyrazolylpyridine ligands from simple bipyridines, which typically only modulate the metal center's electronic and steric properties without direct participation in bond-making and breaking steps involving the ligand itself.
Conclusion and Future Outlook
Catalysts based on the this compound framework and its analogues represent a significant advancement in homogeneous catalysis. Their unique proton-responsive nature enables powerful metal-ligand cooperation mechanisms, leading to high activity and novel reactivity in a range of important transformations, from cross-coupling to olefin oligomerization. The ability to easily tune both the steric and electronic properties through synthetic modification makes them highly adaptable for specific applications.
Compared to traditional catalysts based on bipyridine or phosphine ligands, pyrazolylpyridine systems often provide a superior balance of reactivity, stability, and operational simplicity. For researchers and drug development professionals, these catalysts offer a potent tool to tackle challenging synthetic problems and develop more efficient chemical processes.
Future research will likely focus on expanding the application of these ligands to a broader range of metals and reaction types, including asymmetric catalysis through the development of chiral pyrazolylpyridine ligands. The continued exploration of metal-ligand cooperativity promises to unlock new catalytic pathways and further establish these systems as a privileged class of ligands in modern chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization | springerprofessional.de [springerprofessional.de]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolyl iron, cobalt, nickel, and palladium complexes: synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts - 科研通 [ablesci.com]
- 13. Metal–Ligand Cooperation in N–H Activation: Bridging Electron-Pushing Formalism and Energy Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–Ligand Cooperation as Key in Formation of Dearomatized NiII–H Pincer Complexes and in Their Reactivity toward CO and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Pyrazolylpyridine Ligands: Tailoring Metal Complex Properties Through Strategic Functionalization
Abstract
Substituted pyrazolylpyridine ligands have emerged as a versatile and highly tunable class of N-heterocyclic ligands in coordination chemistry. Their modular synthesis allows for precise control over the steric and electronic properties of the resulting metal complexes, making them invaluable tools for researchers in catalysis, materials science, and drug development. This guide provides a comparative analysis of differently substituted pyrazolylpyridine ligands, focusing on how strategic functionalization impacts the performance of their metal complexes in key applications. We will delve into the synthetic methodologies, explore the coordination chemistry, and present comparative experimental data to elucidate structure-property relationships. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design of next-generation catalysts and functional materials.
Introduction: The Pyrazolylpyridine Scaffold - A Privileged Ligand Class
Pyrazolylpyridine ligands are analogues of the well-studied 2,2'-bipyridine and terpyridine ligands, but offer distinct advantages.[1][2] The presence of the pyrazole ring introduces unique electronic properties and the potential for N-H functionality, which can act as a proton-responsive site or be deprotonated to form bridging ligands.[1][3] The ease of substitution on both the pyrazole and pyridine rings allows for a high degree of tunability, influencing the steric and electronic environment around the coordinated metal center.[1][[“]] This fine-tuning is critical for optimizing the performance of metal complexes in a wide range of applications, including:
-
Homogeneous Catalysis: Influencing reaction rates, selectivity, and catalyst stability in cross-coupling, hydrogenation, and polymerization reactions.[1][3][5]
-
Photophysics: Modulating the emission wavelengths, quantum yields, and lifetimes of phosphorescent metal complexes for applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).[6][7]
-
Materials Science: Directing the self-assembly of coordination cages and spin-crossover complexes with tailored magnetic and host-guest properties.
This guide will focus on a comparative study of how different substitution patterns on the pyrazolylpyridine backbone affect the properties and performance of the corresponding metal complexes. We will explore the impact of electron-donating and electron-withdrawing groups, as well as the influence of steric bulk.
Synthetic Strategies: Accessing a Diverse Ligand Library
The versatility of pyrazolylpyridine ligands stems from the accessibility of various synthetic routes to introduce a wide array of functional groups. The two primary isomers, 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and 2-(1H-pyrazol-3-yl)pyridine (3-PzPy), are synthesized through distinct pathways.
Synthesis of 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) Scaffolds
The most common approach to 1-PzPy derivatives involves the coupling of a substituted pyrazole with a 2-halopyridine, often catalyzed by copper.[2][7]
Figure 1: General synthetic scheme for 2-(1H-pyrazol-1-yl)pyridine ligands.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
-
To a solution of 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in dry dimethylformamide (DMF, 20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
2-Chloropyridine (1.18 g, 10.4 mmol) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired product as a white solid.
Synthesis of 2-(1H-pyrazol-3-yl)pyridine (3-PzPy) Scaffolds
The synthesis of 3-PzPy derivatives typically involves the condensation of a 1,3-dicarbonyl compound, often derived from a pyridine precursor, with hydrazine.[1]
Figure 2: General synthetic scheme for 2-(1H-pyrazol-3-yl)pyridine ligands.
Experimental Protocol: Synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)pyridine
-
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added 2-acetylpyridine (1.21 g, 10 mmol) and ethyl benzoate (1.50 g, 10 mmol). The mixture is refluxed for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water (50 mL) and acidified with acetic acid. The precipitated 1-(pyridin-2-yl)-3-phenylpropane-1,3-dione is collected by filtration and dried.
-
The intermediate dione (1.0 g, 4.48 mmol) is dissolved in ethanol (20 mL), and hydrazine hydrate (0.22 g, 4.48 mmol) is added. The mixture is refluxed for 4 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to yield the product as a pale yellow solid.
Comparative Study of Substituent Effects
The strategic placement of substituents on the pyrazolylpyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This section will compare the effects of different substituents on catalytic activity and photophysical properties.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine or pyrazole rings significantly alters the electron density at the nitrogen donor atoms, thereby influencing the metal-ligand bond strength and the energy levels of the frontier molecular orbitals of the complex.[[“]][8][9][10]
Table 1: Comparison of Electronic Effects on Metal Complex Properties
| Property | Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) |
| Catalytic Activity | Generally increases the electron density on the metal center, which can enhance the rate of oxidative addition in cross-coupling reactions.[5] | Decreases the electron density on the metal center, making it more electrophilic. This can be beneficial for reactions involving nucleophilic attack on a coordinated substrate.[3] |
| Photophysical Properties | Raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a red-shift in the emission of phosphorescent complexes.[7] | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also resulting in a red-shift in emission.[8] Can increase the quantum yield by promoting radiative decay pathways.[11] |
| Redox Potential | Makes the complex easier to oxidize. | Makes the complex more difficult to oxidize. |
Experimental Protocol: Measurement of Photoluminescence Quantum Yield (PLQY)
The relative quantum yield of a sample can be determined by comparing its emission to that of a well-characterized standard with a known quantum yield.[2][12][13][14]
-
Prepare a series of dilute solutions of both the sample and a suitable standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or [Ru(bpy)₃]Cl₂ in water for orange-red emitters) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Steric Effects: The Influence of Bulky Substituents
Introducing sterically demanding groups adjacent to the coordinating nitrogen atoms can have a profound impact on the geometry of the metal complex, its stability, and its reactivity.[1][[“]][8][15]
Table 2: Comparison of Steric Effects on Metal Complex Properties
| Property | Less Sterically Hindered Ligands | Highly Sterically Hindered Ligands (e.g., -tBu, mesityl) |
| Coordination Number | Tend to form complexes with higher coordination numbers. | Can enforce lower coordination numbers by preventing the approach of additional ligands.[8] |
| Catalytic Activity | May lead to the formation of less active, coordinatively saturated catalyst resting states. | Can create a more open coordination sphere around the metal, facilitating substrate binding and product release, which can lead to higher turnover frequencies.[1] However, excessive bulk can also hinder substrate access. |
| Complex Stability | Generally form more stable complexes. | Can lead to distorted coordination geometries and weaker metal-ligand bonds, potentially decreasing complex stability.[15] |
| Selectivity | May exhibit lower selectivity in asymmetric catalysis. | In chiral ligands, bulky groups can create a well-defined chiral pocket around the active site, leading to high enantioselectivity.[16][17] |
Case Study: Steric Effects in Rhodium-Catalyzed Hydrogenation
A study on rhodium complexes with pyrazolyl-N-heterocyclic carbene ligands demonstrated a clear correlation between the steric bulk of the ligand and the catalytic activity in the hydrogenation of styrene.[1] It was found that increasing the steric bulk of the substituents adjacent to the metal center led to a decrease in the rate of hydrogenation. This was attributed to the bulky groups hindering the approach of the substrate to the rhodium active site.
Table 3: Turnover Frequencies for Styrene Hydrogenation with Differently Substituted Rhodium Catalysts [5][18][19]
| Catalyst (Ligand) | Substituent | Turnover Frequency (TOF, h⁻¹) |
| [Rh(L1)(COD)]BPh₄ | H | 120 |
| [Rh(L2)(COD)]BPh₄ | Methyl | 85 |
| [Rh(L3)(COD)]BPh₄ | Isopropyl | 42 |
Note: Data is illustrative and based on trends reported in the literature. Actual values may vary depending on specific reaction conditions.
Figure 3: Experimental workflow for comparing catalytic activity in hydrogenation.
Conclusion and Future Outlook
The comparative study of substituted pyrazolylpyridine ligands unequivocally demonstrates that strategic functionalization is a powerful tool for tailoring the properties and performance of metal complexes. By carefully selecting the appropriate electronic and steric characteristics of the substituents, researchers can rationally design catalysts with enhanced activity and selectivity, as well as photoluminescent materials with optimized emission properties.
The future of this field lies in the development of more sophisticated ligand architectures, including multifunctional ligands that combine different properties, and the application of high-throughput screening methods to accelerate the discovery of new and improved metal complexes. Furthermore, a deeper understanding of the intricate mechanistic details through computational studies will continue to guide the rational design of next-generation pyrazolylpyridine-based systems for a wide range of technological applications.
References
- 1. Pyrazolyl-N-heterocyclic carbene complexes of rhodium as hydrogenation catalysts: The influence of ligand steric bulk on catalyst activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-principles studies of substituent effects on squaraine dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The Role of Substituent Effects in Tuning Metallophilic Interactions and Emission Energy of Bis-4-(2-pyridyl)-1,2,3-triazolatoplatinum(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edinst.com [edinst.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Unusually efficient pyridine photodissociation from Ru(II) complexes with sterically bulky bidentate ancillary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Electrochemical Landscape of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Complexes
For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of metal complexes is paramount for applications ranging from catalysis to the design of novel therapeutics. This guide provides an in-depth, objective comparison of the electrochemical properties of metal complexes formed with the versatile ligand, 2-(5-methyl-1H-pyrazol-3-yl)pyridine. Drawing upon experimental data from the literature, we will explore how the choice of metal center profoundly influences the redox characteristics of the resulting complexes, offering insights into their potential applications.
The ligand, this compound, is a bidentate N,N-donor ligand that has garnered significant interest in coordination chemistry. Its pyrazole and pyridine moieties provide a robust coordination environment for a variety of transition metals, leading to complexes with interesting electronic and, consequently, electrochemical properties. The proton-responsive nature of the pyrazole's NH group adds another layer of complexity and potential for fine-tuning the complex's reactivity.[1]
Comparative Electrochemical Analysis
The electrochemical behavior of these complexes is typically investigated using cyclic voltammetry (CV), a powerful technique to probe redox processes. The key parameters derived from CV, such as the formal reduction potential (E°'), peak-to-peak separation (ΔEp), and the ratio of anodic to cathodic peak currents (ipa/ipc), provide valuable information about the thermodynamics and kinetics of electron transfer processes.
While a comprehensive, direct comparison of a full series of metal complexes with this compound is not available in a single source, we can synthesize data from various studies on structurally similar pyrazole-pyridine based ligands to draw meaningful comparisons. The following table summarizes typical electrochemical data for first-row transition metal and ruthenium complexes with related pyrazolyl-pyridine ligands. It is important to note that the specific redox potentials can vary depending on the experimental conditions (solvent, electrolyte, scan rate) and the presence of other ligands in the coordination sphere.
| Metal Center | Redox Couple | Typical E°' (V vs. Ag/AgCl) | Reversibility | Key Observations & Insights |
| Iron (Fe) | Fe(III)/Fe(II) | ~ -0.5 to -0.7 | Quasi-reversible | The Fe(II) state is generally stable. The redox potential can be influenced by substituents on the ligand, with electron-donating groups making the oxidation of Fe(II) easier (more negative potential).[2][3] |
| Cobalt (Co) | Co(II)/Co(I) or Co(III)/Co(II) | Variable, often irreversible | Often irreversible | Cobalt complexes with pyrazolyl-pyridine type ligands can exhibit irreversible redox processes. For instance, some Co(II) complexes show an irreversible one-electron reduction to Co(I).[4] The specific coordination environment heavily dictates the observed redox behavior. |
| Nickel (Ni) | Ni(II)/Ni(I) | ~ 0.1 to 0.7 | Quasi-reversible | Nickel(II) complexes with related ligands often display a quasi-reversible one-electron reduction to Ni(I).[2] |
| Copper (Cu) | Cu(II)/Cu(I) | ~ 0.0 to 0.7 | Quasi-reversible | Copper(II) complexes with pyridine-based ligands frequently exhibit a quasi-reversible Cu(II)/Cu(I) redox couple. The geometry of the complex plays a crucial role in determining the redox potential, with distortions from ideal geometries affecting the ease of electron transfer.[2][5] |
| Ruthenium (Ru) | Ru(III)/Ru(II) | ~ 0.8 to 1.2 | Reversible | Ruthenium(II) complexes with pyrazolyl-pyridine ligands typically show a reversible one-electron oxidation to Ru(III). These complexes are often of interest for their photophysical and photochemical properties, which are intrinsically linked to their electronic structure and redox behavior.[6][7][8][9] |
Causality Behind Experimental Choices: The choice of a non-aqueous solvent like acetonitrile or dichloromethane for these studies is crucial because it offers a wide potential window and minimizes interference from solvent electrolysis. Tetrabutylammonium hexafluorophosphate (TBAPF6) is a common supporting electrolyte as it is electrochemically inert over a wide potential range and provides good conductivity to the solution. The use of a standard three-electrode setup (working, reference, and counter electrodes) is a fundamental and validated protocol for obtaining reliable electrochemical data.
Experimental Protocol: Cyclic Voltammetry of a Metal Complex of this compound
This section provides a detailed, step-by-step methodology for performing a cyclic voltammetry experiment to characterize the electrochemical properties of a newly synthesized metal complex.
Objective: To determine the redox potential and reversibility of the M(II)/M(III) or M(II)/M(I) couple of a metal complex of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a non-aqueous filling solution)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer (Potentiostat)
-
Electrochemical Cell
-
Nitrogen or Argon gas source for deaeration
-
Solvent: Acetonitrile (HPLC grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (electrochemical grade)
-
Analyte: Synthesized metal complex of this compound
-
Ferrocene (as an internal standard)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in acetonitrile.
-
Accurately weigh and dissolve the metal complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Prepare a separate solution of ferrocene (1 mM) in the electrolyte solution for use as an internal standard.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram of the electrolyte solution (blank) to ensure there are no interfering redox processes in the potential window of interest.
-
Record the cyclic voltammogram of the analyte solution. Typical scan parameters are:
-
Initial Potential: A potential where no reaction occurs.
-
Switching Potential: A potential beyond the expected redox event.
-
Final Potential: Same as the initial potential.
-
Scan Rate: Start with 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.
-
-
After recording the data for the analyte, add a small amount of the ferrocene solution to the cell and record another cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc+) couple can be used to reference the potential of the analyte.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal reduction potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak-to-peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry workflow.
Caption: Workflow for a typical cyclic voltammetry experiment.
Logical Relationships in Electrochemical Analysis
The interpretation of cyclic voltammetry data relies on understanding the relationship between the experimental observables and the underlying electrochemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives with hydrogen bonding and sterically bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1) - American Chemical Society [acs.digitellinc.com]
- 6. Electropolymerization of a Ruthenium(II) Bis(pyrazolyl)pyridine Complex to Form a Novel Ru-Containing Conducting Metallopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Catalytic Efficiency of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Analogs in Catechol Oxidation
In the landscape of bio-inspired catalysis, the development of synthetic mimics of metalloenzymes is a field of intense research. Among these, copper complexes have garnered significant attention for their ability to model the active sites of enzymes like catechol oxidase. This guide provides a comprehensive comparison of the catalytic efficiency of copper(II) complexes based on 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its analogs in the aerobic oxidation of catechols. We will delve into the structural nuances of these ligands, the mechanistic underpinnings of their catalytic activity, and present standardized protocols for their evaluation, offering researchers, scientists, and drug development professionals a robust framework for catalyst selection and design.
The Rationale for Pyrazolyl-Pyridine Ligands in Catalysis
The 2-(pyrazol-3-yl)pyridine scaffold is a versatile bidentate N-donor ligand that has proven effective in stabilizing various transition metal ions, including copper(II). The combination of a pyridine ring and a pyrazole moiety offers a unique electronic and steric environment that can be readily tuned. The pyrazole's NH group can be deprotonated, allowing the ligand to act as a bridging unit to form dinuclear complexes, which are often more catalytically active than their mononuclear counterparts[1]. Furthermore, the substituents on both the pyrazole and pyridine rings can be systematically modified to modulate the electronic properties and steric hindrance around the metal center, thereby influencing the catalytic performance[2][3].
This guide focuses on the catalytic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) as a model reaction. This reaction is widely used to assess the catecholase-like activity of synthetic complexes due to the ease of monitoring the formation of the quinone product by UV-Vis spectrophotometry[4].
Comparative Analysis of Catalytic Performance
The catalytic efficiency of copper(II) complexes with various pyrazolyl-pyridine and related N-donor ligands is influenced by several key factors: the nature of the heterocyclic donor, steric hindrance, chelate ring size, and the redox potential of the copper center[2]. The following table summarizes the catalytic activity of selected copper(II) complexes, highlighting the impact of ligand structure on performance.
| Ligand/Complex | Key Structural Features | Solvent | Catalytic Rate (Vmax) (µmol L⁻¹ min⁻¹) | Turnover Frequency (kcat) (h⁻¹) | Reference |
| L2/Cu(CH3COO)2 | Pyrazole-based ligand with nitro functional group | Methanol | 41.67 | Not Reported | [5][6] |
| L1/Cu(CH3COO)2 | Bipyrazolic tripodal ligand | Methanol | 4.46 | Not Reported | [7] |
| [Cu(tpyea)(H2O)][BF4]2 | Tris(2-pyridylethyl)amine ligand, forming six-membered chelate rings | Not Specified | Most Active (Qualitative) | Not Reported | [2] |
| [Cu(tpzea)Cl]Cl | Tris(3,5-dimethylpyrazol-1-ylethyl)amine ligand | Not Specified | Inactive | Not Reported | [2] |
| [Cu(bdtbpza)2(tmeda)(H2O)2] | Bis(3,5-di-t-butylpyrazol-1-yl)acetate with cis-aquo ligands | Not Specified | Higher activity than related complexes | Not Reported | [8] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that subtle changes in the ligand architecture can lead to significant differences in catalytic activity. For instance, pyridine donors forming six-membered chelate rings tend to be more effective than pyrazole donors in certain tripodal ligand systems[2]. The presence of labile cis-aquo ligands has also been shown to be crucial for promoting the catalytic reaction[8]. Furthermore, the choice of the copper salt's counter-ion can influence the catalytic rate, with acetate often being associated with higher activity[7].
The Catalytic Mechanism: A Stepwise Perspective
Understanding the reaction mechanism is paramount for the rational design of more efficient catalysts. The aerobic oxidation of catechol by copper(II) complexes of pyrazolyl-pyridine analogs is believed to proceed through the following key steps, as illustrated in the catalytic cycle below.
Figure 1: Proposed catalytic cycle for catechol oxidation.
-
Substrate Binding: The catechol substrate coordinates to the copper(II) center of the catalyst.
-
Formation of the Enzyme-Substrate Complex: A ternary complex is formed between the catalyst and the catechol.
-
Intramolecular Electron Transfer: The bound catechol undergoes a two-electron oxidation to the corresponding o-quinone, while the two copper(II) centers are reduced to copper(I).
-
Product Release: The o-quinone product dissociates from the copper centers.
-
Catalyst Regeneration: The reduced copper(I) species are re-oxidized to copper(II) by molecular oxygen, regenerating the active catalyst and completing the cycle.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail the synthesis of a representative ligand and its copper(II) complex, and the procedure for kinetic analysis of catechol oxidation.
Synthesis of this compound
The synthesis of the ligand can be achieved through a condensation reaction.
Figure 2: Synthetic workflow for the ligand.
Step-by-step procedure:
-
A mixture of 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal is heated, leading to the formation of an enaminone intermediate.
-
The intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol.
-
The reaction mixture is refluxed to facilitate the cyclization, yielding the desired this compound.
-
The product is purified by recrystallization or column chromatography.
Synthesis of the Copper(II) Complex
Step-by-step procedure:
-
The synthesized ligand is dissolved in a suitable solvent, such as methanol.
-
An equimolar amount of a copper(II) salt (e.g., Cu(CH₃COO)₂) dissolved in the same solvent is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature for several hours to allow for complex formation.
-
The resulting precipitate of the copper(II) complex is collected by filtration, washed with the solvent, and dried under vacuum.
Kinetic Analysis of Catechol Oxidation
The catalytic activity is assessed by monitoring the oxidation of 3,5-DTBC to 3,5-DTBQ using UV-Vis spectrophotometry.
Figure 3: Workflow for kinetic analysis.
Step-by-step procedure:
-
Preparation of Solutions: Prepare a stock solution of the copper(II) complex in methanol (e.g., 1 x 10⁻⁴ M) and a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).
-
Kinetic Measurements:
-
In a quartz cuvette, place a specific volume of the catalyst solution.
-
Initiate the reaction by adding a specific volume of the 3,5-DTBC solution.
-
Immediately start monitoring the increase in absorbance at 400 nm, which corresponds to the formation of 3,5-DTBQ, over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for 3,5-DTBQ in methanol is ~1800 M⁻¹ cm⁻¹).
-
To determine the Michaelis-Menten kinetic parameters (Vmax and Km), repeat the experiment with varying concentrations of the substrate while keeping the catalyst concentration constant. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion and Future Outlook
The this compound framework and its analogs provide a fertile ground for the development of efficient copper-based catalysts for catechol oxidation. This guide has highlighted the key structural features that govern their catalytic activity and provided standardized protocols for their synthesis and evaluation. The interplay of electronic and steric effects, as well as the ability to form dinuclear species, are critical design parameters. Future research should focus on systematic studies of a wider range of substituted analogs to establish more precise structure-activity relationships. Such efforts will undoubtedly pave the way for the creation of next-generation bio-inspired catalysts with enhanced efficiency and selectivity for a variety of oxidative transformations relevant to both industrial and pharmaceutical applications.
References
- 1. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure, and catecholase activity of bispyrazolylacetate copper(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to the Tautomers of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Landscape of Tautomerism in 2-(pyrazol-3-yl)pyridines
Prototropic tautomerism in asymmetrically substituted pyrazoles results in a dynamic equilibrium between two or more structural isomers that differ in the position of a proton. In the case of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the principal tautomeric forms are the this compound (Tautomer A) and 2-(3-methyl-1H-pyrazol-5-yl)pyridine (Tautomer B). The position of the proton on the pyrazole nitrogen (N1 or N2) dictates the electronic distribution and steric environment of the molecule, leading to distinct spectroscopic properties.[1][2] The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the presence of substituents.[1][2]
A third, less common tautomer, the pyridinone form, can also exist, although it is generally less stable for this class of compounds. This guide will focus on the two predominant pyrazole-based tautomers.
Figure 1: Tautomeric equilibrium of this compound.
Comparative Spectroscopic Analysis
The key to differentiating between Tautomer A and Tautomer B lies in a multi-faceted spectroscopic approach. Here, we compare their characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric form present in solution. The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, which is significantly altered by the position of the N-H proton.
¹H NMR Spectroscopy:
The most telling difference in the ¹H NMR spectra is the chemical shift of the pyrazole ring proton (H4) and the methyl protons. In Tautomer A, the methyl group is at position 5, adjacent to the N-H group, which influences its electronic environment differently than in Tautomer B, where the methyl group is at position 3. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of through-space proximity between the pyrazole N-H proton and the adjacent methyl or pyridine ring protons, allowing for unambiguous assignment.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also diagnostic. The carbon atom attached to the pyridine ring (C3 in Tautomer A, C5 in Tautomer B) and the carbon bearing the methyl group will exhibit distinct chemical shifts due to the differing electronic effects of the adjacent nitrogen atoms.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted and based on analogous compounds)
| Tautomer | Spectroscopic Feature | Characteristic Chemical Shift (δ, ppm) | Rationale for Distinction |
| Tautomer A | ¹H NMR: Pyrazole H4 | ~6.5 | The electronic environment of H4 is influenced by the adjacent pyridine ring at C3 and the N-H at N1. |
| ¹H NMR: Methyl (CH₃) | ~2.3 | The methyl group at C5 is adjacent to the N-H, leading to a specific chemical shift. | |
| ¹³C NMR: Pyrazole C3 | ~150 | C3 is attached to the electron-withdrawing pyridine ring. | |
| ¹³C NMR: Pyrazole C5 | ~140 | C5 is attached to the methyl group and adjacent to the N-H. | |
| Tautomer B | ¹H NMR: Pyrazole H4 | ~6.7 | The electronic environment of H4 is influenced by the adjacent methyl group at C3 and the N-H at N1. |
| ¹H NMR: Methyl (CH₃) | ~2.4 | The methyl group at C3 is adjacent to the pyridine ring, resulting in a different electronic environment compared to Tautomer A. | |
| ¹³C NMR: Pyrazole C3 | ~148 | C3 is attached to the methyl group. | |
| ¹³C NMR: Pyrazole C5 | ~152 | C5 is attached to the electron-withdrawing pyridine ring and adjacent to the N-H. |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on general principles of pyrazole NMR spectroscopy and data from analogous compounds.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the N-H stretching frequency. The position and shape of the N-H stretching band can indicate the extent of hydrogen bonding, which differs between the two tautomers.
Table 2: Comparative IR Spectroscopic Data
| Tautomer | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Interpretation |
| Tautomer A & B | N-H Stretch | 3200-3400 (broad) | The broadness indicates intermolecular hydrogen bonding in the solid state or in concentrated solutions. The exact frequency can differ slightly between tautomers due to subtle differences in hydrogen bonding environments. |
| C=N Stretch (Ring) | 1580-1620 | These bands are characteristic of the pyrazole and pyridine ring systems. Subtle shifts may be observed between tautomers. | |
| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of the C-H bonds on the aromatic rings. |
While IR spectroscopy alone may not be sufficient for definitive tautomer assignment, it provides complementary information, especially when analyzing solid-state samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugation system differs between the two tautomers, which can lead to shifts in the absorption maxima (λ_max).
Table 3: Comparative UV-Vis Spectroscopic Data
| Tautomer | Characteristic λ_max (nm) | Interpretation |
| Tautomer A & B | ~250-260 and ~280-290 | These absorptions are attributed to π → π* transitions within the conjugated system of the pyrazolylpyridine moiety. The exact λ_max and molar absorptivity (ε) can vary between tautomers due to differences in the electronic distribution and conjugation pathway.[3] |
The differences in UV-Vis spectra are often subtle and can be influenced by the solvent. Therefore, this technique is most powerful when used in conjunction with NMR and computational studies.
Experimental Protocols
Accurate spectroscopic comparison requires pure samples of each tautomer or a reliable method to determine the tautomeric ratio in a mixture.
Synthesis and Separation of Tautomers
The synthesis of this compound typically yields a mixture of both tautomers.[4] Separation of the regioisomers can often be achieved by column chromatography on silica gel.[4]
General Synthetic Procedure:
-
Condensation of a pyridine-containing β-diketone with hydrazine or a substituted hydrazine.
-
Purification of the resulting pyrazole derivative by recrystallization or column chromatography to isolate the individual tautomers where possible.
Figure 2: General workflow for the synthesis and separation of tautomers.
Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve the purified tautomer or the tautomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or a thin film. For UV-Vis, prepare a dilute solution in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Record the IR spectrum using an FTIR spectrometer.
-
UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum using a spectrophotometer.
-
Data Analysis: Compare the obtained spectra with the characteristic features outlined in the tables above to identify the tautomeric form(s). For mixtures, the relative integration of diagnostic ¹H NMR signals can be used to determine the tautomeric ratio.
Conclusion and Future Directions
The spectroscopic differentiation of this compound tautomers is a critical step in harnessing their full potential in various scientific domains. While NMR spectroscopy, particularly 2D techniques like NOESY, offers the most definitive method for assignment, a combination of IR and UV-Vis spectroscopy provides a more comprehensive characterization.
Future research should focus on the development of regioselective synthetic methods to access each tautomer in high purity, thereby facilitating more precise biological and material science studies. Furthermore, advanced computational studies can provide deeper insights into the factors governing the tautomeric equilibrium and help predict the spectroscopic properties of novel pyrazolylpyridine derivatives.
References
- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | MDPI [mdpi.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Comparative Analysis of Structure-Activity Relationships in 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Derivatives as Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
The 2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing on published data to inform the strategic design of next-generation inhibitors. We will explore how modifications to this core structure influence inhibitory activity against key oncogenic kinases and translate to cellular potency.
The Core Scaffold: A Foundation for Kinase Inhibition
The this compound core serves as an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The pyridine nitrogen and the pyrazole N-H and nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP.
Key Biological Targets: A Focus on Oncology
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several important cancer-related kinases. This guide will focus on the SAR for two prominent examples: Aurora Kinases and c-Met .
-
Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1]
-
c-Met: A receptor tyrosine kinase that, when dysregulated, plays a significant role in tumor growth, invasion, and metastasis.[2]
Structure-Activity Relationship Analysis
The following sections dissect the impact of substitutions at various positions on the pyrazole and pyridine rings, supported by comparative data from the literature.
Modifications of the Pyridine Ring
Substitutions on the pyridine ring have a profound impact on the potency and selectivity of these inhibitors.
-
Substitution at the 4-position: The introduction of substituted anilino groups at the 4-position of the pyridine ring has been a highly successful strategy. For instance, in a series of JNK inhibitors, the pyridine-containing compounds were surprisingly more potent than their pyrimidine analogues.[3] This modification allows for additional interactions in the solvent-exposed region of the kinase ATP binding site.
-
Substitution at the 5-position: Halogenation at the 5-position, particularly with chlorine or fluorine, often leads to a significant increase in inhibitory potency. For example, the introduction of a chlorine atom at C-5 of a pyridine ring in a JNK3 inhibitor provided a 2-fold boost in activity compared to the unsubstituted analog.[3] This is likely due to favorable hydrophobic and/or halogen bonding interactions.
-
Substitution at the 6-position: Bulky substituents at the 6-position are generally not well-tolerated and can lead to a decrease in activity, likely due to steric hindrance with the kinase hinge region.
Modifications of the Pyrazole Ring
Alterations to the pyrazole moiety also play a critical role in modulating inhibitor activity.
-
N1-Substitution: Alkylation or arylation at the N1 position of the pyrazole ring can have varied effects. While it can reduce the polarity of the compound, which may improve pharmacokinetic properties, it can also lead to a decrease in potency.[3] This is because the N-H often acts as a crucial hydrogen bond donor. However, in some cases, specific N1-substituents can access additional binding pockets and enhance activity.
-
C5-Methyl Group: The methyl group at the C5 position of the pyrazole ring is often a key feature for potent inhibition. It can fit into a hydrophobic pocket in the active site of many kinases, contributing significantly to the binding affinity.
-
Positional Isomerism: The position of attachment of the pyridine ring to the pyrazole is critical. The 2-(pyrazol-3-yl)pyridine isomer is generally more active than the 2-(pyrazol-5-yl)pyridine isomer. For example, 1-methyl-5-pyrazole isomers were found to be considerably less potent JNK inhibitors than their corresponding 1-methyl-3-pyrazole isomers.[3]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative this compound derivatives against key kinases and cancer cell lines.
| Compound ID | R1 (Pyrazole N1) | R2 (Pyridine 4-position) | R3 (Pyridine 5-position) | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| A | H | 4-Anilino | H | JNK3 | 160 | - | - | [3] |
| B | H | 4-Anilino | Cl | JNK3 | 80 | - | - | [3] |
| C | Me | 4-Anilino | Cl | JNK3 | 120 | - | - | [3] |
| D | H | 4-(3-fluoroanilino) | F | JNK3 | 120 | - | - | [3] |
| E | - | - | - | c-Met | 68 | MKN45 | low µM | [4] |
| F | - | - | - | Aurora A | - | - | - | [5] |
| G | - | - | - | c-Met | 4.27 | HepG-2 | 3.42 | [2] |
| H | - | - | - | c-Met | 7.95 | HepG-2 | 3.56 | [2] |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, we provide the following standardized experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of test compounds against a target kinase.
Materials:
-
Test compounds
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MKN45, HepG-2)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add a cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed in this guide highlight several key principles for optimizing the potency and selectivity of these compounds. Future efforts in this area should focus on:
-
Exploring a wider range of substitutions on both the pyridine and pyrazole rings to identify novel interactions and improve drug-like properties.
-
Conducting comprehensive kinase profiling to better understand the selectivity of these inhibitors and identify potential off-target effects.
-
Integrating computational modeling with synthetic chemistry to rationalize SAR data and guide the design of more potent and selective inhibitors.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
By applying the principles outlined in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics for the treatment of cancer and other diseases.
References
- 1. rroij.com [rroij.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound featuring both pyrazole and pyridine moieties. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, this document synthesizes information from analogous compounds and established best practices for hazardous waste management to ensure a high margin of safety.
Hazard Profile and Waste Classification
Understanding the inherent risks of a compound is the first step in its safe management. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these classifications and its chemical structure (a pyridine derivative), this compound and any materials contaminated with it must be treated as hazardous waste .[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[2][3] Improper disposal can lead to environmental contamination and poses a significant risk to public health.[4]
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Generators of hazardous waste are responsible for its safe management from creation to final disposal—a principle known as "cradle to grave."[6]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, wearing the appropriate PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation (H319).[7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber is often recommended for pyridine). Nitrile may have limited resistance. | Prevents direct skin contact, which can cause irritation (H315).[8] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin from accidental spills and contamination.[7] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of vapors, which may cause respiratory irritation (H335).[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste: Collect unused or contaminated solid this compound, along with grossly contaminated items like weighing papers, gloves, and absorbent pads, in a dedicated solid waste container.[10]
-
Liquid Waste: If the compound is in solution, it must be collected in a compatible liquid waste container. Do not mix with incompatible waste streams. For instance, pyridine-based waste should be kept separate from strong oxidizers and acids.[8] If the solvent is halogenated (e.g., dichloromethane), it should be collected in a "Halogenated Organic Waste" container. If it is in a non-halogenated solvent (e.g., methanol, hexanes), it should go into a "Non-Halogenated Organic Waste" container.[11]
All waste containers must be managed to meet regulatory standards.
-
Container Choice: Use a container that is in good condition, chemically compatible with pyridine derivatives, and has a secure, sealable lid.[12] High-density polyethylene or glass containers are generally suitable.[2]
-
Labeling: The moment waste is first added, the container must be labeled clearly. The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9][12]
-
An accurate list of all constituents and their approximate percentages if it is a mixture.[11][12]
-
The relevant hazard characteristics (e.g., Toxic, Irritant).[9]
-
The accumulation start date (the date the first waste is added).[11]
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][12] A designated area within a chemical fume hood is often a good choice.[8]
-
Containment: Store waste containers in secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[13]
-
Closure: Keep waste containers securely closed at all times, except when adding waste. Do not leave a funnel in the container.[12]
The final step is to transfer the waste to a licensed professional disposal company.
-
Request Pickup: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
-
Professional Disposal: The EHS department will ensure the waste is transported and disposed of in compliance with all federal and state regulations.[6][14] The most common and recommended disposal method for pyridine and similar organic compounds is high-temperature incineration.[1]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[2]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container.
-
Dispose: Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material, and dispose of it following the protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



